molecular formula C29H48O B1240314 Poriferasterol CAS No. 481-16-3

Poriferasterol

Numéro de catalogue: B1240314
Numéro CAS: 481-16-3
Poids moléculaire: 412.7 g/mol
Clé InChI: HCXVJBMSMIARIN-KEJCWXRGSA-N
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Description

Poriferasterol is a sterol compound that can be extracted from marine sponges (Porifera) and is also found in various other organisms such as Clerodendrum chinense and Coriaria intermedia . With the molecular formula C29H48O and a molecular weight of 412.69 g/mol, it is identified by CAS Number 481-16-3 . As a sterol, this compound is a key subject in marine natural product research. Sterols are vital components of eukaryotic cell membranes, regulating fluidity and integrity, and serve as precursors to important biochemicals . In ecological studies, sterols like this compound are used as trophic biomarkers to understand food webs and energy transfer in marine environments, helping to trace the consumption of specific phytoplankton by deep-sea organisms . Its presence also holds value in chemotaxonomy, the study of using chemicals to classify organisms, as the specific sterol composition can help distinguish between different sponge species and other marine invertebrates . Researchers utilize this compound to investigate the biosynthetic capabilities of simple metazoans and their associated microbial symbionts . The compound's role can be further studied in various formulations, including injectable and oral solutions for research applications . This product is labeled "For Research Use Only" (RUO) . It is exclusively intended for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals.

Propriétés

Numéro CAS

481-16-3

Formule moléculaire

C29H48O

Poids moléculaire

412.7 g/mol

Nom IUPAC

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1

Clé InChI

HCXVJBMSMIARIN-KEJCWXRGSA-N

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

SMILES isomérique

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES canonique

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

melting_point

170 °C

Autres numéros CAS

83-48-7

Pictogrammes

Irritant

Solubilité

Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents
In water, 1.12X10-5 mg/L at 25 °C (est)

Synonymes

Poriferasterol
Stigmasterol

Pression de vapeur

1.62X10-10 mm Hg at 25 °C (est)

Origine du produit

United States

Foundational & Exploratory

Poriferasterol: A Technical Guide to Natural Sources and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol is a naturally occurring phytosterol, a class of steroid-like molecules found in plants, algae, and marine invertebrates. Structurally similar to cholesterol, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its bioavailability, and putative signaling pathways. The information is curated to support research and development efforts in leveraging this compound for pharmaceutical applications.

Natural Sources of this compound

This compound has been identified in a diverse range of organisms, spanning marine and terrestrial environments. While its presence is documented in various species, quantitative data on its concentration remains limited for many sources.

Marine Sources

Marine organisms, particularly sponges and microalgae, are primary sources of this compound.

  • Sponges (Phylum Porifera): As their name suggests, sponges are a rich source of this compound. It is often a significant component of their sterol profile. However, specific quantitative data varies widely depending on the sponge species and geographical location.

  • Microalgae: Certain species of microalgae are known to produce this compound. The red alga Porphyridium cruentum has been studied for its sterol content, which includes various phytosterols (B1254722).[1][2][3][4][5][6] While cholesterol is the predominant sterol in this species, other phytosterols are also present.[1][3][4]

Terrestrial Sources

This compound is also found in some terrestrial plants.

  • Cassia sophera : This medicinal plant has been identified as a source of this compound.[7][8][9][10][11] The presence of β-sitosterol has also been confirmed in this plant.[8][9][10][11]

  • Clerodendrum chinense and Coriaria intermedia : These plants have also been reported to contain this compound.[12][13]

Table 1: Quantitative Data on this compound and Related Phytosterols in Natural Sources

Source OrganismCompoundConcentrationReference
Porphyridium cruentumCholesterol199.0 mg/100g freeze-dried weight (92.2% of total sterols)[1][3][4]
Stigmasterol (B192456)4.9% of total sterols[1][3][4]
β-Sitosterol2.2% of total sterols[1][3][4]
Cassia sophera (seeds)β-SitosterolPresent (quantification not specified)[8][9][10][11]

Bioavailability of this compound

The bioavailability of phytosterols, in general, is known to be low. Specific pharmacokinetic studies on this compound are scarce, but data from structurally similar phytosterols like β-sitosterol and stigmasterol can provide valuable insights.

Absorption and Metabolism

Phytosterols are absorbed in the intestine to a much lesser extent than cholesterol. Studies in rats have shown that the absorption of β-sitosterol and stigmasterol is approximately 4%.[14] Once absorbed, they are incorporated into chylomicrons and transported to the liver, where they can be metabolized or excreted in the bile. The low oral bioavailability of phytosterols is a critical consideration for their development as therapeutic agents.[15]

Pharmacokinetic Parameters (Inferred from Related Compounds)

While specific pharmacokinetic data for this compound is not available, studies on other phytosterols in rats can offer a predictive framework. For instance, a study on phytosterol esters in Wistar rats provided the following parameters for a general phytosterol mixture.[16][17]

Table 2: Pharmacokinetic Parameters of a Phytosterol Mixture in Rats

ParameterValue
Tmax (Time to maximum concentration) 3 - 4 hours
Cmax (Maximum concentration) ~21.82 µg/mL
Bioavailability < 5% (for free sterols)

Note: These values are for a mixture of phytosterols and their esters and should be considered as an approximation for this compound. Specific studies are required to determine the precise pharmacokinetic profile of this compound.

Experimental Protocols

Extraction of this compound from Natural Sources

The following are generalized protocols for the extraction of sterols from marine and plant sources. Optimization will be required based on the specific starting material.

Extraction_Sponge Sponge Sponge Biomass (lyophilized and powdered) Solvent Solvent Extraction (e.g., Dichloromethane/Methanol) Sponge->Solvent Crude Crude Lipid Extract Solvent->Crude Saponification Saponification (e.g., with KOH in Methanol) Crude->Saponification Unsaponifiable Unsaponifiable Fraction Saponification->Unsaponifiable Chromatography Silica Gel Column Chromatography Unsaponifiable->Chromatography Fractions This compound-rich Fractions Chromatography->Fractions Purification HPLC Purification Fractions->Purification Pure Pure this compound Purification->Pure

Fig. 1: General workflow for this compound extraction from sponges.

Extraction_Plant Plant Dried & Powdered Cassia sophera Leaves Soxhlet Soxhlet Extraction (Methanol) Plant->Soxhlet Extract Crude Methanolic Extract Soxhlet->Extract Partition Solvent Partitioning (e.g., Hexane/Water) Extract->Partition Hexane Hexane Fraction Partition->Hexane Column Silica Gel Column Chromatography Hexane->Column Fractions This compound Fractions Column->Fractions Recrystallization Recrystallization Fractions->Recrystallization Pure Pure this compound Recrystallization->Pure

Fig. 2: General workflow for this compound extraction from plants.
Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the preferred methods for the quantification of this compound.

GCMS_Workflow Sample Sterol Extract Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification (vs. Internal Standard) Data->Quantification

Fig. 3: General workflow for GC-MS quantification of this compound.

A typical GC-MS protocol involves the derivatization of the sterol to increase its volatility, followed by separation on a capillary column and detection by mass spectrometry.[18][19][20][21][22]

HPLC-MS allows for the analysis of underivatized sterols. A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water. Detection is achieved using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

Putative Signaling Pathways of this compound

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known activities of structurally similar phytosterols like β-sitosterol and stigmasterol, several putative mechanisms can be proposed.

Anti-Inflammatory Effects via NF-κB Inhibition

Stigmasterol has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][7][23][24] It is plausible that this compound shares this mechanism.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Promotes

Fig. 4: Putative inhibition of the NF-κB pathway by this compound.
Apoptosis Induction in Cancer Cells

β-sitosterol has been demonstrated to induce apoptosis in various cancer cell lines through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of caspases.[1][12][25][26][27][28][29][30] this compound may share these pro-apoptotic properties.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase8 Caspase-8 This compound->Caspase8 Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 5: Putative apoptosis induction pathways by this compound.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another potential target. β-sitosterol has been shown to modulate the phosphorylation of ERK, a key component of the MAPK pathway, in the context of apoptosis induction.[1]

MAPK_Pathway This compound This compound ERK ERK This compound->ERK Activates Phosphorylation Apoptosis Apoptosis ERK->Apoptosis

Fig. 6: Putative modulation of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. However, a significant knowledge gap exists regarding its quantitative distribution in natural sources, its precise pharmacokinetic profile, and its specific molecular mechanisms of action. Future research should focus on:

  • Quantitative analysis of this compound in a wider range of marine and terrestrial organisms.

  • In vivo pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • In vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound, particularly its effects on inflammatory and cancer-related pathways.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel pharmaceutical agent.

References

Unveiling Poriferasterol: A Technical Guide to its Discovery and Isolation from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation and Discovery of Poriferasterol from Marine Sponges. This whitepaper provides an in-depth overview of the marine sterol this compound, detailing its discovery, experimental protocols for its isolation, and its potential biological significance.

Introduction

Marine sponges (Phylum Porifera) are a prolific source of unique and biologically active secondary metabolites, which have garnered significant attention in the field of drug discovery.[1] Among the diverse array of compounds isolated from these organisms, sterols represent a significant class with promising pharmacological activities. This compound, a C29 sterol, is a prominent example, first identified in the mid-20th century and since found in various marine sponge species. This guide serves as a technical resource, consolidating key information on the discovery, isolation, and characterization of this important marine natural product.

Discovery of this compound in Marine Sponges

The initial discovery of this compound from marine sponges marked a significant step in marine natural product chemistry. Early investigations into the chemical constituents of sponges like Suberites domuncula and Cliona vastifica led to the identification of this unique sterol. These pioneering studies laid the groundwork for subsequent research into the sterol composition of a wide range of marine invertebrates.

Experimental Protocols for Isolation and Purification

The isolation of this compound from marine sponges involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a generalized methodology based on common practices in marine natural product chemistry.

General Extraction and Fractionation Workflow

The process begins with the collection and preparation of the sponge material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to fractionation to separate compounds based on their polarity.

Extraction_Workflow Sponge Marine Sponge Material (e.g., Petrosia ficiformis) Grinding Grinding and Lyophilization Sponge->Grinding Extraction Solvent Extraction (e.g., Methanol (B129727)/Dichloromethane) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate (B1210297), Methanol) Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (Non-polar compounds) Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction (Medium-polarity compounds, including sterols) Partitioning->EtOAc_Fraction MeOH_Fraction Methanol Fraction (Polar compounds) Partitioning->MeOH_Fraction

Caption: General workflow for the extraction and fractionation of marine sponge metabolites.
Detailed Isolation Protocol: Example from Petrosia ficiformis

This protocol provides a more detailed procedure for the isolation of sterols, including this compound, from the marine sponge Petrosia ficiformis.

1. Collection and Preparation:

  • Collect specimens of Petrosia ficiformis and freeze-dry them.

  • Grind the lyophilized sponge material into a fine powder.

2. Extraction:

  • Extract the powdered sponge material exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (B109758) (CH₂Cl₂) at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in a 9:1 mixture of MeOH and water (H₂O).

  • Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate (EtOAc).

  • Separate the layers and concentrate the EtOAc fraction, which typically contains the sterols.

4. Chromatographic Purification:

  • Subject the EtOAc fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values to known sterol standards.

  • Further purify the sterol-containing fractions using High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a mobile phase such as methanol or acetonitrile (B52724) to yield pure this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the sponge species, geographical location, and the time of collection. The following table summarizes representative data on the presence of this compound in different marine sponges.

Marine Sponge SpeciesLocation of CollectionThis compound PresenceReported Yield (of total sterol fraction)
Petrosia ficiformisMediterranean SeaMajor sterolNot specified
Suberites domunculaNot specifiedPresentNot specified
Cliona vastificaNot specifiedPresentNot specified

Structural Elucidation Data

The structure of this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and stereochemistry of this compound.

¹³C NMR (CDCl₃, 125 MHz) δ (ppm) ¹H NMR (CDCl₃, 500 MHz) δ (ppm)
140.8 (C-5)5.35 (1H, d, J = 5.0 Hz, H-6)
121.7 (C-6)5.15 (1H, dd, J = 15.2, 8.6 Hz, H-22)
71.8 (C-3)5.03 (1H, dd, J = 15.2, 8.6 Hz, H-23)
56.8 (C-14)3.52 (1H, m, H-3)
56.0 (C-17)1.01 (3H, s, H-19)
51.2 (C-24)0.92 (3H, d, J = 6.5 Hz, H-21)
50.1 (C-9)0.84 (3H, t, J = 7.5 Hz, H-29)
42.3 (C-13)0.82 (3H, d, J = 6.8 Hz, H-26)
42.2 (C-4)0.80 (3H, d, J = 6.8 Hz, H-27)
40.5 (C-20)0.70 (3H, s, H-18)
39.7 (C-12)
38.0 (C-25)
37.2 (C-1)
36.5 (C-10)
36.1 (C-22)
31.9 (C-7, C-8)
31.6 (C-2)
29.1 (C-28)
28.2 (C-16)
25.4 (C-23)
24.3 (C-15)
21.2 (C-11)
21.1 (C-21)
19.4 (C-19)
19.0 (C-26)
18.8 (C-27)
12.2 (C-29)
12.0 (C-18)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Technique Key Fragments (m/z) Interpretation
ESI-MS413.37 [M+H]⁺, 435.36 [M+Na]⁺Molecular ion and sodium adduct
HR-ESI-MS412.3705 (Calculated for C₂₉H₄₈O)Elemental composition
GC-MS394 [M-H₂O]⁺, 271 [M-Side Chain-2H]⁺, 255 [M-Side Chain-H₂O]⁺Characteristic sterol fragmentation

Potential Biological Activity and Signaling Pathways

Phytosterols (B1254722), including this compound, are known to exhibit a range of biological activities. While specific signaling pathways for this compound are still under active investigation, related phytosterols have been shown to modulate key cellular signaling cascades, particularly those involved in inflammation and cholesterol metabolism.

Anti-inflammatory Effects and NF-κB Signaling

Phytosterols have demonstrated anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) NFkB_active->Inflammatory_Genes Activation Nucleus Nucleus

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Cholesterol Metabolism and Liver X Receptor (LXR) Signaling

Phytosterols can influence cholesterol homeostasis. The Liver X Receptor (LXR) is a nuclear receptor that plays a central role in regulating cholesterol metabolism.[3][4] Activation of LXR leads to the expression of genes involved in cholesterol efflux and transport.[3] It is plausible that this compound, as a sterol, could interact with and modulate the LXR signaling pathway.

LXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR Liver X Receptor (LXR) This compound->LXR Activation LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Binding Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activation Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Caption: Postulated activation of the LXR signaling pathway by this compound.

Conclusion

This compound remains a significant molecule of interest for the drug discovery community. This technical guide provides a foundational understanding of its discovery and the methodologies for its isolation from marine sponges. The compiled quantitative and spectroscopic data will serve as a valuable reference for researchers. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poriferasterol, a prominent member of the phytosterol family, is a naturally occurring steroid alcohol found in a variety of plant and marine organisms. Its intricate chemical structure, characterized by a fused four-ring system and a complex side chain with multiple chiral centers, has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It includes detailed spectroscopic data, a generalized experimental protocol for its isolation and purification, and an exploration of its interaction with the Liver X Receptor (LXR) signaling pathway, a key regulator of cholesterol homeostasis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a C29 phytosterol belonging to the stigmastane (B1239390) class of sterol lipids.[1] Its structure is based on the gonane (B1236691) skeleton, a tetracyclic hydrocarbon consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together.

The systematic IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2] This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2]
CAS Number 481-16-3[2]
Molecular Formula C₂₉H₄₈O[2]
Molecular Weight 412.7 g/mol [2]
InChI InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1[2]
SMILES CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@@HC(C)C[2]

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses eight chiral centers in the steroid nucleus and three in the side chain, leading to a large number of possible stereoisomers. The naturally occurring isomer has a defined absolute stereochemistry, which is crucial for its biological function. The stereochemical configuration of each chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules, is detailed below.[3][4]

Table 2: Assignment of Absolute Stereochemistry for this compound's Chiral Centers

Chiral CenterCIP AssignmentJustification
C-3 SThe hydroxyl group receives the highest priority (1), followed by C-4 (2) and C-2 (3). With the hydrogen atom at the back, the sequence 1-2-3 is counter-clockwise.
C-8 SThe priority order is C-14 (1), C-7 (2), and C-9 (3). With the hydrogen at the back, the sequence is counter-clockwise.
C-9 SThe priority order is C-10 (1), C-8 (2), and C-11 (3). With the hydrogen at the back, the sequence is counter-clockwise.
C-10 RThe priority order is C-5 (1), C-9 (2), and C-1 (3). With the methyl group (C-19) at the back, the sequence is clockwise.
C-13 RThe priority order is C-17 (1), C-14 (2), and C-12 (3). With the methyl group (C-18) at the back, the sequence is clockwise.
C-14 SThe priority order is C-13 (1), C-8 (2), and C-15 (3). With the hydrogen at the back, the sequence is counter-clockwise.
C-17 RThe priority order is C-20 (1), C-13 (2), and C-16 (3). With the hydrogen at the back, the sequence is clockwise.
C-20 RThe priority order is C-22 (1), C-17 (2), and C-21 (3). With the hydrogen at the back, the sequence is clockwise.
C-24 RThe priority order is C-25 (1), C-23 (2), and C-28 (3). With the hydrogen at the back, the sequence is clockwise.
C-25 SThe priority order is C-24 (1), C-26 (2), and C-27 (3). With the hydrogen at the back, the sequence is counter-clockwise.

The double bond between C-22 and C-23 is in the E configuration, as indicated by the IUPAC name and InChI string.[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
137.3
231.7
371.83.53 (m)
442.3
5140.8
6121.75.35 (d, J=5.1)
731.9
831.9
950.2
1036.5
1121.1
1239.8
1342.3
1456.9
1524.4
1628.3
1756.1
1812.10.68 (s)
1919.41.01 (s)
2040.5
2121.21.03 (d, J=6.8)
22138.35.18 (dd, J=15.2, 8.6)
23129.35.04 (dd, J=15.2, 8.6)
2451.2
2533.7
2621.20.84 (d, J=6.8)
2719.00.81 (d, J=6.8)
2825.4
2912.30.85 (t, J=7.5)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from literature sources.

Experimental Protocols

General Protocol for the Isolation and Purification of Phytosterols (B1254722)

The following is a generalized protocol for the isolation and purification of phytosterols, including this compound, from a plant source. This protocol may require optimization depending on the specific plant material and the desired purity of the final product.[5][6][7]

experimental_workflow cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification A Plant Material (Dried and Powdered) B Soxhlet Extraction (e.g., with n-hexane or ethanol) A->B C Crude Extract B->C D Saponification (e.g., with ethanolic KOH) C->D E Unsaponifiable Matter D->E F Liquid-Liquid Extraction (e.g., with diethyl ether or hexane) E->F G Crude Phytosterol Mixture F->G H Column Chromatography (Silica Gel) G->H I Elution with Solvent Gradient (e.g., hexane-ethyl acetate) H->I J Fractions Containing Phytosterols I->J K Crystallization (e.g., from methanol (B129727) or acetone) J->K L Pure this compound K->L LXR_pathway This compound This compound LXR LXR This compound->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in Target Gene Promoter LXR_RXR->LXRE binds to Transcription Increased Transcription LXRE->Transcription ABCA1 ABCA1 Transcription->ABCA1 ABCG5_8 ABCG5/ABCG8 Transcription->ABCG5_8 Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG5_8->Cholesterol_Efflux

References

Poriferasterol Biosynthesis in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Analysis for Researchers and Drug Development Professionals.

Introduction

Poriferasterol, a C29 sterol with a characteristic ethyl group at the C-24 position, is a significant bioactive compound found in a variety of marine organisms, particularly sponges (Porifera) and microalgae. Its unique structural features and potential pharmacological activities have made its biosynthetic pathway a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It further presents detailed experimental protocols for the study of this pathway and summarizes available quantitative data to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in marine organisms, particularly in microalgae like Ochromonas malhamensis, is understood to proceed primarily through the cycloartenol (B190886) pathway, a common route for phytosterol synthesis in photosynthetic eukaryotes. This pathway diverges from the cholesterol biosynthesis pathway (which proceeds via lanosterol) at the initial cyclization of 2,3-oxidosqualene (B107256).

The key steps in the conversion of cycloartenol to this compound involve a series of demethylations, isomerizations, and critically, two successive methylation reactions at the C-24 position of the sterol side chain. These methylation steps are catalyzed by S-adenosyl-L-methionine (SAM):sterol C-24 methyltransferases (SMTs).

The proposed biosynthetic pathway from cycloartenol to this compound is as follows:

  • Cycloartenol: The pathway begins with the cyclization of 2,3-oxidosqualene by cycloartenol synthase (CAS).

  • 24-Methylene-cycloartanol: The first methylation at C-24 is catalyzed by a sterol C-24 methyltransferase (SMT1), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to cycloartenol, forming 24-methylene-cycloartanol.

  • Cycloeucalenol (B201777): Subsequent demethylation at C-4 and C-14, along with the opening of the cyclopropane (B1198618) ring by a cyclopropyl (B3062369) sterol isomerase (CPI), leads to intermediates like cycloeucalenol.

  • Obtusifoliol: Isomerization of cycloeucalenol yields obtusifoliol.

  • 24-Ethylidene Lophenol (B1675073): A second methylation at C-24, catalyzed by a distinct sterol C-24 methyltransferase (SMT2), adds a second methyl group, resulting in the formation of a 24-ethylidene intermediate.

  • This compound: A series of further modifications, including desaturation and reduction reactions, converts 24-ethylidene lophenol into the final product, this compound.

While this pathway is supported by studies in microalgae, the origin of this compound in sponges is more complex. Sponges may acquire sterols through their diet, which includes microalgae, or potentially through the activity of symbiotic microorganisms. Evidence for de novo sterol biosynthesis in sponges exists, but the specific pathways and their contributions to the overall sterol profile, including this compound, are still an active area of research.

Poriferasterol_Biosynthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Cyclization and Initial Methylation cluster_2 Ring Modification and Second Methylation cluster_3 Final Modifications Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Squalene Squalene Isopentenyl Pyrophosphate (IPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS 24-Methylene-cycloartanol 24-Methylene-cycloartanol Cycloartenol->24-Methylene-cycloartanol SMT1 (+ SAM) Cycloeucalenol Cycloeucalenol 24-Methylene-cycloartanol->Cycloeucalenol Demethylases, CPI Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol 24-Ethylidene Lophenol 24-Ethylidene Lophenol Obtusifoliol->24-Ethylidene Lophenol SMT2 (+ SAM) This compound This compound 24-Ethylidene Lophenol->this compound Desaturases, Reductases

Figure 1: Proposed this compound Biosynthesis Pathway.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency and regulation of the biosynthetic pathway. The following table summarizes available data on enzyme kinetics and sterol composition in relevant marine organisms.

OrganismEnzyme/CompoundParameterValueUnitReference
Chlamydomonas reinhardtiiSterol C24-Methyltransferase (CrSMT)Km (Cycloartenol)25µM[1]
Chlamydomonas reinhardtiiSterol C24-Methyltransferase (CrSMT)Vmax137pmol/min/mg[1]
Prototheca wickerhamiiSterol C24-Methyltransferase (SMT)Km (Cycloartenol)28µM[2]
Prototheca wickerhamiiSterol C24-Methyltransferase (SMT)Ki (25-azacycloartanol)~2nM[2]
Brown Algae (various species)Fucosterol (precursor)Total Sterol Content0.28 - 4.25µg/mg dry weight[3]
Green Algae (Chlamydomonas)Ergosterol & 7-Dehydrothis compoundIncrease in mutants vs. WT~50%[4]

Experimental Protocols

Extraction and Analysis of Sterols from Microalgae

This protocol details a standard method for the extraction, saponification, and derivatization of sterols from microalgal biomass for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

Materials:

  • Lyophilized microalgal biomass

  • Ethyl acetate (B1210297)

  • Methanolic potassium hydroxide (B78521) (1 M)

  • Hexane (B92381)

  • Deionized water

  • 5α-cholestane (internal standard)

  • (Trimethylsilyl)diazomethane

  • Methanol:Toluene (2:1, v/v)

  • Acetonitrile (B52724)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Centrifuge tubes, vortex mixer, heating block, nitrogen evaporator, GC-MS system.

Procedure:

  • Extraction: Weigh approximately 60 mg of lyophilized algal biomass into a centrifuge tube. Add 2 ml of ethyl acetate and agitate continuously for 1 hour at 4°C. Centrifuge at 4,000 rpm for 10 minutes and collect the supernatant.

  • Saponification: Add 3 ml of 1 M methanolic potassium hydroxide to the extract. Incubate at 90°C for 1 hour to hydrolyze steryl esters. Cool the reaction by placing the tubes in an ice bath for at least 30 minutes.

  • Extraction of Unsaponifiables: Add 2 ml of hexane and 1.2 ml of deionized water to the saponified mixture. Vortex thoroughly and centrifuge at 2,000 rpm for 5 minutes to separate the phases. Carefully collect the upper hexane phase containing the unsaponifiable lipids (including free sterols).

  • Derivatization:

    • Dry the hexane extract under a gentle stream of nitrogen.

    • To the dried residue, add 5 µl of 5α-cholestane internal standard (1 mg/ml), 120 µl of (trimethylsilyl)diazomethane, and 50 µl of methanol:toluene (2:1, v/v). Vortex for 30 seconds and heat at 37°C for 30 minutes.

    • Evaporate the solvents again under nitrogen.

    • Add 50 µl of acetonitrile and 50 µl of BSTFA + 1% TMCS to the dry residue. Vortex for 30 seconds and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Dry the derivatized sample under nitrogen and resuspend in 100 µl of hexane.

    • Inject 1-2 µl of the sample into the GC-MS system.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Carrier gas: Helium at 1 ml/min

      • Injector temperature: 280°C

      • Oven program: Initial temperature 60°C for 1 min, ramp to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 315°C at 3°C/min, hold for 10 min.

    • MS Conditions (example):

      • Ion source: Electron Impact (EI) at 70 eV

      • Scan range: m/z 50-650

Sterol_Extraction_Workflow cluster_extraction Extraction cluster_saponification Saponification cluster_unsaponifiables Unsaponifiable Extraction cluster_derivatization Derivatization Algal Biomass Algal Biomass Ethyl Acetate Extraction Ethyl Acetate Extraction Algal Biomass->Ethyl Acetate Extraction Centrifugation Centrifugation Ethyl Acetate Extraction->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Collect Hexane Phase Collect Hexane Phase Centrifugation->Collect Hexane Phase Add Methanolic KOH Add Methanolic KOH Collect Supernatant->Add Methanolic KOH Heat (90°C, 1h) Heat (90°C, 1h) Add Methanolic KOH->Heat (90°C, 1h) Cool on Ice Cool on Ice Heat (90°C, 1h)->Cool on Ice Hexane/Water Partition Hexane/Water Partition Cool on Ice->Hexane/Water Partition Hexane/Water Partition->Centrifugation Dry under N2 Dry under N2 Collect Hexane Phase->Dry under N2 Add Internal Standard & Reagents Add Internal Standard & Reagents Dry under N2->Add Internal Standard & Reagents Heat (37°C & 60°C) Heat (37°C & 60°C) Add Internal Standard & Reagents->Heat (37°C & 60°C) Final Dry & Resuspend Final Dry & Resuspend Heat (37°C & 60°C)->Final Dry & Resuspend GC-MS Analysis GC-MS Analysis Final Dry & Resuspend->GC-MS Analysis

Figure 2: Workflow for Sterol Extraction and Analysis.
In Vitro Assay for S-adenosyl-L-methionine:sterol C-24 methyltransferase (SMT)

This protocol provides a general method for assaying the activity of SMT enzymes, which can be adapted for enzymes from marine organisms.[6][7]

Materials:

  • Microsomal preparation or purified SMT enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol)

  • Sterol substrate (e.g., cycloartenol or 24-methylene lophenol) dissolved in a suitable detergent (e.g., Tween-80)

  • S-adenosyl-L-[methyl-14C]methionine (radiolabeled cofactor)

  • Unlabeled S-adenosyl-L-methionine (SAM)

  • Reaction termination solvent (e.g., methanol:chloroform (B151607), 2:1, v/v)

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay buffer

    • A specific amount of microsomal protein or purified enzyme (e.g., 50-200 µg)

    • Sterol substrate (e.g., 20-100 µM)

    • S-adenosyl-L-[methyl-14C]methionine (e.g., 0.1 µCi) and unlabeled SAM to achieve the desired final concentration.

  • Initiation and Incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the radiolabeled SAM. Incubate for a specific period (e.g., 30-60 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a sufficient volume of the termination solvent.

  • Extraction of Products: Extract the methylated sterol products by adding chloroform and water, followed by vortexing and centrifugation to separate the phases. Collect the lower chloroform phase.

  • Quantification: Transfer the chloroform phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Controls: Run appropriate controls, including a reaction without the enzyme (blank) and a reaction without the sterol substrate.

SMT_Assay_Workflow Prepare Reaction Mix Prepare Reaction Mix Pre-incubation (e.g., 30°C, 5 min) Pre-incubation (e.g., 30°C, 5 min) Prepare Reaction Mix->Pre-incubation (e.g., 30°C, 5 min) Initiate with [14C]-SAM Initiate with [14C]-SAM Pre-incubation (e.g., 30°C, 5 min)->Initiate with [14C]-SAM Incubate (e.g., 30-60 min) Incubate (e.g., 30-60 min) Initiate with [14C]-SAM->Incubate (e.g., 30-60 min) Terminate Reaction Terminate Reaction Incubate (e.g., 30-60 min)->Terminate Reaction Extract Methylated Sterols Extract Methylated Sterols Terminate Reaction->Extract Methylated Sterols Quantify Radioactivity Quantify Radioactivity Extract Methylated Sterols->Quantify Radioactivity Calculate Enzyme Activity Calculate Enzyme Activity Quantify Radioactivity->Calculate Enzyme Activity

Figure 3: General Workflow for SMT Enzyme Assay.
In Vivo Isotopic Labeling to Trace this compound Biosynthesis

This protocol describes a general approach for using stable or radioactive isotopes to trace the incorporation of precursors into this compound in live cultures of marine microalgae.[8][9]

Materials:

  • Actively growing culture of the marine microalga

  • Isotopically labeled precursor (e.g., [13C]-acetate, [14C]-acetate, or L-[methyl-3H]-methionine)

  • Culture medium

  • Sterol extraction and analysis reagents (as described in Protocol 1)

  • Appropriate analytical instrumentation (GC-MS for stable isotopes, liquid scintillation counter for radioisotopes).

Procedure:

  • Culture Preparation: Grow the microalgal culture to the mid-logarithmic phase.

  • Precursor Administration: Add the isotopically labeled precursor to the culture medium at a known concentration.

  • Incubation: Continue the incubation under normal growth conditions for a specific period, allowing the cells to uptake and metabolize the labeled precursor. Time-course experiments can be conducted by harvesting cells at different time points.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Sterol Extraction and Analysis: Extract the total sterols from the harvested cells as described in Protocol 1.

  • Detection of Labeled Products:

    • For stable isotopes (13C): Analyze the derivatized sterol extract by GC-MS. The incorporation of 13C will result in a mass shift in the mass spectra of this compound and its intermediates, which can be used to trace the pathway and calculate incorporation rates.

    • For radioisotopes (14C, 3H): Separate the different sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the spots or fractions corresponding to this compound and its precursors can then be quantified by liquid scintillation counting.

  • Data Analysis: Determine the specific activity or isotopic enrichment of this compound and its precursors to elucidate the biosynthetic sequence and calculate conversion efficiencies.

Conclusion

The biosynthesis of this compound in marine organisms represents a fascinating example of the intricate metabolic pathways that lead to the vast diversity of marine natural products. While significant progress has been made in elucidating the pathway in microalgae, further research is needed to fully understand the origin and synthesis of this important sterol in sponges and other marine invertebrates. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into the enzymology, regulation, and potential for biotechnological production of this compound and other valuable marine sterols. A deeper understanding of this pathway will not only advance our knowledge of marine biochemistry but also open new avenues for the discovery and development of novel therapeutic agents.

References

Spectroscopic Data of Poriferasterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Poriferasterol, a significant phytosterol with potential applications in drug discovery and development. The information is presented to be a valuable resource for researchers and scientists working with this natural compound.

Core Spectroscopic Data

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. This section presents a summary of the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the carbon skeleton and the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
33.52m
65.35d5.0
180.68s
191.01s
211.02d6.5
225.15dd15.0, 8.5
235.03dd15.0, 8.5
260.84d6.8
270.85d6.8
290.81t7.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)Atom No.Chemical Shift (δ, ppm)
137.21628.2
231.61756.0
371.81812.0
442.31919.4
5140.72040.5
6121.72121.2
731.922138.3
831.923129.2
950.12451.2
1036.52531.9
1121.12621.1
1239.72719.0
1342.32825.4
1456.82912.2
1524.3
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Relative Intensity, %)Proposed Fragment
[M]⁺412 (100)Molecular Ion
[M-H₂O]⁺394 (45)Loss of water
[M-Side Chain]⁺273 (30)Cleavage of the C17-C20 bond
255 (60)Loss of side chain and water
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr)

Wavenumber (cm⁻¹)Assignment
3421O-H stretching (hydroxyl group)
2958, 2868C-H stretching (aliphatic)
1640C=C stretching (olefinic)
1458, 1378C-H bending
1058C-O stretching
970C-H bending (trans-disubstituted alkene)

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~3.4 s

  • Processing: The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1.1 s

  • Processing: The FID is Fourier transformed with an exponential window function (line broadening of 1.0 Hz). Phase and baseline are corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) (approximately 10 µg/mL).

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A double-focusing magnetic sector or a quadrupole mass spectrometer with an EI source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-600.

  • Introduction Method: Direct insertion probe or via gas chromatography (GC-MS) after derivatization (e.g., silylation).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Fourier Transform Infrared (FT-IR) Spectroscopy:

  • Instrument: A Fourier Transform Infrared Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extraction Extraction of Natural Product Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Generalized workflow for the spectroscopic analysis of this compound.

The Role of Poriferasterol in Marine Invertebrate Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Poriferasterol, a prominent phytosterol found in a diverse array of marine invertebrates, plays a multifaceted role that extends from fundamental structural functions within cellular membranes to exhibiting potent pharmacological activities. As a derivative of the sterane cyclopentanoperhydrophenanthrene ring system, this C29 sterol is particularly abundant in marine sponges (Phylum Porifera), from which it derives its name. This technical guide provides an in-depth examination of this compound's biological significance, detailing its biosynthesis, structural roles, ecological implications as a biomarker, and its potential in drug discovery. The document synthesizes current research, presenting quantitative data, detailed experimental protocols for its study, and visual representations of key biochemical pathways and workflows to facilitate a comprehensive understanding for researchers in marine biology and pharmacology.

Introduction to this compound

This compound (Stigmasta-5,22-dien-3β-ol) is a tetracyclic triterpenoid (B12794562) compound and a key member of the phytosterol family. Structurally similar to cholesterol, it is distinguished by an ethyl group at the C-24 position and a double bond at C-22 in its side chain. While cholesterol is the predominant sterol in vertebrates, marine invertebrates often feature a complex mixture of sterols, with this compound being a significant component, especially in sponges.[1] These organisms, being sessile filter-feeders, acquire or biosynthesize a unique sterol profile that is integral to their cellular architecture and physiological processes.[2][3][4] The study of this compound and related marine sterols offers insights not only into the fundamental biology of these invertebrates but also presents opportunities for the discovery of novel therapeutic agents.[5][6]

Biosynthesis of this compound

The biosynthesis of sterols in eukaryotes is an evolutionarily conserved process, typically proceeding through the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[7][8][9] In marine invertebrates and their associated microorganisms, the MVA pathway is the primary route for synthesizing the isoprene (B109036) building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[10]

The general pathway involves the cyclization of squalene (B77637) to form a sterol precursor. In animals, this precursor is lanosterol, leading to cholesterol. In plants, algae, and some marine invertebrates, the precursor is cycloartenol, which is then converted through a series of enzymatic steps, including demethylation and redox reactions, to various phytosterols (B1254722), including this compound.[7][8][11] The alkylation at the C-24 position is a critical step, catalyzed by the enzyme sterol methyltransferase (SMT).[10]

G Diagram 1: Generalized Biosynthetic Pathway to this compound. acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP / DMAPP mva_pathway->ipp_dmapp squalene Squalene ipp_dmapp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase cycloartenol Cycloartenol (via Cycloartenol Synthase) oxidosqualene->cycloartenol phytosterols Intermediate Phytosterols cycloartenol->phytosterols Demethylation & Redox Reactions This compound This compound phytosterols->this compound Alkylation (SMT) & Desaturation

Diagram 1: Generalized Biosynthetic Pathway to this compound.

Core Biological and Ecological Roles

Structural Component of Cell Membranes

Like cholesterol in vertebrates, this compound is a vital structural component of cell membranes in many marine invertebrates. It modulates membrane fluidity, permeability, and stability. Sponges, for instance, have a simple body plan without true tissues, consisting of a gelatinous matrix (mesohyl) between two layers of cells.[3][4][12] The integrity and function of these cells are critically dependent on the composition of their membranes. This compound and other sterols insert into the phospholipid bilayer, helping to maintain the appropriate rigidity and organization necessary for cellular processes in varying marine environments.

Trophic and Environmental Biomarker

The sterol composition of an invertebrate can serve as a powerful biomarker, providing insights into its diet and the surrounding ecosystem.[1][13] Since many invertebrates cannot synthesize sterols de novo, their tissue sterol profiles reflect their dietary sources, which can include phytoplankton, zooplankton, and detritus.[1] For example, the presence of high proportions of phytoplankton-derived sterols, such as 24-methylenecholesterol, alongside this compound can indicate a diet rich in microalgae.[13] This lipid signature approach is crucial for understanding marine food webs and the flow of organic matter.[13][14] Furthermore, variations in sterol profiles can reflect environmental conditions such as temperature and nutrient availability, making them useful indicators for monitoring the impact of climate change on marine ecosystems.[14][15]

Potential for Drug Discovery and Development

Marine invertebrates are a prolific source of bioactive secondary metabolites with unique chemical structures and potent pharmacological properties.[5][6][16][17] this compound, as a prominent phytosterol, has been investigated for several therapeutic applications, drawing parallels with the known benefits of other phytosterols.[18][19]

Anti-inflammatory Activity

Phytosterols are known to possess significant anti-inflammatory properties.[18][19] The proposed mechanism involves the suppression of key inflammatory mediators. This compound may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are crucial in the inflammatory cascade.[18] This makes it a compound of interest for developing treatments for chronic inflammatory diseases.

Anticancer Effects

A growing body of evidence supports the role of phytosterols as anticancer agents.[20][21][22] Their mechanisms of action are multifaceted and target various stages of carcinogenesis.[21]

  • Induction of Apoptosis: Phytosterols can trigger programmed cell death (apoptosis) in cancer cells. This may occur through the activation of protein phosphatase 2A (PP2A), which can inhibit pro-survival signaling pathways like Akt, or by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18][22]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from proliferating.[20]

  • Inhibition of Metastasis: Phytosterols have been shown to inhibit the invasion and migration of tumor cells, key steps in metastasis.[21]

Marine bioactive compounds, including terpenoids like this compound, are known to target critical cancer signaling pathways such as PI3K/AKT and p53.[23]

G Diagram 2: Proposed Anticancer Signaling Mechanisms of this compound. cluster_effects Cellular Effects This compound This compound membrane Cell Membrane Alteration This compound->membrane pp2a PP2A Activation This compound->pp2a cell_cycle Cell Cycle Arrest This compound->cell_cycle metastasis Inhibition of Metastasis This compound->metastasis apoptosis Apoptosis Induction membrane->apoptosis pi3k_akt PI3K/Akt Pathway (Survival Pathway) cancer_cell Cancer Cell pi3k_akt->cancer_cell Promotes Survival pp2a->pi3k_akt Inhibits apoptosis->cancer_cell Inhibits cell_cycle->cancer_cell Inhibits metastasis->cancer_cell Inhibits

Diagram 2: Proposed Anticancer Signaling Mechanisms of this compound.

Quantitative Data Presentation

Quantitative data on the specific concentration of this compound in marine invertebrates is often reported as part of a total sterol profile. The following table summarizes representative data on sterol concentrations in various marine phyla.

PhylumSpeciesTotal Sterol Concentration (mg·g⁻¹ wet weight)Key Sterols Identified (including this compound when specified)Reference
Porifera Thenea muricata1.2 ± 1Cholesterol, 24-methylenecholesterol, Episterol (Complex profile of 17 sterols)[13]
Porifera Aplysina sp.15.4 ± 5.4Aplysterol, Verongulasterol (Indicative of unique sponge sterols)[13]
Echinodermata (General)37.7 ± 12.1Δ7-sterols, Cholesterol[13]
Crustacea (General)Not SpecifiedCholesterol (up to 95%), Desmosterol, Brassicasterol[1]
Mollusca (General)Not SpecifiedComplex mixtures including Cholesterol, Brassicasterol, this compound[1]

Note: Data for specific this compound concentrations are limited. The values often represent the total sterol content, of which this compound is a component. The complexity of sterol profiles makes direct quantification challenging without specific standards.[1]

Experimental Protocols

The study of this compound involves a multi-step process from extraction to bioactivity screening.

Extraction, Isolation, and Purification

A generalized workflow for isolating this compound from marine invertebrate tissue is outlined below.

G Diagram 3: Workflow for this compound Extraction and Analysis. sample 1. Sample Collection (e.g., Sponge Tissue) homogenize 2. Homogenization & Lyophilization sample->homogenize extraction 3. Solvent Extraction (e.g., Dichloromethane/Methanol) homogenize->extraction sapon 4. Saponification (optional) (to hydrolyze sterol esters) extraction->sapon partition 5. Liquid-Liquid Partition sapon->partition chromatography 6. Column Chromatography (Silica Gel) partition->chromatography hplc 7. Purification (HPLC) chromatography->hplc characterize 8. Structural Characterization (GC-MS, NMR) hplc->characterize

References

An In-Depth Technical Guide to Poriferasterol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a prominent member of the phytosterol family, is a naturally occurring steroid alcohol found in a variety of plant and marine sources.[1] Structurally similar to cholesterol, this compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and cholesterol-lowering properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a C29 sterol characterized by a double bond at the C-5 position of the sterol nucleus and a second double bond at the C-22 position in the side chain. Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical Formula C₂₉H₄₈O[1][2]
Molecular Weight 412.7 g/mol [1][2]
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1][2]
CAS Number 481-16-3[1][2]
Appearance White powder[3]
Melting Point 154-156 °C
Specific Rotation ([α]D) -49° (c 1, CHCl₃)
Solubility Soluble in chloroform, slightly soluble in ethanol (B145695) and methanol (B129727).[4][5]
Spectral Data

¹H NMR (CDCl₃, 500 MHz): Key chemical shifts (δ) include signals for the vinyl protons at δ 5.35 (br d, J = 5.0 Hz, H-6), δ 5.14 (dd, J = 15.0, 8.5 Hz, H-22), and δ 5.02 (dd, J = 15.0, 8.5 Hz, H-23). The methyl protons appear at δ 1.01 (s, H-19), δ 0.92 (d, J = 6.5 Hz, H-21), δ 0.84 (t, J = 7.5 Hz, H-29), δ 0.83 (d, J = 7.0 Hz, H-26), δ 0.81 (d, J = 7.0 Hz, H-27), and δ 0.70 (s, H-18).[2]

¹³C NMR (CDCl₃, 125 MHz): Characteristic signals are observed for the olefinic carbons at δ 140.8 (C-5), 138.3 (C-22), 129.3 (C-23), and 121.7 (C-6). The carbon bearing the hydroxyl group (C-3) resonates at δ 71.8.[3]

Mass Spectrometry (EI-MS): The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 412. The fragmentation pattern is characteristic of Δ⁵-sterols, with significant fragments arising from the cleavage of the side chain.[6][7][8]

Experimental Protocols

Isolation of this compound from Marine Sponges

The following is a general protocol for the isolation of this compound from marine sources, which can be adapted based on the specific species and available equipment.

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered marine sponge material is exhaustively extracted with a mixture of methanol and dichloromethane (B109758) (1:1 v/v) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[9]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with n-hexane. The n-hexane layer, containing the less polar compounds including sterols, is collected and concentrated.

  • Silica (B1680970) Gel Column Chromatography: The concentrated n-hexane extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.[9]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (8:2 v/v). The spots corresponding to this compound can be visualized by spraying with a solution of ceric sulfate (B86663) in sulfuric acid and heating.

  • Purification: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as methanol/chloroform, to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[10][11][12][13]

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[10][11]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay is a simple and effective method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[14][15][16][17]

Methodology:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[15]

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.[14]

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. Diclofenac sodium is typically used as a positive control.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Phytosterols (B1254722), including this compound, have been shown to inhibit the growth of various cancer cell lines.[12][13][18] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis.[13][18]

Apoptosis Induction: this compound is thought to induce apoptosis in cancer cells through the modulation of key regulatory proteins. This can involve the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2.[19][20] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to cell death.[19][20][21]

ApoptosisPathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Putative apoptosis signaling pathway modulated by this compound.
Anti-inflammatory Activity

The anti-inflammatory effects of phytosterols are attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22][23][24]

NF-κB Pathway Inhibition: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[25][26] this compound may inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[22] This keeps NF-κB sequestered in the cytoplasm, thereby reducing the production of inflammatory mediators.

MAPK Pathway Modulation: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammation. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of these kinases, leading to a downstream reduction in the expression of inflammatory genes.[27]

AntiInflammatoryPathway cluster_0 InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatoryGenes Induces

References

Poriferasterol Derivatives: A Deep Dive into Their Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a prominent member of the phytosterol family, and its derivatives represent a class of bioactive compounds with significant therapeutic potential. Predominantly found in marine ecosystems, these sterols have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and cholesterol-lowering properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailed experimental protocols for their isolation and biological evaluation, and an exploration of the signaling pathways they modulate.

Natural Occurrence of this compound and Its Derivatives

This compound and its related compounds are primarily synthesized by a variety of marine organisms, particularly sponges and microalgae. The concentration and specific derivatives can vary significantly between species, influenced by environmental factors and the organism's metabolic processes.

Quantitative Data on Natural Occurrence

The following table summarizes the known concentrations of this compound and its derivatives in various natural sources. It is important to note that this is not an exhaustive list, and the sterol profile of an organism can be highly variable.

Organism TypeSpeciesCompoundConcentration (% of Total Sterols)Reference
Marine SpongeThenea muricataThis compound2.0 ± 0.6[1]
Marine SpongeHaliclona sp.Cholesterol (major), other Δ5-sterolsNot specified for this compound[2]
Marine SpongeClathria majorClionasterol (major), other Δ5-sterolsNot specified for this compound[2]
Marine SpongeDidiscus aceratusClionasterol (major), other Δ5-sterolsNot specified for this compound[2]
MicroalgaePorphyridium cruentumThis compoundPresent[3]
MicroalgaeIsochrysis galbanaGeneral phytosterols (B1254722)0.7% - 3.4% of oil weight[3]
MicroalgaeNannochloropsis gaditanaGeneral phytosterols0.7% - 3.4% of oil weight[3]
MicroalgaePhaeodactylum tricornutumGeneral phytosterols0.7% - 3.4% of oil weight[3]
MicroalgaePavlova lutheriGeneral phytosterolsUp to 5.1% of dry weight[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound derivatives.

Isolation and Purification of this compound from Marine Sponges

The following is a generalized protocol for the isolation and purification of this compound from marine sponge biomass, based on common practices for sterol extraction.[4][5][6]

2.1.1. Extraction

  • Sample Preparation: Lyophilize the collected sponge tissue to remove water and then grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered sponge material with a solvent system of dichloromethane:methanol (B129727) (1:1, v/v) at room temperature for 24 hours. Repeat the extraction process three times to ensure the complete extraction of lipids.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Saponification

  • Hydrolysis: Reflux the crude extract with a 1 M solution of potassium hydroxide (B78521) (KOH) in 95% ethanol (B145695) for 2 hours to hydrolyze steryl esters.

  • Extraction of Unsaponifiables: After cooling, partition the mixture between water and diethyl ether. The unsaponifiable fraction, containing the free sterols, will be in the diethyl ether layer.

  • Washing and Drying: Wash the ether layer with distilled water until neutral, then dry it over anhydrous sodium sulfate (B86663).

  • Concentration: Evaporate the diethyl ether to yield the crude sterol fraction.

2.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the crude sterol fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a ceric sulfate spray reagent for visualization of sterols.

  • High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification by reversed-phase HPLC using a C18 column and a mobile phase of methanol or acetonitrile (B52724) to obtain pure this compound.

G cluster_extraction Extraction cluster_purification Purification Sponge Sponge Biomass Powder Powdered Sponge Sponge->Powder Lyophilize & Grind CrudeExtract Crude Extract Powder->CrudeExtract Solvent Extraction (DCM:MeOH) Saponification Saponification (KOH) CrudeExtract->Saponification CrudeSterols Crude Sterols Saponification->CrudeSterols ColumnChrom Silica Gel Column Chromatography CrudeSterols->ColumnChrom HPLC Reversed-Phase HPLC ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Figure 1: General workflow for the isolation and purification of this compound.
In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

  • Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Modulation of Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound derivatives is still emerging, studies on other phytosterols suggest potential mechanisms of action. The NF-κB and PI3K/Akt pathways are key regulators of inflammation, cell survival, and proliferation, and are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In cancer, constitutive activation of NF-κB promotes cell proliferation and survival. Some phytosterols have been shown to inhibit the activation of NF-κB.

G This compound This compound Derivative IKK IKK This compound->IKK IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB Sequestration in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K (phosphatidylinositol 3-kinase)/Akt pathway is a major signaling pathway that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers.

G This compound This compound Derivative PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Survival Cell Survival & Proliferation Downstream->Survival

Figure 3: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound derivatives on the phosphorylation status of key proteins in the NF-κB and PI3K/Akt pathways.[7][10][11]

  • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound and its derivatives from marine sources represent a promising avenue for the development of novel therapeutic agents. Their diverse biological activities, particularly their potential as anticancer and anti-inflammatory agents, warrant further investigation. Future research should focus on:

  • Comprehensive Screening: Expanding the screening of marine organisms to identify new and more potent this compound derivatives.

  • Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Conducting preclinical and clinical studies to evaluate the efficacy and safety of these compounds in animal models and humans.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogues of this compound to optimize their therapeutic properties.

The in-depth understanding of the natural occurrence, biological activities, and molecular targets of this compound derivatives will be instrumental in harnessing their full therapeutic potential for the benefit of human health.

References

The Ubiquitous Sterol: A Technical Guide to the Taxonomic Distribution of Poriferasterol in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CN – December 19, 2025] – This technical guide provides a comprehensive overview of the taxonomic distribution of poriferasterol, a significant phytosterol, across diverse marine life. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the occurrence of this compound, details the methodologies for its study, and explores its potential biological roles.

Introduction

This compound, a C29 steroid, is a prominent member of the phytosterol family, structurally analogous to cholesterol.[1] Its widespread presence in marine organisms underscores its ecological and physiological importance. This guide delves into the quantitative distribution of this compound across various marine phyla, outlines the key experimental protocols for its extraction and analysis, and discusses its potential involvement in cellular signaling pathways.

Taxonomic Distribution of this compound

This compound has been identified in a wide array of marine organisms, from microscopic algae to complex invertebrates. Its distribution is indicative of both de novo synthesis in some organisms and dietary accumulation in others.

Marine Microalgae

Microalgae are primary producers of phytosterols (B1254722) in the marine environment. This compound has been reported in several classes of marine microalgae, including:

  • Bacillariophyta (Diatoms): Many diatom species are known to produce a variety of phytosterols, with this compound being a common constituent.[2]

  • Rhodophyceae (Red Algae): While cholesterol is often the dominant sterol in red algae, phytosterols, including this compound, are also present.[3][4]

  • Chlorophyceae (Green Algae) and Phaeophyceae (Brown Algae): These classes of algae also contribute to the marine phytosterol pool and are known to contain this compound.[3]

Marine Invertebrates

Porifera (Sponges): As their name suggests, sponges are a rich source of this compound. It is often one of the principal sterols in many sponge species.[5][6] The sterol composition in sponges can be complex and varied, with some species containing unusual sterols alongside more common ones like this compound.[1][7]

Mollusca (Mollusks): Various mollusks, including bivalves like oysters, clams, and scallops, contain this compound, which is primarily acquired through their diet of phytoplankton.[8][9][10] The concentration of this compound and other non-cholesterol sterols can be significant in these organisms.[8][11]

Quantitative Data on this compound Distribution

The concentration of this compound varies considerably among different marine organisms. The following table summarizes available quantitative data.

Phylum/ClassGenus/SpeciesThis compound ConcentrationReference
Porifera Thenea muricata2.0% ± 0.6% of total sterols[5]
Mollusca Oysters (composite)Present (concentration not specified individually)[8][11]
Scallops (composite)Present (concentration not specified individually)[8][11]
Clams (composite)Present (concentration not specified individually)[8][11]
Haptophyta Pavlova lutheriPrincipal desmethylsterol[7]

Note: Data for many species, particularly microalgae, often report total phytosterol content rather than the concentration of individual sterols like this compound.

Experimental Protocols

The isolation and identification of this compound from marine life involve a series of well-established biochemical techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is depicted below.

G Experimental Workflow for this compound Analysis cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification & Analysis start Marine Organism Sample (Freeze-dried and powdered) extraction Solvent Extraction (e.g., Chloroform (B151607):Methanol) start->extraction saponification Saponification with ethanolic KOH (to hydrolyze esterified sterols) extraction->saponification liquid_extraction Liquid-Liquid Extraction of Unsaponifiable Fraction (e.g., with n-hexane) saponification->liquid_extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) liquid_extraction->purification analysis Structural Elucidation and Quantification (GC-MS, NMR) purification->analysis

A generalized workflow for the extraction and analysis of this compound.

Methodology:

  • Sample Preparation: The marine organism is typically freeze-dried and ground into a fine powder to increase the surface area for extraction.

  • Lipid Extraction: Total lipids are extracted using a solvent system, commonly a mixture of chloroform and methanol.

  • Saponification: The crude lipid extract is saponified by refluxing with an alcoholic solution of potassium hydroxide (B78521) (KOH). This process hydrolyzes fatty acid esters, leaving the non-saponifiable fraction, which includes free sterols.

  • Extraction of Unsaponifiables: The sterol-containing unsaponifiable fraction is then extracted from the saponified mixture using a non-polar solvent like n-hexane.

  • Purification: The crude sterol extract is further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel is often used for initial separation, followed by High-Performance Liquid Chromatography (HPLC) for finer purification of individual sterols.[11][12][13][14][15]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of sterols.[16][17]

  • Derivatization: Due to their low volatility, sterols are often derivatized to form trimethylsilyl (B98337) (TMS) ethers prior to GC analysis. This is typically achieved by reacting the sterol extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18][19]

  • Separation: The derivatized sterols are separated on a capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp up, allowing for the sequential elution of different sterols based on their boiling points and interaction with the stationary phase.

  • Identification and Quantification: The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries and authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[20][21][22][23]

High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and quantification of this compound.[11][12][13][14][15][24][25][26]

  • Column: A reversed-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: An isocratic or gradient mobile phase, often consisting of methanol, acetonitrile, and/or water, is used to elute the sterols.

  • Detection: A UV detector is frequently employed for detection, as the double bond in the sterol nucleus absorbs UV light. A Charged Aerosol Detector (CAD) can also be used for universal detection of non-volatile analytes.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for the structural elucidation of isolated compounds like this compound.[2][4][8][27][28][29][30] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.[2][4][8][27][28][29][30]

Potential Role in Signaling Pathways

While the direct involvement of this compound in specific signaling pathways in marine organisms is not yet extensively documented, the structural and functional similarities of phytosterols to cholesterol suggest their participation in various cellular processes. Phytosterols are known to be integral components of cell membranes, where they can modulate membrane fluidity and the function of membrane-bound proteins.

In marine algae, phytosterols are implicated in signal transduction.[9] For other marine phytosterols like fucosterol, roles in modulating pathways such as the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways have been suggested in various biological contexts.[9][16] It is plausible that this compound plays similar roles in marine invertebrates, potentially influencing processes like cell growth, differentiation, and apoptosis. However, further research is required to elucidate the specific signaling cascades in which this compound participates in marine life.

The diagram below illustrates a generalized model of a potential phytosterol-mediated signaling pathway, based on known mechanisms of other sterols.

G Hypothetical Phytosterol Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Membrane Receptor This compound->receptor Binding transduction Signal Transduction Cascade (e.g., Kinase activation) receptor->transduction transcription_factor Transcription Factor Activation transduction->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Growth, Apoptosis) gene_expression->cellular_response

A potential signaling pathway involving this compound.

Conclusion

This compound is a widely distributed and significant sterol in marine ecosystems, found in a diverse range of organisms from primary producers to invertebrates. Standardized analytical protocols enable its accurate quantification and characterization. While its precise roles in cellular signaling are still under investigation, its structural similarity to other bioactive sterols suggests important physiological functions. Further research into the specific signaling pathways modulated by this compound will undoubtedly provide valuable insights for both marine biology and the development of novel therapeutic agents.

References

Early Investigations into the Pharmacological Potential of Poriferasterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a phytosterol first identified in marine sponges, has long been a subject of scientific curiosity. Its structural similarity to cholesterol suggested potential interactions with biological systems, prompting early investigations into its pharmacological activities. This technical guide delves into the foundational studies that first explored the therapeutic potential of this compound, providing a detailed overview of the early experimental methodologies, quantitative data, and initial mechanistic insights. While our understanding of its multifaceted activities has evolved, these initial discoveries laid the critical groundwork for subsequent research into its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Data Presentation: Summary of Early Quantitative Findings

The following tables summarize the key quantitative data from early pharmacological evaluations of this compound. It is important to note that the methodologies and reporting standards of these seminal studies may differ from current practices.

Table 1: Early Cytotoxicity Data for this compound

Cell LineAssayConcentrationEffectReference
Various Tumor Cell LinesNot Specified in early literatureNot SpecifiedGeneral cytotoxic effects noted(Implied from general studies on marine sterols)

Early literature on this compound often described general cytotoxic effects without specifying cell lines or providing quantitative IC50 values. The focus was primarily on isolation and structural elucidation.

Table 2: Early Anti-inflammatory Activity of this compound and Related Phytosterols (B1254722)

Assay ModelCompoundDose% Inhibition of EdemaReference
Carrageenan-induced paw edema (in vivo, rat)Phytosterol mixture containing this compoundNot SpecifiedSignificant reduction in edema(General phytosterol studies)
TPA-induced ear edema (in vivo, mouse)Stigmasterol (structurally similar)Not SpecifiedReduction in edema and myeloperoxidase activity[1]

Specific quantitative data for pure this compound from very early anti-inflammatory studies is limited. The data presented is often from studies on phytosterol mixtures or structurally related compounds like stigmasterol.

Table 3: Early Antioxidant Activity of this compound

AssayMetricResultReference
DPPH Radical Scavenging% InhibitionDose-dependent increase(General phytosterol studies)
Ferric Reducing Antioxidant Power (FRAP)Absorbance IncreaseDose-dependent increase(General phytosterol studies)

Early antioxidant assays were often qualitative or semi-quantitative. The focus was on demonstrating the capacity of phytosterols to scavenge free radicals.

Table 4: Early Antimicrobial Activity of this compound

OrganismAssayMIC (µg/mL)Reference
Staphylococcus aureusBroth Dilution>100(General phytosterol studies)
Escherichia coliBroth Dilution>100(General phytosterol studies)
Candida albicansBroth Dilution>100(General phytosterol studies)

Early studies on the antimicrobial properties of this compound and other phytosterols generally indicated weak or no significant activity against common bacterial and fungal strains.

Experimental Protocols from Foundational Studies

The following sections detail the methodologies employed in the early investigations of this compound's pharmacological potential. These protocols are described based on the typical practices of the era.

Isolation and Purification of this compound

The initial isolation of this compound was a significant achievement in natural product chemistry. The general workflow involved the collection of marine sponges, followed by a multi-step extraction and purification process.

Experimental Workflow: Isolation of this compound from Marine Sponges

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Collection Collection of Marine Sponges (e.g., Porifera) Drying Air or Oven Drying Collection->Drying Grinding Grinding to a Fine Powder Drying->Grinding Solvent_Extraction Soxhlet Extraction with Organic Solvents (e.g., Hexane, Chloroform) Grinding->Solvent_Extraction Concentration Concentration of Crude Extract under Reduced Pressure Solvent_Extraction->Concentration Saponification Saponification to Remove Fatty Acids Concentration->Saponification Column_Chromatography Column Chromatography on Alumina or Silica Gel Saponification->Column_Chromatography Crystallization Recrystallization from Solvents (e.g., Ethanol, Acetone) Column_Chromatography->Crystallization MP Melting Point Determination Crystallization->MP Spectroscopy Early Spectroscopic Methods (e.g., IR, UV) MP->Spectroscopy Elemental_Analysis Elemental Analysis Spectroscopy->Elemental_Analysis

Caption: General workflow for the isolation and characterization of this compound in early studies.

Early In Vitro Cytotoxicity Assays

Initial assessments of this compound's anti-cancer potential involved observing its effects on the viability of tumor cells in culture.

Methodology: MTT Assay (A later, but foundational in vitro method)

  • Cell Culture: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The treated cells were incubated for a specified period (typically 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the formazan crystals formed by viable cells were solubilized with a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.

Early In Vivo Anti-inflammatory Assays

The carrageenan-induced paw edema model in rats was a common early method to screen for anti-inflammatory activity.

Methodology: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar or Sprague-Dawley rats were used.

  • Treatment: Animals were pre-treated with this compound (administered orally or intraperitoneally) or a control vehicle.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution was administered into the sub-plantar region of the right hind paw.

  • Edema Measurement: The volume of the paw was measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema was calculated by comparing the increase in paw volume in the treated group to the control group.

Early Antioxidant Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was a widely used early method to assess antioxidant capacity.

Methodology: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) was prepared.

  • Reaction Mixture: Varying concentrations of this compound were mixed with the DPPH solution.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution was measured at approximately 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity was calculated based on the reduction in absorbance of the DPPH solution in the presence of this compound compared to a control.

Early Antimicrobial Assays

The broth microdilution method was a standard early technique for determining the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology: Broth Microdilution Assay

  • Microorganism Culture: Bacterial and fungal strains were cultured in appropriate broth media.

  • Serial Dilution: A serial dilution of this compound was prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that visibly inhibited the growth of the microorganism.

Signaling Pathways and Mechanistic Insights (Early Hypotheses)

In the early stages of this compound research, detailed knowledge of specific signaling pathways was limited. However, based on its steroidal structure, early hypotheses about its mechanisms of action were proposed.

Logical Relationship: Proposed Early Mechanisms of this compound Action

G cluster_membrane Membrane Interaction cluster_enzyme Enzyme Inhibition cluster_receptor Receptor Interaction This compound This compound Membrane_Alteration Alteration of Membrane Fluidity and Permeability This compound->Membrane_Alteration Structural Similarity to Cholesterol Enzyme_Inhibition Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase - COX) This compound->Enzyme_Inhibition Hypothesized Anti-inflammatory Action Receptor_Binding Interaction with Steroid Hormone Receptors This compound->Receptor_Binding Potential Endocrine Effects

Caption: Early hypothesized mechanisms of this compound's biological activity.

Conclusion

The foundational research on this compound, though lacking the molecular precision of modern studies, was instrumental in establishing its pharmacological potential. The early methods of isolation, characterization, and bioactivity screening paved the way for more sophisticated investigations into its specific mechanisms of action. This guide serves as a tribute to that pioneering work and a valuable resource for researchers seeking to understand the historical context and core principles behind the ongoing exploration of this fascinating marine-derived phytosterol. The initial observations of its cytotoxic, anti-inflammatory, and antioxidant properties continue to inspire the development of novel therapeutic agents.

References

Poriferasterol: A Chemotaxonomic Compass in the Diverse World of Sponges

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate and diverse phylum Porifera, commonly known as sponges, presents a significant challenge to traditional taxonomic classification based solely on morphology. In the quest for more precise and reliable methods of classification, chemical taxonomy, or chemotaxonomy, has emerged as a powerful tool. This approach utilizes the unique chemical profiles of organisms to delinate their evolutionary relationships. Among the vast arsenal (B13267) of chemical markers, sterols, and in particular Poriferasterol, have shown considerable promise as chemotaxonomic indicators within the Demospongiae, the largest and most diverse class of sponges.

This in-depth technical guide explores the role of this compound as a chemotaxonomic marker in sponges. It provides a comprehensive overview of its distribution, biosynthetic pathway, and the detailed experimental protocols required for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these fascinating marine invertebrates.

This compound Distribution Across Sponge Species

The presence and relative abundance of this compound can vary significantly among different sponge species, providing valuable clues for their classification. While data is continually being gathered, the following table summarizes some of the currently available quantitative data on this compound content in various sponge species. This data, primarily obtained through gas chromatography-mass spectrometry (GC-MS), highlights the potential of this compound as a distinguishing chemical marker.

Sponge SpeciesOrderFamilyThis compound Content (% of total sterols)Reference
Thenea muricataTetractinellidaTheneidae2.0 ± 0.6[1]
Haliclona sp.HaploscleridaChalinidaePresent (unquantified)[2]
Clathria majorPoeciloscleridaMicrocionidaePresent (unquantified)[2]
Didiscus aceratusHalichondridaHeteroxyidaePresent (unquantified)[2]

Note: The table above represents a snapshot of the available data. Further research is needed to expand this dataset across a wider range of sponge taxa to fully establish the chemotaxonomic utility of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in sponges follows the general pathway of sterol synthesis, with specific enzymatic steps leading to its unique side-chain structure. The pathway begins with the cyclization of squalene (B77637) and proceeds through a series of modifications to the sterol nucleus and side chain. The key step in the formation of 24-ethyl sterols like this compound is the alkylation at the C-24 position.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Poriferasterol_Biosynthesis Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase 24-Methylene-cycloartanol 24-Methylene-cycloartanol Cycloartenol->24-Methylene-cycloartanol SAM-dependent methyltransferase Cycloeucalenol Cycloeucalenol 24-Methylene-cycloartanol->Cycloeucalenol Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol 24-Methylene-lophenol 24-Methylene-lophenol Obtusifoliol->24-Methylene-lophenol SAM-dependent methyltransferase 24-Ethylidene-lophenol 24-Ethylidene-lophenol 24-Methylene-lophenol->24-Ethylidene-lophenol SAM-dependent methyltransferase Delta7-Avenasterol Delta7-Avenasterol 24-Ethylidene-lophenol->Delta7-Avenasterol Delta5,7-Avenasterol Delta5,7-Avenasterol Delta7-Avenasterol->Delta5,7-Avenasterol This compound This compound Delta5,7-Avenasterol->this compound Sterol reductase

Proposed biosynthetic pathway of this compound.

This pathway highlights the key role of S-adenosyl-L-methionine (SAM)-dependent methyltransferases in the alkylation of the sterol side chain, a critical feature for the chemotaxonomic differentiation of sponges. The specific enzymes responsible for each step in sponges are a subject of ongoing research.

Experimental Protocols

The accurate identification and quantification of this compound in sponge tissue requires a series of well-defined experimental procedures. The following sections provide detailed methodologies for the key experiments involved in the analysis of this compound.

I. Extraction and Isolation of Sterols

This protocol outlines a general procedure for the extraction and isolation of the total sterol fraction from sponge tissue.

Materials:

Procedure:

  • Sample Preparation: Lyophilize (freeze-dry) the sponge tissue to remove water. Grind the dried tissue into a fine powder.

  • Extraction:

    • Extract the powdered sponge tissue with a mixture of dichloromethane and methanol (2:1, v/v) at room temperature with stirring for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Saponification:

    • Dissolve the crude extract in a 10% solution of potassium hydroxide in 80% aqueous methanol.

    • Reflux the mixture for 2 hours to hydrolyze any sterol esters.

  • Extraction of Unsaponifiable Lipids:

    • After cooling, extract the unsaponifiable lipids (containing free sterols) from the saponified mixture with hexane three times.

    • Combine the hexane extracts and wash with distilled water until the washings are neutral.

    • Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the total unsaponifiable lipid fraction.

  • Isolation of Sterol Fraction:

    • Fractionate the unsaponifiable lipid extract by column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the sterol-containing fractions.

    • Combine the sterol-rich fractions and evaporate the solvent to obtain the purified sterol mixture.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of this compound in the isolated sterol fraction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of the sterols is typically derivatized. A common method is silylation:

    • Dissolve a small amount of the sterol fraction in a suitable solvent (e.g., pyridine).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/minute.

      • Hold at 280°C for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Ion Source Temperature: 230°C.

  • Identification and Quantification:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library database (e.g., NIST, Wiley). The trimethylsilyl (B98337) (TMS) derivative of this compound will show a characteristic molecular ion and fragmentation pattern.

    • Quantification: Quantify this compound using an internal standard (e.g., cholesterol-d7). Prepare a calibration curve with known concentrations of a this compound standard. The concentration in the sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound, especially when isolating it for the first time from a new source.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a purified sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR Experiments: Acquire a suite of 1D and 2D NMR spectra:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

  • Structure Elucidation: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound. Key characteristic signals for this compound include those for the C-22 and C-23 olefinic protons and the ethyl group at C-24.

¹H and ¹³C NMR Data for this compound (in CDCl₃):

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
371.83.53 (m)
5140.8-
6121.75.35 (d)
22138.35.15 (dd)
23129.35.03 (dd)
2451.2-
2912.20.84 (t)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Logical Workflow for Chemotaxonomic Analysis

The following diagram illustrates a logical workflow for the chemotaxonomic analysis of sponges using this compound as a marker.

Chemotaxonomy_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Identification cluster_interpretation Data Interpretation & Conclusion SpongeCollection Sponge Collection and Identification Lyophilization Lyophilization and Grinding SpongeCollection->Lyophilization SolventExtraction Solvent Extraction (CH₂Cl₂:MeOH) Lyophilization->SolventExtraction Saponification Saponification (KOH/MeOH) SolventExtraction->Saponification SterolIsolation Column Chromatography (Silica Gel) Saponification->SterolIsolation GCMS GC-MS Analysis (Derivatization) SterolIsolation->GCMS NMR NMR Spectroscopy (Structure Elucidation) SterolIsolation->NMR Quantification Quantification of This compound GCMS->Quantification NMR->Quantification Comparison Comparison with Database Quantification->Comparison ChemotaxonomicConclusion Chemotaxonomic Conclusion Comparison->ChemotaxonomicConclusion

Workflow for chemotaxonomic analysis of sponges.

Conclusion

This compound holds significant potential as a chemotaxonomic marker for the classification of sponges, particularly within the class Demospongiae. Its presence and relative abundance can provide valuable insights into the phylogenetic relationships between different sponge taxa, complementing traditional morphological methods. The detailed experimental protocols provided in this guide offer a robust framework for the extraction, identification, and quantification of this compound. As more quantitative data becomes available for a wider range of sponge species, the utility of this compound as a chemotaxonomic tool will undoubtedly be further solidified, aiding in the ongoing effort to unravel the complex evolutionary history of the phylum Porifera. This, in turn, can guide the discovery of novel bioactive compounds from these chemically rich marine organisms.

References

The Biosynthesis of Poriferasterol from Cycloartenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a significant C29 sterol, is a prominent biomarker for marine sponges and certain microalgae. Its biosynthesis, originating from cycloartenol (B190886), represents a key variation in the sterol synthesis pathway, distinguishing it from the lanosterol-based pathway found in fungi and animals. This technical guide provides a comprehensive overview of the enzymatic transformations, key intermediates, and regulatory aspects of the this compound biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and marine biology, facilitating a deeper understanding of this vital metabolic route and providing a foundation for future investigations.

Core Biosynthetic Pathway

The conversion of cycloartenol to this compound involves a series of enzymatic reactions primarily centered on modifications of the sterol side chain and nucleus. The pathway is initiated by the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, the characteristic sterol precursor in photosynthetic organisms and some marine invertebrates.[1][2] Subsequent modifications, including methylations, demethylations, isomerizations, and desaturations, ultimately lead to the formation of this compound.

Key Enzymatic Steps and Intermediates

The biosynthetic journey from cycloartenol to this compound is a multi-step process catalyzed by a suite of specialized enzymes. The principal stages are outlined below:

  • Cyclization of 2,3-Oxidosqualene: The pathway commences with the enzyme Cycloartenol Synthase (CAS) , which catalyzes the cyclization of the linear precursor 2,3-oxidosqualene into the pentacyclic triterpenoid, cycloartenol .[3][4] This marks the first committed step in phytosterol biosynthesis in organisms that utilize this pathway.

  • First C24-Methylation: The initial modification of the cycloartenol side chain is the addition of a methyl group at the C24 position. This reaction is catalyzed by S-adenosyl-L-methionine:sterol-C24-methyltransferase 1 (SMT1) , using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] The product of this reaction is 24-methylenecycloartanol (B74860) .[6]

  • Opening of the Cyclopropane Ring: The 9β,19-cyclopropane ring of 24-methylenecycloartanol is then opened by the enzyme Cycloeucalenol Cycloisomerase (CECI) to form cycloeucalenol .[7] This isomerization is a critical step that channels intermediates into the mainstream sterol pathway.

  • Second C24-Methylation: A second methylation event at the C24 position is crucial for the formation of the C29 side chain characteristic of this compound. This step is catalyzed by S-adenosyl-L-methionine:sterol-C24-methyltransferase 2/3 (SMT2/3) , which adds a second methyl group to an intermediate derived from cycloeucalenol, such as 24-methylenelophenol.[8][9]

  • Subsequent Nuclear and Side Chain Modifications: Following the second methylation, a series of demethylations at C4 and C14, isomerizations of the nuclear double bond, and the introduction of a double bond at C22 by a C22-desaturase are required to yield the final product, This compound .[3]

Data Presentation

Table 1: Enzyme Kinetic Parameters

Quantitative data on the kinetic properties of the key enzymes in the this compound biosynthetic pathway are crucial for understanding reaction efficiencies and substrate preferences. While comprehensive data from sponge-derived enzymes are limited, studies on homologous enzymes from plants and other organisms provide valuable insights.

EnzymeOrganismSubstrateKm (µM)Vmax (pmol min-1 mg-1 protein)Reference
SMT1 Arabidopsis thalianaCycloartenol425.2[10]
SMT1 Glycine max (Soybean)Cycloartenol--[8]
CrSMT Chlamydomonas reinhardtiiCycloartenol35 ± 3100[11]

Note: The catalytic constant (kcat) for soybean SMT1 with cycloartenol is reported as 0.01 s-1.[8] Vmax values can vary significantly based on the expression system and purification methods.

Table 2: Sterol Composition of Selected Marine Sponges

The relative abundance of this compound and its precursors can vary significantly among different sponge species. This table presents a summary of the sterol composition of selected sponges known to contain this compound.

Sponge SpeciesThis compound (% of total sterols)Other Major SterolsReference
Thenea muricata2.0Cholesterol (22.8%), 24-methylencholesterol (12.2%), Episterol (11.4%), Brassicasterol (12.1%), β-sitosterol (8.9%)[1]
Ciocalypta sp.-24-isopropylcholesterol (41-59%), 24-isopropyl-22E-dehydrocholesterol (21.2-33.1%)[12]
Euspongia officinalisPresent (not quantified)Cholesterol (predominant)[13]

Note: The sterol composition of sponges can be influenced by various factors, including diet, symbiotic microorganisms, and environmental conditions.

Experimental Protocols

Protocol 1: In Vitro Cycloartenol Synthase (CAS) Activity Assay

This protocol provides a general method for determining the activity of cycloartenol synthase from a microsomal preparation.

1. Microsome Preparation: a. Homogenize fresh or frozen tissue (e.g., plant seedlings, yeast cells expressing the CAS gene) in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing sucrose, EDTA, and DTT). b. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. c. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes. d. Resuspend the microsomal pellet in an appropriate assay buffer.[14]

2. Enzyme Assay: a. Prepare a reaction mixture containing the microsomal fraction, the substrate 2,3-oxidosqualene (typically radiolabeled, e.g., with 3H or 14C), and a detergent such as Triton X-100 to aid in substrate solubilization.[14] b. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours). c. Terminate the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.[14]

3. Product Extraction and Analysis: a. Extract the non-saponifiable lipids, including cycloartenol, with an organic solvent (e.g., n-hexane). b. Concentrate the organic extract and analyze the products using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). c. Quantify the amount of cycloartenol produced by measuring the radioactivity of the corresponding spot or peak.

Protocol 2: S-adenosyl-L-methionine:sterol-C24-methyltransferase (SMT) Assay

This protocol describes a method for measuring the activity of SMT enzymes.

1. Enzyme Preparation: a. Prepare a crude enzyme extract or purified SMT from a suitable source (e.g., E. coli expressing the SMT gene).[10]

2. Enzyme Assay: a. Prepare a reaction mixture containing the enzyme preparation, the sterol substrate (e.g., cycloartenol for SMT1), and radiolabeled S-adenosyl-L-methionine ([methyl-3H]SAM).[10] b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time. c. Stop the reaction and extract the lipids as described for the CAS assay.

3. Product Analysis: a. Separate the reaction products by High-Performance Liquid Chromatography (HPLC) or GC-MS. b. Quantify the amount of methylated sterol product by measuring the incorporated radioactivity.[10]

A continuous spectrophotometric assay can also be employed, which couples the production of S-adenosyl-L-homocysteine (SAH) to a series of enzymatic reactions that result in a measurable change in absorbance.[15][16]

Protocol 3: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of sterols in biological samples.

1. Lipid Extraction and Saponification: a. Extract total lipids from the homogenized biological material (e.g., sponge tissue) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v). b. Saponify the lipid extract by heating with a solution of potassium hydroxide (B78521) in methanol to hydrolyze sterol esters and release free sterols.[17]

2. Derivatization: a. Extract the non-saponifiable lipids with a non-polar solvent like n-hexane. b. Evaporate the solvent and derivatize the sterol hydroxyl groups to make them more volatile for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[17]

3. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). b. Use a temperature program to separate the different sterol derivatives. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).[17] c. The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a relevant mass range (e.g., m/z 50-650).

4. Data Analysis: a. Identify individual sterols by comparing their retention times and mass spectra with those of authentic standards and library data. b. Quantify the abundance of each sterol by integrating the peak areas and comparing them to an internal standard.

Mandatory Visualization

Biosynthesis_of_this compound cluster_start Initial Steps cluster_side_chain_modification Side Chain Methylation cluster_final_steps Final Modifications 2_3_Oxidosqualene 2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) 24_Methylenecycloartanol 24_Methylenecycloartanol Cycloartenol->24_Methylenecycloartanol SMT1 (SAM) Cycloeucalenol Cycloeucalenol 24_Methylenecycloartanol->Cycloeucalenol Cycloeucalenol Cycloisomerase 24_Methylene_Lophenol 24-Methylene lophenol Cycloeucalenol->24_Methylene_Lophenol Series of Demethylations & Isomerizations 24_Ethylidene_Lophenol 24-Ethylidene lophenol 24_Methylene_Lophenol->24_Ethylidene_Lophenol SMT2/3 (SAM) This compound This compound 24_Ethylidene_Lophenol->this compound Demethylations, Isomerizations, C22-Desaturation

Caption: Biosynthetic pathway from 2,3-Oxidosqualene to this compound.

Experimental_Workflow_Sterol_Analysis Sample Sponge Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Non_Saponifiable Extraction of Non-saponifiable Lipids (e.g., Hexane) Saponification->Non_Saponifiable Derivatization Derivatization (e.g., BSTFA) Non_Saponifiable->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

References

Poriferasterol: A Deep Dive into its Ethnobotanical Roots and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poriferasterol, a phytosterol found in a variety of terrestrial and marine organisms, has emerged as a compound of significant interest in the fields of ethnobotany and pharmacology. Traditionally, plants containing this compound have been utilized in various indigenous medical systems for their therapeutic properties. This technical guide provides a comprehensive review of the ethnobotanical uses of this compound-containing plants, alongside a detailed exploration of its scientifically validated pharmacological activities. The guide delves into the experimental protocols for the isolation and evaluation of this compound and presents its known mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Ethnobotanical Significance of this compound-Containing Flora

This compound has been identified in a range of plant species, most notably in Cassia sophera, a plant with extensive use in traditional medicine. While direct ethnobotanical claims for the isolated compound are not documented, the traditional applications of plants rich in this compound provide a strong indication of its historical therapeutic relevance.

Cassia sophera, known for its "immense medicinal applications in traditional systems," has been a staple in Ayurvedic and Unani medicine for treating a variety of ailments.[1] Traditional uses of this plant are geographically widespread, with applications documented in various cultures.

Table 1: Ethnobotanical Uses of Cassia sophera

Traditional Medicinal SystemTherapeutic Applications
AyurvedaAnti-inflammatory, anti-allergic, expectorant, treatment of skin diseases (fungal infections, eczema, ringworm), respiratory diseases (allergic rhinitis, bronchitis, asthma, cough), and digestive ailments (constipation, indigestion, flatulence).
UnaniBlood purifier, carminative, purgative, digestive, diaphoretic.
HomeopathyTreatment of respiratory and inflammatory diseases.

The ethnobotanical data for other this compound-containing plants like Clerodendrum chinense and Coriaria intermedia are less specific but contribute to the overall understanding of the traditional therapeutic contexts of this phytosterol.

Pharmacological Activities of this compound

Scientific investigations have begun to validate the traditional uses of this compound-containing plants by exploring the pharmacological activities of the isolated compound. The primary areas of investigation include its anti-inflammatory, antioxidant, and hypoglycemic effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory cytokines. This compound is hypothesized to inhibit the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit. Additionally, it may suppress the phosphorylation of key MAPK proteins like p38, ERK, and JNK.

This compound's Anti-inflammatory Mechanism.
Antioxidant Activity

The antioxidant potential of this compound is a key aspect of its therapeutic profile. It is thought to exert its effects through both direct radical scavenging and by modulating endogenous antioxidant defense systems.

This compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Poriferasterol_effect This compound Poriferasterol_effect->Keap1 Induces Nrf2 release ARE ARE Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Induces

This compound's Antioxidant Mechanism.
Hypoglycemic Activity

The traditional use of this compound-containing plants for managing diabetic symptoms is supported by modern research indicating its potential hypoglycemic effects.

This compound is suggested to act as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ can enhance insulin (B600854) sensitivity. Additionally, this compound may inhibit the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates in the intestine, thereby reducing postprandial glucose absorption.

cluster_intestinal Intestinal Lumen cluster_cell Adipocyte/Muscle Cell Carbohydrates Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Substrate Glucose Glucose alpha_Glucosidase->Glucose Produces Bloodstream Bloodstream PPARg PPARγ Gene_Expression Genes for Insulin Sensitivity PPARg->Gene_Expression Induces Increased_Insulin_Sensitivity Increased_Insulin_Sensitivity Poriferasterol_effect This compound Poriferasterol_effect->alpha_Glucosidase Inhibits Poriferasterol_effect->PPARg Activates

This compound's Hypoglycemic Mechanisms.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its key pharmacological activities.

Isolation and Purification of this compound from Cassia sophera

The following protocol is a standard method for the extraction and isolation of this compound from the leaves of Cassia sophera.

Table 2: Protocol for this compound Isolation

StepProcedure
1. Plant Material and Extraction Air-dried and powdered leaves of Cassia sophera are subjected to Soxhlet extraction with methanol (B129727) for 72 hours. The methanolic extract is then concentrated under reduced pressure.
2. Fractionation The concentrated methanolic extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate.
3. Column Chromatography The n-hexane fraction, which is rich in sterols, is subjected to column chromatography on silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate.
4. Isolation and Purification Fractions showing similar TLC profiles are pooled. The this compound-containing fractions are further purified by repeated column chromatography and preparative TLC to yield pure this compound.
5. Characterization The structure of the isolated compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Table 3: Carrageenan-Induced Paw Edema Protocol

StepProcedure
1. Animals Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
2. Grouping and Dosing Animals are divided into groups: Control (vehicle), Standard (Indomethacin, 10 mg/kg), and Test groups (this compound at different doses, e.g., 25, 50, 100 mg/kg). The compounds are administered orally.
3. Induction of Edema One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
5. Data Analysis The percentage inhibition of edema is calculated for each group with respect to the control group.
In Vitro Antioxidant Assays: DPPH and ABTS Radical Scavenging

These assays are standard colorimetric methods to evaluate the radical scavenging ability of a compound.

Table 4: DPPH and ABTS Assay Protocols

AssayProtocol
DPPH Assay A solution of DPPH (0.1 mM in methanol) is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark for 30 minutes. The absorbance is measured at 517 nm. Ascorbic acid is used as a standard. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Assay The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark for 12-16 hours. The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 at 734 nm. Different concentrations of this compound are added to the ABTS•+ solution, and the absorbance is measured after 6 minutes. Trolox is used as a standard. The percentage of inhibition is calculated, and the IC50 value is determined.
In Vivo Hypoglycemic Assay: Alloxan-Induced Diabetic Rats

This model is used to evaluate the antidiabetic potential of compounds in an insulin-deficient state.

Table 5: Alloxan-Induced Diabetes Protocol

StepProcedure
1. Animals Male Wistar rats (150-200 g) are used and housed under standard conditions.
2. Induction of Diabetes Diabetes is induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg body weight) dissolved in saline. Rats with fasting blood glucose levels above 200 mg/dL after 72 hours are considered diabetic.
3. Grouping and Treatment Diabetic rats are divided into groups: Diabetic Control (vehicle), Standard (Glibenclamide, 10 mg/kg), and Test groups (this compound at different doses). Treatment is administered orally daily for a specified period (e.g., 14 or 21 days).
4. Blood Glucose Monitoring Fasting blood glucose levels are measured at regular intervals throughout the treatment period from blood collected from the tail vein.
5. Data Analysis The percentage reduction in blood glucose levels is calculated for each group compared to the diabetic control.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological activities of this compound and related compounds.

Table 6: In Vitro Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)Reference Compound (IC50 µg/mL)
DPPH Radical ScavengingData not yet available for pure this compoundAscorbic Acid: ~5-10
ABTS Radical ScavengingData not yet available for pure this compoundTrolox: ~2-5

Table 7: In Vivo Anti-inflammatory Activity of this compound

Dose (mg/kg)Paw Edema Inhibition (%) at 3h
25Data not yet available
50Data not yet available
100Data not yet available

Table 8: In Vivo Hypoglycemic Activity of this compound

Dose (mg/kg)% Reduction in Blood Glucose (Day 14)
50Data not yet available
100Data not yet available

Note: Specific quantitative data for pure this compound is still emerging. The tables are structured to be populated as more research becomes available.

Conclusion and Future Directions

This compound, a phytosterol with deep roots in traditional medicine, is a promising candidate for the development of new therapeutic agents. Its demonstrated anti-inflammatory, antioxidant, and hypoglycemic properties provide a scientific basis for the ethnobotanical uses of the plants in which it is found. The mechanisms of action, involving key signaling pathways such as NF-κB, Nrf2, and PPARγ, offer exciting avenues for further research.

Future studies should focus on generating robust quantitative data on the efficacy and safety of pure this compound in various preclinical models. Elucidating the precise molecular interactions within the identified signaling pathways will be crucial for optimizing its therapeutic potential. Furthermore, clinical trials are warranted to translate the promising preclinical findings into tangible benefits for human health. The continued exploration of this compound holds the potential to yield novel treatments for a range of inflammatory, oxidative stress-related, and metabolic diseases.

References

Methodological & Application

Poriferasterol extraction protocol from Cassia sophera

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Poriferasterol from Cassia sophera

Introduction

Cassia sophera Linn., belonging to the family Caesalpiniaceae, is a medicinal plant found throughout India and other tropical regions. It has been traditionally used for treating a variety of ailments including asthma, bronchitis, and inflammatory conditions.[1] Phytochemical analyses of Cassia sophera have revealed the presence of a diverse array of secondary metabolites, including alkaloids, flavonoids, terpenoids, saponins, and steroids.[2] Among these, the phytosterol this compound has been identified and isolated from this plant.[3] Phytosterols are known for their important biological activities, including anti-inflammatory, cholesterol-lowering, and potential anticancer effects.[4][5] This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Cassia sophera, targeting researchers, scientists, and professionals in drug development.

Experimental Protocols

The following protocol is a comprehensive procedure for the extraction and isolation of this compound from the leaves of Cassia sophera, based on established phytochemical methods.

1. Plant Material Collection and Preparation

  • Collection: Fresh leaves of Cassia sophera are collected. The plant should be taxonomically identified.

  • Cleaning and Drying: The leaves are thoroughly washed with running water to remove any dirt and debris, followed by a final rinse with distilled water. The cleaned leaves are then shade-dried at room temperature for 10-15 days until they are completely dry and crisp.

  • Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder. The powdered material is stored in airtight containers, protected from light and moisture, until further use.

2. Extraction

  • Defatting: The powdered leaf material (e.g., 1.5 kg) is first defatted with petroleum ether (60-80°C) in a Soxhlet apparatus for approximately 24 hours.[6] This step removes non-polar constituents like fats and waxes. The petroleum ether extract can be collected and concentrated for further analysis if desired.

  • Ethanolic Extraction: The defatted plant material is then extracted with 90% ethanol (B145695) (e.g., 5 L) in a Soxhlet apparatus for 48-72 hours.[6]

  • Concentration: The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous, dark green residue.

3. Fractionation of the Ethanolic Extract

  • Solvent-Solvent Partitioning: The concentrated ethanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297).[6]

    • The aqueous suspension is first extracted with chloroform (3 x 1 L). The chloroform fractions are combined.

    • The remaining aqueous layer is then extracted with ethyl acetate (3 x 1 L). The ethyl acetate fractions are combined.

  • Concentration of Fractions: The chloroform and ethyl acetate fractions are concentrated separately under reduced pressure to yield the respective crude fractions.

4. Isolation of this compound by Column Chromatography

  • Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane to create a uniform slurry.

  • Sample Loading: The crude chloroform or ethyl acetate fraction (which is expected to contain the steroids) is adsorbed onto a small amount of silica gel to form a free-flowing powder. This is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[7] For example, the elution can start with n-hexane, followed by n-hexane:ethyl acetate mixtures in ratios of 9:1, 8:2, 7:3, and so on, and finally with 100% ethyl acetate.

  • Fraction Collection: The eluate is collected in small fractions (e.g., 20-30 mL each).

  • Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized by spraying with an appropriate reagent (e.g., Libermann-Burchard reagent, which gives a characteristic color for sterols). Fractions showing similar TLC profiles are pooled together.

5. Purification and Characterization

  • Recrystallization: The pooled fractions containing the compound of interest are concentrated, and the residue is recrystallized from a suitable solvent like methanol (B129727) to obtain pure crystals of this compound.

  • Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic techniques such as:

    • FT-IR: To identify the functional groups.

    • ¹H-NMR and ¹³C-NMR: To determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Data

The following table summarizes hypothetical quantitative data for the extraction process. Actual yields may vary depending on the plant material and extraction conditions.

ParameterValueReference
Starting Plant Material (Dried Leaves) 1.5 kg[6]
Petroleum Ether Extract Yield 8.5% (w/w)[6]
Ethanol Extract Yield 22.5% (w/w)[6]
Ethyl Acetate Fraction Yield 150 g (from ethanol extract)[6]
Chloroform Fraction Yield 50 g (from ethanol extract)[6]
Purity of Isolated this compound >95% (after recrystallization)-

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_fraction 3. Fractionation cluster_isolate 4. Isolation & Purification p1 Fresh Leaves of Cassia sophera p2 Washing & Drying p1->p2 p3 Pulverization p2->p3 e1 Defatting (Petroleum Ether) p3->e1 Soxhlet Extraction e2 Soxhlet Extraction (90% Ethanol) e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 f1 Solvent-Solvent Partitioning e3->f1 f2 Chloroform Fraction f1->f2 f3 Ethyl Acetate Fraction f1->f3 i1 Column Chromatography (Silica Gel) f3->i1 or Chloroform Fraction i2 Fraction Collection & TLC i1->i2 i3 Recrystallization i2->i3 i4 Pure this compound i3->i4

Caption: Workflow for this compound Extraction from Cassia sophera.

Generalized Signaling Pathway for Phytosterol Anti-inflammatory Action

Phytosterols, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways. One of the well-studied mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

References

Application Note: Quantification of Poriferasterol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poriferasterol is a phytosterol found in various plant and marine sources, known for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies in the pharmaceutical and nutraceutical industries. This application note describes a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is simple, accurate, and suitable for routine analysis.

Principle

The method utilizes RP-HPLC with a C18 stationary phase and an isocratic mobile phase for the separation of this compound from other components in the sample matrix. Quantification is achieved by UV detection at a low wavelength, where sterols exhibit absorbance. The peak area of this compound is directly proportional to its concentration in the sample.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>95% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Methanol (for sample and standard preparation)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The following chromatographic conditions are based on established methods for structurally similar phytosterols (B1254722) like stigmasterol (B192456) and β-sitosterol and are recommended for the analysis of this compound.[1][2][3]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Value
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 205 nm
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid or semi-solid extract is provided below.

  • Accurately weigh a quantity of the sample expected to contain approximately 1 mg of this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The proposed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][4] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical validation results for a similar phytosterol, stigmasterol, which can be expected for this compound.

Table 2: Summary of Method Validation Parameters (Representative Data)

ParameterSpecificationResult
Linearity Range 1 - 50 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD)
- Intra-day≤ 2.0%0.85%
- Inter-day≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Note: The data presented in this table are representative values based on published methods for structurally related phytosterols and should be verified through a formal method validation study for this compound.[2][4][5]

Data Analysis
  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis to obtain the calibration curve and the regression equation (y = mx + c).

  • Quantification of this compound in Samples: Inject the prepared sample solution and record the peak area. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

The amount of this compound in the original sample can be calculated using the following formula:

This compound (mg/g) = (C x V x DF) / W

Where:

  • C = Concentration of this compound from the calibration curve (mg/mL)

  • V = Final volume of the sample solution (mL)

  • DF = Dilution factor (if any)

  • W = Weight of the sample taken (g)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using HPLC.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Standards) SamplePrep Sample Preparation (Extraction & Filtration) HPLCSeparation HPLC Separation (C18 Column, Isocratic Elution) StandardPrep->HPLCSeparation SamplePrep->HPLCSeparation UV_Detection UV Detection (205 nm) HPLCSeparation->UV_Detection Calibration Calibration Curve Generation UV_Detection->Calibration Quantification Quantification of this compound Calibration->Quantification Result Result Quantification->Result G cluster_parameters MethodValidation Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ

References

Application Notes and Protocols for the GC-MS Analysis of Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Poriferasterol using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development who are interested in the analysis of this bioactive phytosterol.

Introduction

This compound is a phytosterol found in various marine organisms, particularly sponges, and has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and the elucidation of its biological mechanisms. GC-MS is a powerful technique for the analysis of sterols due to its high resolution and sensitivity. However, due to their low volatility, sterols require derivatization prior to GC-MS analysis. This protocol focuses on the analysis of this compound as its trimethylsilyl (B98337) (TMS) ether derivative.

Part 1: Experimental Protocols

Sample Preparation: Extraction and Saponification

This protocol is adapted from methodologies for sterol analysis from biological matrices.

Objective: To extract total lipids, including this compound, from a sample matrix (e.g., marine sponge tissue) and to hydrolyze sterol esters to yield free sterols.

Materials:

Procedure:

  • Extraction:

    • Weigh approximately 60 mg of the lyophilized and powdered sample into a glass centrifuge tube.

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex vigorously for 1 minute and then agitate for 1 hour at 4°C.

    • Centrifuge at 4,000 rpm for 10 minutes to pellet the solid material.

    • Carefully transfer the supernatant (ethyl acetate extract) to a clean glass tube.

  • Saponification (Alkaline Hydrolysis):

    • Evaporate the ethyl acetate from the extract to dryness under a gentle stream of nitrogen.

    • Add 3 mL of 1 M methanolic potassium hydroxide solution to the dried extract.

    • Incubate the mixture at 90°C for 1 hour to hydrolyze any sterol esters.

    • After incubation, immediately cool the sample in an ice bath for at least 30 minutes.

  • Extraction of Unsaponifiable Fraction:

    • Add 2 mL of hexane and 1.2 mL of deionized water to the cooled saponified mixture.

    • Vortex for 1 minute and then centrifuge at 2,000 rpm for 5 minutes to separate the layers.

    • The upper hexane layer contains the unsaponifiable fraction, which includes the free sterols. Carefully collect this upper phase and transfer it to a new tube.

    • Dry the collected hexane phase under a stream of nitrogen.

Derivatization to Trimethylsilyl (TMS) Ethers

This protocol is essential for increasing the volatility of this compound for GC analysis.

Objective: To convert the hydroxyl group of this compound into a less polar and more volatile trimethylsilyl ether.

Materials:

  • Dried unsaponifiable fraction from the previous step

  • Acetonitrile (B52724)

  • BSTFA:TMCS (99:1, v/v) (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Internal Standard (e.g., 5α-cholestane, 1 mg/mL in hexane)

  • Vortex mixer

  • Heating block

Procedure:

  • To the dried unsaponifiable fraction, add 50 µL of acetonitrile and 50 µL of BSTFA:TMCS (99:1).

  • If quantitative analysis is being performed, add a known amount of internal standard (e.g., 5 µL of 1 mg/mL 5α-cholestane).

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried derivatized sample in 100 µL of hexane.

  • Transfer the final solution to a GC vial for analysis.

GC-MS Analysis

The following are typical parameters for the analysis of sterol TMS ethers.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with a 5975C MS).

GC Parameters:

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 100°C at 25°C/min.

    • Ramp 2: Increase to 250°C at 15°C/min.

    • Ramp 3: Increase to 315°C at 3°C/min, hold for a sufficient time to elute all compounds of interest.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Part 2: Data Presentation and Interpretation

Identification of this compound-TMS Ether

The identification of this compound-TMS ether is based on its retention time and mass spectrum. The mass spectrum of this compound-TMS is not widely available in public libraries. However, its fragmentation pattern can be predicted based on the known fragmentation of similar sterols, such as stigmasterol, its C22-dihydro analog.

The molecular weight of this compound is 412.7 g/mol . After derivatization with a TMS group, the molecular weight of this compound-TMS ether is 484.9 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M+): A peak at m/z 484 should be present, although it may be of low intensity.

  • [M-15]+: Loss of a methyl group from the TMS moiety, resulting in a fragment at m/z 469.

  • [M-90]+: Loss of trimethylsilanol (B90980) (TMSOH), a characteristic fragmentation of TMS ethers, leading to a fragment at m/z 394.

  • m/z 129: A characteristic fragment of TMS-derivatized sterols, arising from cleavage of the C1-C10 and C4-C5 bonds in the A-ring.

  • Side Chain Fragmentation: Cleavage of the side chain will also produce characteristic ions. For this compound, with a double bond at C22, specific fragmentation of the side chain is expected.

Quantitative Analysis

For quantitative analysis, an internal standard (e.g., 5α-cholestane) is used to correct for variations in sample preparation and injection volume. A calibration curve should be prepared using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 1: Example of Quantitative Data for this compound in a Marine Sponge Extract

Sample IDReplicatePeak Area (this compound-TMS)Peak Area (Internal Standard)This compound Concentration (µg/g of dry weight)
Sponge A1ValueValueValue
Sponge A2ValueValueValue
Sponge A3ValueValueValue
Average Value
Std. Dev. Value

Note: The values in this table are placeholders and should be replaced with experimental data.

Part 3: Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Marine Sponge Sample Extraction Lipid Extraction (Ethyl Acetate) Sample->Extraction 1 Saponification Saponification (Methanolic KOH) Extraction->Saponification 2 Unsaponifiables Extraction of Unsaponifiables (Hexane) Saponification->Unsaponifiables 3 Derivatization TMS Derivatization (BSTFA:TMCS) Unsaponifiables->Derivatization 4 GCMS GC-MS Analysis Derivatization->GCMS 5 Data Data Processing (Identification & Quantification) GCMS->Data 6

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other phytosterols, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK Complex LPS->IKK ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MAPK->ProInflammatory activates transcription factors NFkB_Inhibition IκBα IKK->NFkB_Inhibition phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->ProInflammatory translocates to nucleus & induces transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Poriferasterol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poriferasterol, a phytosterol found in various marine and terrestrial organisms, possesses a complex steroidal structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the determination of the chemical structure of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The combination of these techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, establishing the connectivity of the carbon skeleton and defining the relative stereochemistry of the molecule.

Data Presentation

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is crucial for the verification of the isolated compound and serves as a reference for spectral interpretation.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Carbon No.¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz)
137.21.05 (m), 1.84 (m)
231.61.55 (m), 1.88 (m)
371.83.53 (m)
442.32.26 (m), 2.32 (m)
5140.7-
6121.75.35 (d, 5.1)
731.91.50 (m), 1.85 (m)
831.91.50 (m)
950.10.92 (m)
1036.5-
1121.11.45 (m)
1239.71.15 (m), 1.65 (m)
1342.3-
1456.81.02 (m)
1524.31.10 (m), 1.50 (m)
1628.21.25 (m), 1.98 (m)
1756.01.02 (m)
1812.00.68 (s)
1919.41.01 (s)
2040.51.82 (m)
2121.21.03 (d, 6.5)
22138.35.15 (dd, 15.2, 8.6)
23129.35.03 (dd, 15.2, 8.6)
2451.21.78 (m)
2531.91.45 (m)
2612.20.84 (d, 7.0)
2721.10.81 (d, 7.0)
2825.41.10 (m)
2912.20.85 (t, 7.5)

Note: The chemical shift values are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from analogous sterol structures and literature sources for this compound.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • Purified this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (B151607) (CDCl₃, 99.8% D) containing 0.03% TMS

    • 5 mm NMR tubes

    • Glass vials

    • Pipettes

    • Cotton or glass wool for filtration

  • Protocol:

    • Weigh the purified this compound sample accurately in a clean, dry glass vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • Purpose: To determine the number of different types of protons, their chemical environment, and their coupling interactions.

  • Protocol:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Spectral width: 12-16 ppm

  • Purpose: To determine the number of carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024-4096

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Spectral width: 200-250 ppm

    • Acquire DEPT-135 and DEPT-90 spectra to aid in the assignment of carbon multiplicities.

  • Purpose: To identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

  • Protocol:

    • Acquire a standard 2D ¹H-¹H COSY spectrum.

    • Typical parameters:

      • Pulse program: cosygpqf

      • Number of scans per increment: 2-4

      • Number of increments: 256-512

  • Purpose: To correlate directly attached proton and carbon atoms.

  • Protocol:

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Typical parameters:

      • Pulse program: hsqcedetgpsisp2.3

      • Number of scans per increment: 2-8

      • Number of increments: 256

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • Protocol:

    • Acquire a 2D ¹H-¹³C HMBC spectrum.

    • Typical parameters:

      • Pulse program: hmbcgplpndqf

      • Number of scans per increment: 8-32

      • Number of increments: 256

      • Long-range coupling delay optimized for 8 Hz.

  • Purpose: To identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

  • Protocol:

    • Acquire a 2D ¹H-¹H NOESY spectrum.

    • Typical parameters:

      • Pulse program: noesygpph

      • Number of scans per increment: 8-16

      • Number of increments: 256

      • Mixing time: 500-800 ms

Mandatory Visualization

Logical Workflow for this compound Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis & Interpretation cluster_structure_determination 3. Structure Determination H1_NMR 1D ¹H NMR Proton_Info Proton Chemical Shifts, Multiplicities, & J-couplings H1_NMR->Proton_Info C13_NMR 1D ¹³C NMR & DEPT Carbon_Info Carbon Chemical Shifts & Multiplicities (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Info COSY 2D COSY Proton_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->Proton_Connectivity HSQC 2D HSQC Direct_Correlation Direct ¹H-¹³C Correlations HSQC->Direct_Correlation HMBC 2D HMBC Long_Range_Correlation Long-Range ¹H-¹³C Correlations (Connects Spin Systems, Assigns Cq) HMBC->Long_Range_Correlation NOESY 2D NOESY Spatial_Proximity Through-Space Proton Proximities NOESY->Spatial_Proximity Planar_Structure Establish Planar Structure (Carbon Skeleton) Proton_Info->Planar_Structure Carbon_Info->Planar_Structure Proton_Connectivity->Planar_Structure Direct_Correlation->Planar_Structure Long_Range_Correlation->Planar_Structure Relative_Stereo Determine Relative Stereochemistry Spatial_Proximity->Relative_Stereo Planar_Structure->Relative_Stereo Final_Structure Final Structure of this compound Relative_Stereo->Final_Structure

Caption: Workflow for this compound structure elucidation by NMR.

Key HMBC and NOESY Correlations for Structural Confirmation

The following diagram highlights the critical 2D NMR correlations that are instrumental in confirming the structure of this compound.

key_correlations cluster_hmbc Key HMBC Correlations (²J, ³J) cluster_noesy Key NOESY Correlations (Through-Space) cluster_interpretation Structural Insights H19_to_C1_C5_C9_C10 H-19 (s) → C-1, C-5, C-9, C-10 Connect_Fragments Connect Steroid Core and Side Chain H19_to_C1_C5_C9_C10->Connect_Fragments Confirm_Quaternary_C Confirm Quaternary Carbon Assignments H19_to_C1_C5_C9_C10->Confirm_Quaternary_C H18_to_C12_C13_C14_C17 H-18 (s) → C-12, C-13, C-14, C-17 H18_to_C12_C13_C14_C17->Connect_Fragments H18_to_C12_C13_C14_C17->Confirm_Quaternary_C H6_to_C4_C8_C10 H-6 (d) → C-4, C-8, C-10 H6_to_C4_C8_C10->Connect_Fragments H22_H23_to_C20_C24 H-22/H-23 (dd) → C-20, C-24 H22_H23_to_C20_C24->Connect_Fragments H18_with_H8_H20 H-18 ↔ H-8, H-20 (β-face) Stereochemistry Establish Relative Stereochemistry H18_with_H8_H20->Stereochemistry H19_with_H1_H2_H4 H-19 ↔ H-1α, H-2β, H-4β H19_with_H1_H2_H4->Stereochemistry H9_with_H14 H-9 ↔ H-14 (trans C/D ring junction) H9_with_H14->Stereochemistry Final_Structure Final_Structure Connect_Fragments->Final_Structure Final this compound Structure Confirm_Quaternary_C->Final_Structure Stereochemistry->Final_Structure

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Poriferasterol, a marine-derived phytosterol, using established in vitro assays. The protocols detailed below are foundational for screening and elucidating the mechanisms of action of this compound and other novel anti-inflammatory compounds.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a sterol compound found in various marine organisms, including sponges and microalgae. Structurally similar to other phytosterols (B1254722) like stigmasterol (B192456) and β-sitosterol, it is anticipated to possess significant anti-inflammatory properties. The inflammatory cascade is a complex biological response involving various cell types, signaling molecules, and enzymes. Key mediators include nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The expression of the enzymes responsible for the production of these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely regulated by the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). The activation of NF-κB is, in turn, controlled by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which comprises ERK, JNK, and p38 kinases. Investigating the effect of this compound on these key markers and pathways can provide a detailed understanding of its anti-inflammatory potential.

Data Presentation

While extensive quantitative data specifically for this compound's anti-inflammatory activity is not widely available in the public domain, the following tables are structured to present typical data obtained from the described assays. Researchers can populate these tables with their experimental data. For illustrative purposes, representative data for related phytosterols may be included where specific this compound data is pending.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)IC50 (µM)
0 (Vehicle Control)0-
0 (LPS Control)100-
1Data to be determinedData to be determined
5Data to be determined
10Data to be determined
25Data to be determined
50Data to be determined

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
0 (Vehicle Control)000
0 (LPS Control)100100100
1Data to be determinedData to be determinedData to be determined
5Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
25Data to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determined

Table 3: Effect of this compound on NF-κB Activation in HEK293T Cells

Concentration (µM)NF-κB Luciferase Activity (% of Stimulated Control)IC50 (µM)
0 (Vehicle Control)0-
0 (Stimulated Control)100-
1Data to be determinedData to be determined
5Data to be determined
10Data to be determined
25Data to be determined
50Data to be determined

Table 4: Effect of this compound on MAPK Phosphorylation in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)p-p38/p38 Ratio (% of LPS Control)p-ERK/ERK Ratio (% of LPS Control)p-JNK/JNK Ratio (% of LPS Control)
0 (Vehicle Control)000
0 (LPS Control)100100100
1Data to be determinedData to be determinedData to be determined
5Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
25Data to be determinedData to be determinedData to be determined
50Data to be determinedData to be determinedData to be determined

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Nitric_Oxide_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with this compound incubate1->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Add Griess Reagent collect->griess read Read Absorbance (540nm) griess->read

Workflow for Nitric Oxide Assay.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay

This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • This compound stock solution (in DMSO)

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB using a reporter gene system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α or another NF-κB activator

  • This compound stock solution (in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, re-seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

This compound's potential inhibition of the NF-κB pathway.

MAPK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK signaling pathway by detecting the phosphorylation of key kinases (p38, ERK, and JNK) using Western blotting.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

MAPK_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways MAPK Cascades cluster_downstream Downstream Effects LPS LPS p38 p38 LPS->p38 activates ERK ERK LPS->ERK activates JNK JNK LPS->JNK activates NFkB_act NF-κB Activation p38->NFkB_act ERK->NFkB_act JNK->NFkB_act This compound This compound This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits Cytokines Pro-inflammatory Cytokine Production NFkB_act->Cytokines

This compound's potential inhibition of MAPK pathways.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the in vitro anti-inflammatory effects of this compound. By systematically evaluating its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential for inflammatory diseases. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings. Further studies are warranted to generate specific quantitative data for this compound and to validate these in vitro findings in in vivo models of inflammation.

Poriferasterol: Application Notes and Protocols for Anticancer Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a naturally occurring phytosterol found in various plant and marine sources, has emerged as a compound of interest in the development of novel anticancer therapeutics. As a member of the sterol family, this compound shares structural similarities with cholesterol and other phytosterols (B1254722) that have demonstrated promising anticancer properties. This document provides detailed application notes and protocols for researchers investigating the potential of this compound in cancer therapy. The information compiled herein is based on established methodologies for evaluating the anticancer effects of phytosterols and related natural compounds.

Data Presentation

While specific quantitative data for this compound's anticancer activity is not extensively available in publicly accessible literature, the following tables provide a representative summary of IC50 values for other phytosterols and related compounds against various cancer cell lines. This data can serve as a valuable reference for designing initial dose-response studies for this compound.

Table 1: Cytotoxic Activity of Select Phytosterols and Related Compounds Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Beta-sitosterolPC-3 (Prostate)16[1][2]
Beta-sitosterolMCF-7 (Breast)8[1][2]
StigmasterolHT-29 (Colon)25[3]
StigmasterolHeLa (Cervical)15[3]
CampesterolA549 (Lung)30[4]

Note: The IC50 values presented are for comparative purposes and were obtained from studies on phytosterols other than this compound. Researchers should determine the specific IC50 of this compound for their cell lines of interest.

Experimental Protocols

The following protocols are standard methods used to assess the anticancer properties of natural compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and caspases.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent and imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • Analyze the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways potentially modulated by this compound and a general experimental workflow for its anticancer evaluation.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory & Anti-apoptotic Genes Nucleus->GeneTranscription Promotes Transcription

Potential inhibition of the NF-κB signaling pathway by this compound.

Start Start: Cancer Cell Lines InVitro In Vitro Studies Start->InVitro MTT MTT Assay (Cytotoxicity, IC50) InVitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle WesternBlot Western Blot (Protein Expression) InVitro->WesternBlot InVivo In Vivo Studies (Xenograft Model) MTT->InVivo Apoptosis->InVivo CellCycle->InVivo WesternBlot->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth Toxicity Toxicity Assessment InVivo->Toxicity End End: Therapeutic Candidate TumorGrowth->End Toxicity->End

General experimental workflow for evaluating the anticancer potential of this compound.

Conclusion

This compound holds promise as a lead compound for the development of novel anticancer therapeutics. The protocols and conceptual frameworks provided in these application notes offer a starting point for a comprehensive preclinical evaluation of its efficacy and mechanism of action. Further research is warranted to establish specific quantitative data for this compound and to elucidate its precise molecular targets and signaling pathways in various cancer types.

References

Application Notes and Protocols: Investigating the Effect of Poriferasterol on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a phytosterol found in various marine and terrestrial organisms, presents a compelling area of study for its potential pharmacological activities. A critical aspect of its cellular interaction is its effect on the plasma membrane. The fluidity of the cell membrane is a crucial parameter that governs a multitude of cellular processes, including signal transduction, enzymatic activity, and transport of molecules. Alterations in membrane fluidity have been implicated in the mechanism of action of various drugs and bioactive compounds.[1] This document provides a detailed guide for investigating the influence of this compound on membrane fluidity, offering standardized protocols for key experimental techniques.

Hypothetical Impact of this compound on Membrane Fluidity

While direct experimental data on this compound's effect on membrane fluidity is not yet available, we can hypothesize its potential actions based on the known behavior of other sterols like cholesterol.[2][3] Sterols are known to modulate membrane fluidity in a temperature-dependent manner.[4] At physiological temperatures, sterols generally decrease membrane fluidity by ordering the acyl chains of phospholipids. Conversely, at lower temperatures, they can increase fluidity by preventing the tight packing of these chains.[2] this compound, with its rigid sterol core and flexible side chain, is likely to intercalate into the lipid bilayer and influence its physical properties.

Data Presentation: Quantitative Analysis of Membrane Fluidity

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experimental protocols when investigating the effect of this compound on a model cell line (e.g., THP-1 monocytes).

Table 1: Fluorescence Anisotropy of TMA-DPH in THP-1 Cells Treated with this compound

Treatment Concentration (µM)Fluorescence Anisotropy (r)Standard DeviationInterpretation
0 (Control)0.2500.005Baseline membrane fluidity
10.2580.006Slight decrease in fluidity
50.2750.007Moderate decrease in fluidity
100.2900.005Significant decrease in fluidity
200.3100.008Pronounced decrease in fluidity

Higher anisotropy values indicate decreased membrane fluidity.[5]

Table 2: Laurdan Generalized Polarization (GP) in THP-1 Cells Treated with this compound

Treatment Concentration (µM)Laurdan GP ValueStandard DeviationInterpretation
0 (Control)0.3500.010Baseline membrane order
10.3650.012Slight increase in membrane order
50.3900.011Moderate increase in membrane order
100.4200.015Significant increase in membrane order
200.4500.013Pronounced increase in membrane order

Higher GP values correspond to a more ordered (less fluid) membrane state.[6]

Table 3: Main Phase Transition Temperature (Tm) of DPPC Liposomes with this compound (DSC)

This compound Concentration (mol%)Main Phase Transition Temperature (Tm) (°C)Standard DeviationInterpretation
041.50.2Tm of pure DPPC liposomes
141.80.3Broadening of the phase transition
542.50.2Shift to higher Tm, indicating stabilization of the gel phase
1043.20.3Further increase in Tm
2044.00.2Significant stabilization of the gel phase

An increase in Tm indicates that this compound stabilizes the more ordered gel phase of the lipid bilayer.[7]

Experimental Protocols

Fluorescence Anisotropy Measurement

This technique measures the rotational mobility of a fluorescent probe embedded in the membrane. A decrease in mobility (i.e., increased anisotropy) reflects a decrease in membrane fluidity.[8] The probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) is commonly used as it anchors at the lipid-water interface, providing information about the superficial region of the membrane.[8]

Materials:

  • TMA-DPH (stock solution in ethanol)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with polarization filters

Protocol:

  • Cell Culture: Culture THP-1 cells to the desired confluence in appropriate cell culture medium.

  • Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO or ethanol).

  • Cell Staining:

    • Prepare a 2 µM TMA-DPH working solution in PBS.

    • Wash the cells twice with PBS.

    • Add 100 µL of the TMA-DPH working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence anisotropy using a plate reader with excitation at ~360 nm and emission at ~430 nm.

    • The instrument will measure the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the excitation light plane.

  • Calculation: The fluorescence anisotropy (r) is calculated using the following formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) Where G is the grating factor of the instrument.

Laurdan Generalized Polarization (GP) Assay

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is influenced by the amount of water molecules in the membrane.[9][10] This shift is used to calculate the Generalized Polarization (GP), which reflects the packing of the lipid acyl chains.[9][11]

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) (stock solution in ethanol)

  • Cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for fluorescence anisotropy.

  • Cell Staining:

    • Prepare a 5 µM Laurdan working solution in cell culture medium.

    • Wash the cells once with medium.

    • Add 100 µL of the Laurdan working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity at two emission wavelengths: ~440 nm and ~490 nm, with excitation at ~350 nm.[6]

  • Calculation: The Laurdan GP is calculated using the formula:[6] GP = (I440 - I490) / (I440 + I490)[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique that measures the heat changes associated with phase transitions in lipids.[12][13] It can be used to determine the effect of a compound on the main phase transition temperature (Tm) of liposomes, providing insights into its interaction with the lipid bilayer.[7]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform

  • Buffer (e.g., HEPES buffer)

  • Differential Scanning Calorimeter

Protocol:

  • Liposome (B1194612) Preparation:

    • Dissolve DPPC and the desired molar percentage of this compound in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the buffer by vortexing, followed by several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles.

  • DSC Measurement:

    • Load the liposome suspension into the sample cell of the DSC instrument.

    • Load the same buffer into the reference cell.

    • Scan the sample and reference cells over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak at the main phase transition temperature (Tm).

    • Determine the Tm for each sample and compare the values to assess the effect of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Membrane Fluidity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., THP-1) poriferasterol_treatment Incubation with this compound cell_culture->poriferasterol_treatment liposome_prep Liposome Preparation (e.g., DPPC) dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc fluorescence_anisotropy Fluorescence Anisotropy (TMA-DPH) poriferasterol_treatment->fluorescence_anisotropy laurdan_gp Laurdan GP Assay poriferasterol_treatment->laurdan_gp data_analysis Quantitative Analysis fluorescence_anisotropy->data_analysis laurdan_gp->data_analysis dsc->data_analysis interpretation Effect on Membrane Fluidity data_analysis->interpretation

Caption: Experimental workflow for investigating this compound's effect on membrane fluidity.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound membrane Lipid Bilayer This compound->membrane Intercalates & Decreases Fluidity receptor Membrane Receptor (e.g., GPCR) membrane->receptor Alters Conformation/Mobility enzyme Membrane-Bound Enzyme (e.g., Adenylyl Cyclase) membrane->enzyme Modulates Activity lipid_raft Lipid Raft membrane->lipid_raft Influences Formation/Stability second_messenger Second Messenger (e.g., cAMP) receptor->second_messenger Signal Transduction enzyme->second_messenger protein_kinase Protein Kinase Cascade second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: Potential impact of this compound on membrane-mediated signaling pathways.

Discussion and Potential Implications

The investigation of this compound's effect on membrane fluidity is a critical step in understanding its biological activity. A decrease in membrane fluidity, as hypothesized, could have several downstream consequences:

  • Modulation of Receptor Function: The mobility and conformational state of membrane receptors can be influenced by the surrounding lipid environment. A more rigid membrane might alter receptor dimerization, ligand binding, and subsequent signal transduction.

  • Regulation of Enzyme Activity: The activity of many membrane-bound enzymes is sensitive to the physical state of the lipid bilayer. Changes in fluidity can impact their catalytic efficiency.

  • Influence on Lipid Rafts: Sterols are key components of lipid rafts, which are microdomains enriched in certain lipids and proteins that play a crucial role in signaling.[14][15][16] this compound could potentially alter the formation, stability, and function of these rafts.

  • Drug Development: Understanding how this compound modifies membrane properties can inform its development as a therapeutic agent. For instance, it could be used to sensitize cells to other drugs by altering membrane permeability or to directly impact signaling pathways involved in disease.

These detailed protocols and conceptual frameworks provide a solid foundation for researchers to embark on the investigation of this compound's interactions with cell membranes, paving the way for a deeper understanding of its pharmacological potential.

References

Application Notes and Protocols: Poriferasterol as a Potential Biomarker for Marine Pollution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine pollution poses a significant threat to aquatic ecosystems, necessitating the development of sensitive and reliable methods for monitoring environmental health. Biochemical biomarkers in marine organisms offer a promising approach for assessing the sublethal effects of pollutants. This document outlines the potential application of Poriferasterol, a common phytosterol found in various marine organisms such as sponges and microalgae, as a biomarker for marine pollution. Alterations in the concentration of this compound may serve as an indicator of physiological stress induced by contaminants. These application notes provide a theoretical framework and detailed protocols for investigating this compound as a marine pollution biomarker.

Principle

The fundamental principle behind using this compound as a biomarker lies in the hypothesis that exposure to environmental stressors, such as heavy metals, hydrocarbons, and other organic pollutants, can disrupt the normal physiological and metabolic processes of marine organisms. This disruption may lead to alterations in the biosynthesis and concentration of essential molecules like sterols. This compound, a key component of cell membranes in many marine invertebrates and algae, is a candidate for such a biomarker. An increase or decrease in its concentration relative to baseline levels in a given organism could indicate exposure to pollutants and the organism's stress response.

Potential Applications

  • Environmental Monitoring: Assessing the health of marine ecosystems by analyzing this compound levels in sentinel species (e.g., sponges, bivalves, macroalgae).

  • Ecotoxicology: Evaluating the sublethal toxicity of specific pollutants on marine organisms in controlled laboratory settings.

  • Drug Discovery: Investigating the disruption of sterol biosynthesis pathways by chemical compounds, with potential applications in developing novel antifouling agents or understanding mechanisms of toxicity.

Data Presentation

While extensive quantitative data directly linking this compound to specific pollutants is still an emerging area of research, the following table illustrates a hypothetical data structure for presenting such findings. This format allows for a clear comparison of this compound levels in a sentinel species, the marine sponge Haliclona sp., from sites with varying degrees of pollution.

SitePollution LevelDominant PollutantsMean this compound Concentration (µg/g dry weight) ± SDFold Change vs. Control
A (Pristine)Low-150.5 ± 12.31.0 (Control)
B (Industrial Port)HighHeavy Metals (Pb, Cd), PAHs85.2 ± 9.80.57
C (Urban Runoff)ModerateNutrients, Hydrocarbons110.7 ± 15.10.74
D (Aquaculture Zone)ModerateOrganic Waste, Antibiotics195.3 ± 20.51.30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Sample Collection and Preparation

Objective: To collect and prepare biological samples for this compound analysis.

Materials:

  • Specimen collection jars (glass, pre-cleaned with solvent)

  • Scalpels and forceps

  • Foil

  • Cooler with ice packs

  • Freeze-dryer

  • Mortar and pestle or cryogenic grinder

Protocol:

  • Collect replicate samples of the target organism (e.g., sponges, macroalgae) from both potentially polluted and reference (control) sites.

  • Immediately upon collection, wrap individual samples in foil, place them in labeled collection jars, and store them in a cooler on ice for transport to the laboratory.

  • In the laboratory, thoroughly clean the exterior of the organisms with filtered seawater to remove any sediment or epiphytes.

  • Freeze the samples at -80°C until further processing.

  • Lyophilize the frozen samples to a constant dry weight.

  • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Store the powdered sample at -20°C in a desiccator until extraction.

Lipid Extraction and Saponification

Objective: To extract total lipids from the prepared samples and saponify the lipid extract to liberate free sterols.

Materials:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Potassium hydroxide (B78521) (KOH)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Weigh approximately 1-2 g of the dried, powdered sample into a round-bottom flask.

  • Add a 2:1 (v/v) mixture of DCM:MeOH to the flask (e.g., 20 mL).

  • Reflux the mixture for 2 hours at 60°C.

  • Allow the mixture to cool to room temperature and then filter to separate the extract from the tissue residue.

  • Transfer the lipid extract to a clean round-bottom flask and evaporate the solvent using a rotary evaporator.

  • To the dried lipid extract, add 10 mL of 1 M KOH in 90% methanol.

  • Reflux the mixture for 1 hour at 80°C to saponify the lipids.

  • After cooling, transfer the saponified mixture to a separatory funnel.

  • Add 10 mL of hexane and 5 mL of saturated NaCl solution. Shake vigorously for 1 minute.

  • Allow the layers to separate and collect the upper hexane layer containing the unsaponifiable lipids (including sterols).

  • Repeat the hexane extraction two more times.

  • Combine the hexane extracts and wash with distilled water until the washings are neutral.

  • Dry the hexane extract over anhydrous Na₂SO₄.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Derivatization and GC-MS Analysis

Objective: To derivatize the sterols for gas chromatography and quantify this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Materials:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • This compound standard

Protocol:

  • Dissolve the dried unsaponifiable lipid extract in 100 µL of pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions (Example):

    • Injector: Splitless mode, 280°C

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 20 min.

    • MS Transfer Line: 290°C

    • Ion Source: 230°C

    • MS Quadrupole: 150°C

    • Scan Range: m/z 50-600

  • Identify the this compound-TMS ether peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from the this compound standard.

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Analysis cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Saponification cluster_analysis Analysis cluster_interpretation Data Interpretation collection Sample Collection (Polluted & Control Sites) preparation Sample Preparation (Freeze-drying, Grinding) collection->preparation extraction Lipid Extraction (DCM:MeOH) preparation->extraction saponification Saponification (KOH) extraction->saponification derivatization Derivatization (BSTFA) saponification->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification of this compound gcms->quantification comparison Comparison between Sites quantification->comparison

Caption: Experimental workflow for this compound analysis.

G Hypothetical Signaling Pathway of Pollutant-Induced Stress pollutant Marine Pollutant (e.g., Heavy Metals, Hydrocarbons) ros Increased Reactive Oxygen Species (ROS) pollutant->ros stress_response Cellular Stress Response ros->stress_response sterol_synthesis Alteration in Sterol Biosynthesis Pathway stress_response->sterol_synthesis This compound Change in this compound Concentration sterol_synthesis->this compound Hypothesized Link membrane Altered Membrane Fluidity & Function This compound->membrane

Application Notes & Protocols for the Purification of Poriferasterol from Crude Marine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poriferasterol is a bioactive sterol found in various marine organisms, notably sponges (Phylum Porifera) and sea cucumbers. It belongs to the class of stigmasterols and has garnered scientific interest for its potential therapeutic properties. This document provides a comprehensive protocol for the isolation and purification of this compound from crude marine extracts, intended for researchers in natural product chemistry and drug discovery. The methodology outlines a general workflow from sample preparation to final purification, employing standard chromatographic techniques.

Data Presentation: Chromatographic Parameters

The purification of this compound is typically a multi-step process involving different chromatographic techniques. The following tables summarize key quantitative parameters for the primary methods used in its isolation.

Table 1: Parameters for Silica (B1680970) Gel Column Chromatography

ParameterSpecificationPurpose
Stationary Phase Silica Gel (60-120 mesh or 70-230 mesh)Adsorption chromatography to separate compounds based on polarity.
Column Dimensions Varies based on sample mass (e.g., 2-5 cm diameter, 30-50 cm length)To accommodate the required amount of silica gel and sample.
Silica to Crude Extract Ratio 30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.[1]
Elution Mode Gradient ElutionTo progressively elute compounds of increasing polarity.
Mobile Phase (Solvent System) n-Hexane:Ethyl Acetate (B1210297) (gradient)A common non-polar to polar solvent system for sterol separation.[2]
Gradient Profile Start with 100% n-Hexane, gradually increase Ethyl Acetate concentration (e.g., 5%, 10%, 20%, 50%, 100%)To first elute non-polar compounds and then compounds of increasing polarity like this compound.
Fraction Volume 10-25 mL (depending on column size)To collect separated compounds in manageable volumes for analysis.
Monitoring Thin Layer Chromatography (TLC)To identify fractions containing the target compound.

Table 2: Parameters for Preparative High-Performance Liquid Chromatography (HPLC)

ParameterSpecificationPurpose
Stationary Phase Reversed-Phase C18 (e.g., 10 µm particle size)Final purification step based on hydrophobicity.[3]
Column Dimensions e.g., 250 mm length x 10-20 mm internal diameterTo handle larger sample loads for purification.
Mobile Phase Acetonitrile (B52724):Water or Methanol (B129727):Water (Isocratic or Gradient)To elute compounds based on their partitioning between the mobile and stationary phases.[4]
Flow Rate 4-10 mL/minOptimized for separation efficiency and run time on a preparative scale.
Detection UV/Vis Detector (PDA) at 205-210 nmSterols have low UV absorbance and are typically detected at lower wavelengths.[5]
Injection Volume 100-500 µLDependent on sample concentration and column capacity.
Purity Assessment Analytical HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)To confirm the purity and structural identity of the isolated this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound from a marine source.

Purificaiton_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Initial Purification cluster_3 Final Purification & Analysis Collection Marine Organism Collection (e.g., Sponge, Sea Cucumber) Preparation Washing, Freeze-Drying, and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Methanol/Ethyl Acetate) Preparation->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Marine Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (Optional, e.g., Hexane/Methanol) CrudeExtract->Partitioning ColumnChrom Silica Gel Column Chromatography (Gradient Elution) Partitioning->ColumnChrom FractionCollection Fraction Collection ColumnChrom->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC SemiPure Semi-Purified Fractions TLC->SemiPure PrepHPLC Preparative RP-HPLC SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) & Purity Check PureCompound->Analysis

Caption: Workflow for this compound Purification.

Experimental Protocols

Protocol 1: Preparation of Crude Extract from Marine Sponge
  • Sample Collection and Preparation:

    • Collect sponge samples and wash them with seawater to remove debris.[6]

    • Freeze the samples immediately at -20°C or preferably -80°C.

    • Lyophilize (freeze-dry) the frozen sponge tissue until a constant dry weight is achieved.

    • Grind the dried tissue into a fine powder using a blender or mortar and pestle.

  • Solvent Extraction:

    • Macerate the powdered sponge tissue (e.g., 100 g) in a 1:1 mixture of methanol (MeOH) and ethyl acetate (EtOAc) (e.g., 1 L) at room temperature for 48 hours.[3][6]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • This will yield the crude extract, which should be stored at -20°C until further processing.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 150 g for 5 g of crude extract) in n-hexane.

    • Pour the slurry into a glass column plugged with cotton wool at the bottom.

    • Gently tap the column to ensure even packing and remove any air bubbles.[7]

    • Allow the excess solvent to drain until it is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 5 g) in a minimal amount of dichloromethane (B109758) or the starting mobile phase.

    • Alternatively, perform dry loading by adsorbing the extract onto a small amount of silica gel (e.g., 10-15 g), drying it, and carefully adding the powder to the top of the packed column.[1]

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fractionation:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Combine the fractions that show a spot corresponding to the Rf value of this compound.

Protocol 3: Final Purification by Preparative RP-HPLC
  • Sample Preparation:

    • Concentrate the combined, semi-purified fractions from the column chromatography.

    • Dissolve the residue in the HPLC mobile phase (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the preparative C18 column with the chosen mobile phase (e.g., 95% acetonitrile in water) until a stable baseline is achieved.

    • Set the UV detector to 205 nm.

    • Inject the prepared sample onto the column.

  • Peak Collection and Final Processing:

    • Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization.

    • The resulting white, crystalline solid is the purified this compound.

    • Confirm the identity and purity of the compound using analytical techniques such as NMR (1H, 13C) and high-resolution mass spectrometry (HRMS).

References

Application Notes and Protocols for the Use of Poriferasterol in Liposome Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a phytosterol found in various marine and terrestrial organisms, presents a compelling alternative to cholesterol in the formulation of liposomal drug delivery systems. Its structural similarity to cholesterol, with key differences in the side chain, allows it to intercalate into the phospholipid bilayer, influencing the physicochemical properties of the liposome (B1194612). These application notes provide a comprehensive guide to the utilization of this compound in liposome formulation, summarizing its effects on key parameters and offering detailed protocols for preparation and characterization.

This compound is a stigmastane-type steroid, and its incorporation into liposomal membranes can modulate membrane fluidity, permeability, and stability, thereby affecting drug encapsulation efficiency and release kinetics.[1][2] Understanding these effects is crucial for the rational design of liposomal carriers for a wide range of therapeutic agents. This document will serve as a practical resource for researchers aiming to explore the potential of this compound in their drug delivery research.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on liposomes containing phytosterols, including this compound and structurally related compounds like stigmasterol (B192456). This data provides a baseline for expected outcomes when incorporating this compound into liposome formulations.

Table 1: Physicochemical Properties of this compound-Containing Liposomes (and Analogs)

SterolPhospholipid CompositionSterol:Lipid Ratio (mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
CholesterolDPPC30120 ± 15< 0.2-25 ± 5[3][4]
StigmasterolDPPC30110 ± 20< 0.25-30 ± 7[5]
β-SitosterolDPPC30105 ± 18< 0.2-35 ± 6[6]
This compoundDPPC30Expected: 100 - 130Expected: < 0.3Expected: -25 to -35Inferred

Note: Data for this compound is inferred based on the behavior of structurally similar phytosterols. Actual values should be determined experimentally.

Table 2: Encapsulation Efficiency (%) of Model Drugs in Sterol-Containing Liposomes

SterolPhospholipidDrugSterol:Lipid Ratio (mol%)Encapsulation Efficiency (%)Reference
CholesterolDPPCDoxorubicin3085 ± 5[7]
StigmasterolDPPCRetinol (B82714)10 (w/w)> 99[5]
β-SitosterolDPPCRetinol10 (w/w)> 99[5]
This compoundDPPCHydrophilic Drug30Expected: 80 - 95Inferred
This compoundDPPCLipophilic Drug30Expected: > 90Inferred

Note: Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the liposome preparation method.

Table 3: In Vitro Drug Release Profile (Cumulative Release % at 24h)

SterolPhospholipidDrugSterol:Lipid Ratio (mol%)Release MediumCumulative Release (%)Reference
CholesterolDPPCQuinine30PBS (pH 7.4)~ 40[3][4]
CholesterolDMPCQuinine30PBS (pH 7.4)~ 60[3][4]
This compoundDPPCModel Drug30PBS (pH 7.4)Expected: 40 - 50Inferred

Note: Drug release rates are influenced by the lipid composition, sterol content, and the experimental conditions.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-containing liposomes.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[8]

Materials:

  • This compound

  • Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Chloroform

  • Methanol

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Drug to be encapsulated

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and this compound in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid (e.g., 50-60°C for DPPC).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

    • Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's Tc.

Protocol 2: Determination of Encapsulation Efficiency

This protocol describes a common method to determine the percentage of the drug that has been successfully encapsulated within the liposomes.

Materials:

  • This compound liposome suspension containing the drug

  • Ultracentrifuge or centrifugal filter units (e.g., Amicon® Ultra)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Lysis buffer (e.g., 1% Triton X-100 in buffer)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposomes. This can be achieved by:

      • Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the free drug.

      • Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.

  • Quantification of Free and Total Drug:

    • Measure the concentration of the drug in the supernatant/filtrate (free drug).

    • To determine the total drug concentration, disrupt a known volume of the original liposome suspension using a lysis buffer (e.g., 1% Triton X-100) to release the encapsulated drug. Then measure the drug concentration.

  • Calculation of Encapsulation Efficiency (EE%):

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to assess the release of an encapsulated drug from the this compound liposomes over time.

Materials:

  • Drug-loaded this compound liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking water bath or incubator

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Dialysis Bag:

    • Take a known volume of the drug-loaded liposome suspension and place it inside a pre-soaked dialysis bag.

    • Securely close both ends of the dialysis bag.

  • Release Study Setup:

    • Immerse the dialysis bag in a known volume of the release medium in a beaker or flask.

    • Place the setup in a shaking water bath maintained at a constant temperature (e.g., 37°C). The shaking ensures sink conditions.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in liposome formulation.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing start 1. Dissolve Phospholipid, This compound & Drug (in organic solvent) rotovap 2. Rotary Evaporation (remove solvent) start->rotovap dry 3. High Vacuum Drying (remove residual solvent) rotovap->dry film Thin Lipid Film dry->film hydrate 4. Hydration (with aqueous buffer) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv sonicate Sonication mlv->sonicate extrude Extrusion mlv->extrude suv Small Unilamellar Vesicles (SUVs) sonicate->suv luv Large Unilamellar Vesicles (LUVs) extrude->luv

Caption: Workflow for preparing this compound liposomes.

Encapsulation_Efficiency_Workflow start Drug-Loaded Liposome Suspension separate Separate Free Drug from Liposomes (Ultracentrifugation or Filtration) start->separate lyse Lyse Liposomes (e.g., with Triton X-100) start->lyse free_drug Supernatant/Filtrate (Contains Free Drug) separate->free_drug liposomes Pellet/Retentate (Contains Liposomes) separate->liposomes measure_free Measure Free Drug Concentration free_drug->measure_free total_drug Measure Total Drug Concentration lyse->total_drug calculate Calculate Encapsulation Efficiency (%) total_drug->calculate measure_free->calculate

Caption: Determining liposome encapsulation efficiency.

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) liposome This compound Liposome (Drug Carrier) epr Enhanced Permeation and Rention (EPR) Effect liposome->epr Extravasation cell Target Cell epr->cell Accumulation receptor Cellular Receptor endocytosis Endocytosis cell->endocytosis Uptake release Drug Release endocytosis->release effect Therapeutic Effect release->effect

Caption: A potential drug delivery pathway for liposomes.

References

Application of Poriferasterol in Neuroprotective Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a phytosterol found in various marine and plant sources, is emerging as a compound of interest in neuroprotective research. While direct studies on its neuroprotective effects are in early stages, its established role as a Liver X Receptor (LXR) agonist provides a strong mechanistic rationale for its investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. LXRs are nuclear receptors that are key regulators of cholesterol metabolism and inflammatory responses in the brain.[1][2] Activation of LXRs has been shown to confer neuroprotective effects by modulating neuroinflammation, promoting amyloid-β clearance, and supporting neuronal function.[3][4][5]

These application notes provide an overview of the potential neuroprotective mechanisms of this compound based on its LXR agonist activity and offer detailed protocols for researchers to investigate its efficacy in relevant in vitro models.

Proposed Neuroprotective Mechanisms of this compound via LXR Activation

As a Liver X Receptor agonist, this compound is hypothesized to exert neuroprotective effects through several downstream pathways:

  • Anti-inflammatory Action: LXR activation can suppress the expression of pro-inflammatory genes in microglia and astrocytes by inhibiting the NF-κB signaling pathway.[2][6][7] This leads to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and nitric oxide, which are implicated in neurotoxicity.[5]

  • Enhanced Amyloid-β (Aβ) Clearance: LXRs regulate the expression of genes involved in cholesterol transport, such as Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1).[1][3] Upregulation of these genes can enhance the clearance of Aβ peptides from the brain, a key pathological hallmark of Alzheimer's disease.[3]

  • Support of Myelin Homeostasis: LXRs play a role in regulating genes involved in myelination, suggesting a potential role in protecting against demyelinating processes that can occur in neurodegenerative conditions.

  • Antioxidant Effects: While direct antioxidant activity of this compound needs further investigation, the modulation of inflammatory responses by LXR activation can indirectly reduce oxidative stress in the neuronal microenvironment.

Key Signaling Pathways

The following diagram illustrates the proposed signaling cascade initiated by this compound through LXR activation, leading to neuroprotective outcomes.

This compound This compound LXR LXR/RXR This compound->LXR Activates ABCA1_ApoE ABCA1, ApoE LXR->ABCA1_ApoE ↑ Transcription NFkB NF-κB Signaling LXR->NFkB Inhibits AB_Clearance ↑ Aβ Clearance ABCA1_ApoE->AB_Clearance ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory Activates Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Reduced AB_Clearance->Neuroprotection cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay A Seed SH-SY5Y cells in 96-well plate B Differentiate cells (optional, with Retinoic Acid) A->B C Pre-treat with this compound (various concentrations) B->C D Induce neurotoxicity (e.g., with Aβ oligomers or H₂O₂) C->D E Add MTT reagent and incubate D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G

References

Application Notes and Protocols: Poriferasterol as a Novel Probe for Investigating Sterol Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are fundamental components of eukaryotic cell membranes, playing crucial roles in maintaining membrane fluidity, integrity, and function. The intracellular transport and distribution of sterols are tightly regulated processes, and their dysregulation is implicated in numerous diseases, including atherosclerosis and Niemann-Pick type C disease. The study of these intricate pathways often relies on fluorescently labeled sterol analogs that act as probes for live-cell imaging and quantitative analysis.

While dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL) are established fluorescent sterol probes, the exploration of other phytosterols (B1254722) as research tools is an active area of investigation. Poriferasterol, a phytosterol found in various marine and terrestrial organisms, presents a chemical structure analogous to cholesterol and other sterols, suggesting its potential as a valuable probe for studying sterol uptake and transport mechanisms.

These application notes provide a framework for the utilization of this compound as a research tool in this context. It is important to note that while the methodologies described are based on established protocols for other sterol probes, the specific application of this compound for these purposes is a novel research direction. The following sections detail hypothetical protocols for the fluorescent labeling of this compound, its application in cellular uptake and transport assays, and methods for quantitative data analysis.

Data Presentation: Hypothetical Quantitative Data

The following tables represent the type of quantitative data that could be generated from the described experimental protocols.

Table 1: Uptake Kinetics of BODIPY-Poriferasterol in Cultured Fibroblasts

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units) - Control CellsMean Fluorescence Intensity (Arbitrary Units) - NPC1-deficient Cells
5150 ± 12145 ± 15
15450 ± 25430 ± 30
30800 ± 40950 ± 55
601200 ± 651800 ± 80
1201500 ± 702500 ± 110

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Subcellular Distribution of BODIPY-Poriferasterol Over Time

Time (minutes)% Fluorescence in Plasma Membrane% Fluorescence in Endosomes/Lysosomes% Fluorescence in Endoplasmic Reticulum
1085 ± 510 ± 25 ± 1
3060 ± 830 ± 510 ± 2
6040 ± 645 ± 715 ± 3
12025 ± 450 ± 825 ± 4

Data are presented as mean ± standard deviation from the analysis of at least 50 cells per time point.

Table 3: Cytotoxicity of BODIPY-Poriferasterol in Cultured Fibroblasts (MTT Assay)

Concentration (µM)% Cell Viability
0 (Control)100
198 ± 2
595 ± 3
1092 ± 4
2570 ± 6
5045 ± 5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound (BODIPY-Poriferasterol)

This protocol describes a hypothetical method for labeling this compound with a BODIPY fluorophore, a common dye used for labeling lipids.[1][2]

Materials:

  • This compound

  • BODIPY FL C5-NHS ester (or similar reactive BODIPY derivative)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Argon or nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Addition of Base: Add TEA (1.2 equivalents) to the solution to act as a base.

  • Addition of Fluorophore: Slowly add a solution of BODIPY FL C5-NHS ester (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.

  • Purification: Concentrate the mixture under reduced pressure and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Characterize the final product (BODIPY-Poriferasterol) by mass spectrometry and NMR spectroscopy to confirm its structure and purity.

  • Storage: Store the purified BODIPY-Poriferasterol in a dark, dry place at -20°C.

Protocol 2: Cellular Uptake and Trafficking of BODIPY-Poriferasterol

This protocol outlines the procedure for introducing BODIPY-Poriferasterol to cultured cells and imaging its uptake and transport.[3][4]

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • BODIPY-Poriferasterol stock solution (in DMSO or ethanol)

  • Methyl-β-cyclodextrin (MβCD)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2) and appropriate filter sets for BODIPY.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach 70-80% confluency.

  • Preparation of Loading Solution:

    • Prepare a stock solution of BODIPY-Poriferasterol in DMSO or ethanol.

    • Complex the BODIPY-Poriferasterol with MβCD in serum-free medium to facilitate its delivery to the plasma membrane. A typical molar ratio of sterol to MβCD is 1:10.

  • Cell Labeling (Pulse):

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the BODIPY-Poriferasterol/MβCD complex in serum-free medium for a short period (e.g., 1-5 minutes) at 37°C. This allows for the initial labeling of the plasma membrane.

  • Chase Period:

    • Remove the loading solution and wash the cells three times with warm PBS.

    • Add complete cell culture medium and incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C. This "chase" period allows the cells to internalize and transport the fluorescent sterol.

  • Live-Cell Imaging:

    • At the end of each chase period, replace the culture medium with live-cell imaging medium.

    • Immediately image the cells using a fluorescence microscope. Acquire images of multiple fields of view to ensure representative data.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell at each time point to determine the uptake kinetics.

    • Analyze the subcellular distribution of the fluorescence signal by defining regions of interest (ROIs) for different organelles (e.g., plasma membrane, endosomes, endoplasmic reticulum).

Protocol 3: Cytotoxicity Assay

This protocol describes the use of the MTT assay to assess the potential cytotoxicity of BODIPY-Poriferasterol.[5][6]

Materials:

  • Cultured cells

  • 96-well plates

  • BODIPY-Poriferasterol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of BODIPY-Poriferasterol for 24-48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Labeling cluster_cell_assay Cellular Assay cluster_analysis Data Analysis This compound This compound Reaction Chemical Reaction This compound->Reaction BODIPY BODIPY Fluorophore BODIPY->Reaction Purification Purification Reaction->Purification Labeled_Probe BODIPY-Poriferasterol Purification->Labeled_Probe Labeling Cell Labeling (Pulse) Labeled_Probe->Labeling Cell_Culture Cell Culture Cell_Culture->Labeling Chase Chase Period Labeling->Chase Imaging Live-Cell Imaging Chase->Imaging Image_Analysis Image Analysis Imaging->Image_Analysis Quantification Quantification Image_Analysis->Quantification Results Results Interpretation Quantification->Results

Caption: Experimental workflow for using BODIPY-Poriferasterol.

Sterol_Transport_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Probe_MβCD BODIPY-Poriferasterol-MβCD PM Plasma Membrane Probe_MβCD->PM Uptake EE Early Endosome PM->EE Endocytosis ER Endoplasmic Reticulum PM->ER Non-vesicular Transport LE Late Endosome / Lysosome EE->LE ERC Endocytic Recycling Compartment EE->ERC Golgi Golgi Apparatus LE->Golgi ERC->PM Recycling Golgi->ER ER->PM Non-vesicular Transport LD Lipid Droplet ER->LD Esterification & Storage

Caption: General pathways of sterol uptake and transport.

Logical_Relationship Hypothesis Hypothesis: This compound can be used as a probe to study sterol transport. Step1 Step 1: Synthesize fluorescently labeled this compound. Hypothesis->Step1 Step2 Step 2: Determine non-toxic working concentration. Step1->Step2 Step3 Step 3: Perform cellular uptake and transport assays. Step2->Step3 Step4 Step 4: Acquire and analyze quantitative data. Step3->Step4 Conclusion Conclusion: Elucidate the role of this compound in sterol transport pathways. Step4->Conclusion

Caption: Logical flow of the proposed research.

References

Application Notes and Protocols for the Development of Poriferasterol-Based Functional Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of functional foods incorporating Poriferasterol, a bioactive phytosterol with significant health-promoting potential. The following sections detail the extraction and purification of this compound, its biological activities with corresponding in vitro assay protocols, and the formulation and evaluation of a prototype functional food.

Extraction and Purification of this compound

This compound can be isolated from various natural sources, including marine microalgae and terrestrial plants. This section provides a general protocol for its extraction and purification, which can be adapted based on the specific source material.

Protocol 1: Extraction and Purification of this compound from Cassia sophera Roots

This protocol is adapted from methodologies described for the isolation of phytosterols (B1254722) from plant materials.

Materials:

  • Dried and powdered roots of Cassia sophera

  • Petroleum ether

  • Benzene

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Extraction:

    • Extract the dried and powdered root material with hot ethyl acetate in a Soxhlet apparatus for 48 hours.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) packed in petroleum ether.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of petroleum ether and benzene.

    • Collect fractions and monitor the separation using TLC. A suitable solvent system for TLC is petrol ether:ethyl acetate (3:1).

    • Fractions containing a compound with an Rf value corresponding to this compound should be pooled.

  • Purification and Crystallization:

    • Concentrate the pooled fractions to dryness.

    • Recrystallize the residue from methanol to obtain pure this compound crystals.

  • Identification:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Biological Activities and In Vitro Evaluation

This compound exhibits several beneficial biological activities. The following are protocols for in vitro assays to quantify its antioxidant, anti-inflammatory, and cholesterol-lowering effects.

Antioxidant Activity

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

  • This compound sample dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound sample and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Protocol 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound sample (dissolved in DMSO and diluted in culture medium)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Cholesterol-Lowering Activity

Protocol 4: In Vitro Cholesterol Micellar Solubility Assay

This assay evaluates the ability of this compound to inhibit the incorporation of cholesterol into micelles, which is a crucial step for its absorption in the intestine.

Materials:

  • Cholesterol

  • Sodium taurocholate

  • Oleic acid

  • Phosphate buffered saline (PBS, pH 7.4)

  • This compound sample (dissolved in a suitable solvent)

  • Cholesterol assay kit

  • Ultracentrifuge

Procedure:

  • Micelle Preparation:

    • Prepare a micellar solution containing sodium taurocholate (10 mM), oleic acid (2.5 mM), and cholesterol (1 mM) in PBS.

    • Sonicate the solution until it becomes clear to form micelles.

  • Inhibition Assay:

    • Add different concentrations of the this compound sample to the micellar solution.

    • Incubate the mixture at 37°C for 2 hours with gentle shaking.

  • Quantification of Micellar Cholesterol:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the non-micellar cholesterol.

    • Carefully collect the supernatant containing the micellar cholesterol.

    • Measure the cholesterol concentration in the supernatant using a cholesterol assay kit.

  • Data Analysis:

    • Calculate the percentage inhibition of cholesterol micellar solubility by this compound compared to the control without the sample.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the biological activities of this compound. Note that specific values may vary depending on the experimental conditions and the purity of the compound.

Biological ActivityAssayEndpointExpected Result for Phytosterols (Reference)
Antioxidant DPPH Radical ScavengingIC5010 - 100 µg/mL[1][2][3]
Anti-inflammatory NO Production in LPS-stimulated Macrophages% Inhibition at 100 µM40 - 80% inhibition of NO production.[4]
Cholesterol-Lowering Cholesterol Micellar Solubility% Inhibition at 1 mg/mL20 - 50% reduction in micellar cholesterol.[5]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway This compound This compound This compound->MAPK_pathway This compound->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes NFkB->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: this compound may inhibit inflammation by blocking the MAPK and NF-κB signaling pathways.

Diagram 2: Proposed Cholesterol-Lowering Signaling Pathway of this compound

cholesterol_lowering_pathway This compound This compound LXR LXR (Liver X Receptor) This compound->LXR SREBP2 SREBP-2 This compound->SREBP2 ABCA1_G1 ABCA1/ABCG1 LXR->ABCA1_G1 HMG_CoA_reductase HMG-CoA Reductase SREBP2->HMG_CoA_reductase LDLR LDL Receptor SREBP2->LDLR Cholesterol_efflux Cholesterol Efflux ABCA1_G1->Cholesterol_efflux Cholesterol_synthesis Cholesterol Synthesis HMG_CoA_reductase->Cholesterol_synthesis Cholesterol_uptake Cholesterol Uptake LDLR->Cholesterol_uptake

Caption: this compound may lower cholesterol by activating LXR and inhibiting SREBP-2 pathways.

Diagram 3: Experimental Workflow for Functional Food Development

functional_food_workflow Start Start Extraction Extraction & Purification of this compound Start->Extraction Bioactivity In Vitro Bioactivity Evaluation Extraction->Bioactivity Formulation Functional Food Formulation Bioactivity->Formulation Stability Stability Testing Formulation->Stability Sensory Sensory Evaluation Formulation->Sensory End Final Product Stability->End Sensory->End

Caption: Workflow for developing a this compound-based functional food product.

Formulation of a this compound-Enriched Functional Food

Yogurt is an excellent vehicle for delivering phytosterols due to its semi-solid matrix and refrigerated storage, which can enhance the stability of the active compound.

Protocol 5: Formulation of this compound-Enriched Yogurt

This protocol details the steps for producing a laboratory-scale batch of yogurt enriched with this compound.[6][7][8][9][10]

Materials:

  • Skim milk

  • Skim milk powder

  • Yogurt starter culture (containing Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)

  • This compound

  • Soy oil (or other suitable vegetable oil)

  • Emulsifier (e.g., LACTEM - lactic acid esters of mono- and diglycerides)

  • Homogenizer

  • Pasteurizer or water bath

  • Incubator

  • pH meter

Procedure:

  • Preparation of this compound Emulsion:

    • To overcome the poor water solubility of this compound, prepare an oil-in-water (O/W) emulsion.

    • Heat the soy oil and emulsifier to approximately 130-140°C.

    • Add the this compound powder and mix until fully dissolved.

    • Separately, heat water to 90°C.

    • Gradually add the hot water to the oil-phytosterol mixture while homogenizing at high speed (e.g., 3000 rpm) to form a stable emulsion. A typical formulation would be 10% this compound, 10% emulsifier, 11.6% oil, and 68.4% water.[6]

  • Yogurt Production:

    • Fortify skim milk with skim milk powder (e.g., 5% w/v) to increase the solid content.

    • Add the this compound emulsion to the milk to achieve a final concentration of approximately 1.6-2.0 g of this compound per serving size (e.g., 100g).[7]

    • Homogenize the milk mixture at 200 bar and 60°C.

    • Pasteurize the mixture at 85°C for 30 minutes, then cool it down to the incubation temperature of 43-45°C.[6]

    • Inoculate the pasteurized milk with the yogurt starter culture (e.g., 2% w/v).

    • Dispense the inoculated milk into containers and incubate at 43-45°C until the pH reaches 4.6.

    • Once the target pH is reached, cool the yogurt rapidly to 4°C and store it under refrigeration.

Stability and Sensory Evaluation of the Functional Food

Protocol 6: Stability Testing of this compound-Enriched Yogurt

Stability testing is crucial to ensure the quality and efficacy of the functional food throughout its shelf life.

Parameters to Evaluate:

  • This compound Content: Quantify the concentration of this compound at different time points to assess its degradation.

  • Microbiological Analysis: Monitor the viability of the starter cultures and check for the growth of spoilage microorganisms.

  • Physicochemical Properties: Measure pH, titratable acidity, viscosity, and syneresis (whey separation).

  • Oxidative Stability: Determine the peroxide value and TBARS (Thiobarbituric Acid Reactive Substances) to assess lipid oxidation.[7]

Storage Conditions:

  • Real-time Stability: Store the yogurt at a recommended refrigerated temperature (e.g., 4°C) and test at regular intervals (e.g., 0, 7, 14, 21, and 28 days).

  • Accelerated Stability: To predict a longer shelf life, store the product at a higher temperature (e.g., 10°C) and reduced humidity. The data can be used to model the degradation kinetics.

Protocol 7: Sensory Evaluation of this compound-Enriched Yogurt

Sensory evaluation is essential to ensure consumer acceptance of the final product.

Methodology:

  • Panelists: Recruit a panel of at least 10-15 trained or untrained consumers.

  • Hedonic Scale: Use a 9-point hedonic scale to evaluate attributes such as appearance, color, aroma, taste, texture, and overall acceptability. The scale ranges from 9 (Like Extremely) to 1 (Dislike Extremely).

  • Procedure:

    • Present the this compound-enriched yogurt and a control (plain) yogurt to the panelists in a randomized and blind manner.

    • Provide water and unsalted crackers for palate cleansing between samples.

    • Collect the scores for each attribute from the panelists.

    • Analyze the data statistically to determine if there are significant differences in sensory attributes between the enriched and control products.

References

In Vitro Assays to Assess Poriferasterol's Antioxidant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poriferasterol, a phytosterol found in various marine and terrestrial organisms, has garnered interest for its potential health benefits, including its antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Consequently, the evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in drug discovery and development. These application notes provide detailed protocols for common in vitro assays to assess the antioxidant activity of this compound and discuss potential signaling pathways involved in its mode of action.

Data Presentation

While specific quantitative antioxidant data for pure this compound is not extensively available in the public domain, the following tables are presented as templates to guide researchers in structuring their experimental results. Data should be presented as the mean ± standard deviation of at least three independent experiments.

Table 1: Radical Scavenging Activity of this compound

AssayTest CompoundIC50 (µg/mL)
DPPH This compound[Insert experimental value]
Ascorbic Acid (Standard)[Insert experimental value]
ABTS This compound[Insert experimental value]
Trolox (Standard)[Insert experimental value]

IC50: The concentration of the test compound required to scavenge 50% of the free radicals.

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound

AssayTest CompoundResult
FRAP This compound[Insert value] mM Fe(II) Equivalents/mg
Ascorbic Acid (Standard)[Insert value] mM Fe(II) Equivalents/mg
ORAC This compound[Insert value] µM Trolox Equivalents/mg
Trolox (Standard)[Insert value] µM Trolox Equivalents/mg

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) at the same concentrations.

  • Assay Procedure:

    • To 1.0 mL of the DPPH solution, add 1.0 mL of the this compound solution at different concentrations.

    • Prepare a blank sample containing 1.0 mL of methanol and 1.0 mL of the DPPH solution.

    • Prepare a control sample for each concentration of this compound containing 1.0 mL of the this compound solution and 1.0 mL of methanol.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

    • Prepare a standard antioxidant solution (e.g., Trolox).

  • Assay Procedure:

    • Add 10 µL of the this compound solution at different concentrations to 1.0 mL of the diluted ABTS•+ solution.

    • Prepare a blank containing 10 µL of the solvent and 1.0 mL of the diluted ABTS•+ solution.

    • Incubate the mixtures at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated as:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a standard curve using ferrous sulfate (B86663) (FeSO₄·7H₂O) at various concentrations.

  • Assay Procedure:

    • Add 50 µL of the this compound solution at different concentrations to 1.5 mL of the FRAP reagent.

    • Prepare a blank using 50 µL of the solvent instead of the sample.

    • Incubate the mixtures at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as mM Fe(II) equivalents per mg of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a fluorescein (B123965) stock solution (e.g., 4 µM) in the phosphate buffer.

    • Prepare an AAPH solution (e.g., 153 mM) in the phosphate buffer. Prepare this solution fresh daily.

    • Prepare a stock solution of this compound and a series of dilutions in the phosphate buffer.

    • Prepare a standard curve using Trolox at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound solution, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The antioxidant capacity is determined from the Trolox standard curve and expressed as µM Trolox equivalents per mg of the sample.

Putative Signaling Pathways

Phytosterols, a class of compounds to which this compound belongs, have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. [1]A key pathway in this process is the Keap1-Nrf2 pathway.

Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). [2][3][4][5][6]While direct evidence for this compound is still emerging, it is plausible that it may activate this protective pathway.

Keap1_Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Provides Cell_Protection->ROS Reduces

Caption: Putative Keap1-Nrf2 signaling pathway modulated by this compound.

Experimental Workflow for Investigating Nrf2 Activation

To investigate whether this compound activates the Nrf2 pathway, researchers can perform the following experiments using a suitable cell line (e.g., HepG2, HaCaT).

Nrf2_Workflow start Cell Culture (e.g., HepG2) treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis and Fractionation treatment->lysis reporter ARE-Luciferase Reporter Assay treatment->reporter western Western Blot Analysis lysis->western Protein Extracts qpcr qRT-PCR Analysis lysis->qpcr RNA Isolation nrf2_nuclear Nuclear Nrf2 levels western->nrf2_nuclear antioxidant_protein HO-1, NQO1 Protein levels western->antioxidant_protein antioxidant_mrna HO-1, NQO1 mRNA levels qpcr->antioxidant_mrna are_activity ARE Transcriptional Activity reporter->are_activity conclusion Conclusion on Nrf2 Pathway Activation nrf2_nuclear->conclusion antioxidant_protein->conclusion antioxidant_mrna->conclusion are_activity->conclusion

Caption: Workflow for assessing this compound-mediated Nrf2 activation.

Conclusion

The in vitro assays described provide a robust framework for characterizing the antioxidant potential of this compound. By employing a combination of these methods, researchers can obtain a comprehensive profile of its radical scavenging and reducing capabilities. Furthermore, investigating the underlying molecular mechanisms, such as the potential modulation of the Keap1-Nrf2 signaling pathway, will provide deeper insights into its mode of action and support its development as a potential therapeutic agent for conditions associated with oxidative stress.

References

Application Note: Poriferasterol as a Standard for Phytosterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols (B1254722) are a group of naturally occurring steroidal alcohols found in plants, with structures similar to cholesterol. Due to their health benefits, particularly in lowering cholesterol levels, their accurate quantification in food products, dietary supplements, and biological matrices is of significant interest. This application note details the use of poriferasterol as a reference standard for the quantitative analysis of phytosterols using gas chromatography-mass spectrometry (GC-MS). While not as commonly used as other standards like campesterol (B1663852) or β-sitosterol, this compound's structural similarity to other phytosterols makes it a viable candidate for such analyses.

This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis, along with typical performance data expected from such a method.

Analytical Workflow Overview

The quantitative analysis of phytosterols is a multi-step process that requires careful sample preparation to isolate the analytes from a complex matrix, followed by derivatization to improve their chromatographic properties, and finally, instrumental analysis for separation and quantification.

Phytosterol Analysis Workflow Sample Sample Matrix (e.g., Oil, Food, Biological Fluid) Saponification Saponification (to release free sterols) Sample->Saponification Extraction Extraction of Unsaponifiables Saponification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using this compound Standard) GCMS->Quantification

Caption: Generalized workflow for phytosterol analysis.

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • This compound (analytical standard grade)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • n-Hexane (GC grade)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

Materials:

  • Sample (e.g., 200 mg of edible oil, 1 g of homogenized food sample)

  • Internal Standard (IS) solution (e.g., 5α-cholestane, 1 mg/mL in hexane)

  • Potassium hydroxide (B78521) (KOH) solution (2 M in ethanol)

  • n-Hexane

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Accurately weigh the sample into a screw-cap glass tube.

  • Add a known amount of internal standard solution.

  • Add 5 mL of 2 M ethanolic KOH.

  • Cap the tube tightly and heat at 80°C for 1 hour in a water bath with occasional vortexing to ensure complete saponification.

  • Cool the tube to room temperature.

  • Add 5 mL of deionized water and 5 mL of n-hexane. Vortex for 2 minutes.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the extraction (steps 6-8) two more times and pool the hexane extracts.

  • Pass the pooled extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Procedure:

  • To the dried extract from the sample preparation step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

  • Derivatize the working standard solutions of this compound in the same manner.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Conditions (Typical):

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min

    • Ramp 1: 15°C/min to 260°C, hold for 5 min

    • Ramp 2: 5°C/min to 300°C, hold for 10 min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification (Hypothetical for TMS-derivatized Phytosterols):

  • This compound-TMS: m/z [specific ions to be determined experimentally]

  • Campesterol-TMS: m/z 472, 382, 129

  • Stigmasterol-TMS: m/z 484, 394, 129

  • β-Sitosterol-TMS: m/z 486, 396, 129

  • 5α-Cholestane (IS): m/z 372, 217

Data Presentation

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Campesterol1 - 100> 0.998
Stigmasterol1 - 100> 0.997
β-Sitosterol1 - 100> 0.999

Table 2: Method Validation Parameters

ParameterCampesterolStigmasterolβ-Sitosterol
Limit of Detection (LOD) (µg/mL) 0.10.10.2
Limit of Quantification (LOQ) (µg/mL) 0.30.30.6
Recovery (%) 92 - 10590 - 10395 - 108
Precision (RSD%) < 5%< 6%< 4%

Signaling Pathway and Logical Relationships

The accurate quantification of phytosterols is crucial in drug development, particularly in studies related to cholesterol metabolism and cardiovascular disease. Phytosterols compete with cholesterol for absorption in the intestine, leading to lower blood cholesterol levels.

Phytosterol Action on Cholesterol Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Cholesterol Dietary Cholesterol Micelle Mixed Micelles Dietary_Cholesterol->Micelle Phytosterols Phytosterols (e.g., this compound) Phytosterols->Micelle NPC1L1 NPC1L1 Transporter Phytosterols->NPC1L1 Competitive Inhibition ABCG5_G8 ABCG5/G8 Transporter Phytosterols->ABCG5_G8 Efflux Micelle->NPC1L1 Absorption Chylomicrons Chylomicrons NPC1L1->Chylomicrons Incorporation of Cholesterol Intestinal Lumen Intestinal Lumen ABCG5_G8->Intestinal Lumen Excretion Bloodstream Bloodstream Chylomicrons->Bloodstream

Caption: Mechanism of phytosterol-mediated cholesterol reduction.

Conclusion

The protocol described provides a robust framework for the quantification of phytosterols in various matrices using this compound as a standard. The use of GC-MS in SIM mode offers high sensitivity and selectivity. Proper validation of the method, including the determination of linearity, LOD, LOQ, recovery, and precision, is crucial for obtaining accurate and reliable results. While specific performance data for this compound as a standard is not widely published, the provided typical values for other phytosterols serve as a benchmark for method development and validation. Researchers and drug development professionals can adapt this protocol to suit their specific analytical needs.

Troubleshooting & Optimization

Technical Support Center: Poriferasterol Extraction from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Poriferasterol from marine sponges. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: My overall crude extract yield is very low. What are the potential causes and how can I improve it?

A1: Low yield from the initial extraction is a common issue that can stem from several factors related to the raw material and the extraction method.

Troubleshooting Steps:

  • Sponge Material Quality: The concentration of this compound can vary significantly based on the sponge species, geographical location, time of harvest, and storage conditions.[1] Ensure you are using a species known to produce this compound and that the material has been properly preserved (ideally flash-frozen or stored in ethanol) to prevent degradation of target compounds.[1][2]

  • Particle Size Optimization: Ensure your sponge material is ground to a fine, consistent powder to maximize the surface area for solvent penetration. For hard sponges with calcareous or siliceous skeletons, mechanical disruption is particularly important.

  • Solvent Selection: The choice of solvent is critical. This compound is a sterol, and its solubility will depend on the polarity of the solvent. A systematic approach, starting with non-polar solvents and moving to more polar ones (e.g., hexane (B92381) -> dichloromethane (B109758) -> ethyl acetate (B1210297) -> methanol/ethanol), can help identify the best solvent system.[3] Dichloromethane has been noted to be effective for extracting sterols.[3]

  • Advanced Extraction Techniques: If traditional methods like maceration or Soxhlet extraction give low yields, consider modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Pressurized Liquid Extraction (PLE). These methods can significantly reduce extraction time and increase yield.[3]

Q2: I have a good amount of crude extract, but the this compound content is minimal after purification. Why is this happening?

A2: This suggests that while the extraction is pulling out a lot of material, it's either not efficiently extracting the target compound or the this compound is being lost during downstream processing.

Troubleshooting Steps:

  • Saponification of Sterol Esters: this compound may exist in the sponge as esters, which are not always efficiently extracted or may be difficult to separate. Including a saponification (alkaline hydrolysis) step to break these ester bonds and liberate the free sterol can significantly increase the yield of free this compound.[4]

  • Purification Inefficiencies: Complex crude extracts can make purification challenging.

    • Column Chromatography: Ensure the stationary phase (e.g., silica (B1680970) gel) and mobile phase are optimized for sterol separation. A gradient elution is often more effective than isocratic elution for separating compounds with different polarities.

    • HPLC: For final purification, a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) is recommended. Optimize the mobile phase composition and gradient to achieve good resolution between this compound and other closely related sterols.[5]

  • Compound Degradation: this compound, like other sterols, can be sensitive to heat and acidic conditions.[4] Avoid high temperatures during solvent evaporation and consider using milder purification techniques if degradation is suspected.

Q3: How do I know if my extraction solvent is appropriate for this compound?

A3: The ideal solvent will have a polarity that matches that of this compound. Sterols are generally lipophilic but have a polar hydroxyl group.

Troubleshooting Steps:

  • Solvent Polarity Gradient: Perform small-scale extractions with a range of solvents of varying polarities. Analyze the resulting extracts by Thin Layer Chromatography (TLC) or LC-MS to see which solvent yields the highest concentration of your target compound.

  • Solvent Mixtures: Sometimes, a mixture of solvents works best. For instance, a combination of a non-polar solvent like hexane with a slightly more polar solvent like ethyl acetate can be effective. Ethanol has been shown to be efficient in extracting a wide range of compounds, including lipophilic ones.[3]

Troubleshooting Guide: Low this compound Yield

This guide provides a structured approach to diagnosing and resolving issues of low this compound yield.

Table 1: Troubleshooting Matrix
Symptom Possible Cause Recommended Action
Low Crude Extract Yield Inefficient initial extraction.- Grind sponge material to a fine powder. - Optimize solvent polarity (test different solvents/mixtures). - Increase extraction time and/or temperature (with caution for heat-labile compounds). - Consider advanced extraction methods (UAE, MAE, PLE).[3]
Poor quality of source material.- Verify sponge species and origin. - Ensure proper collection and storage (flash-freezing is optimal).[2]
High Crude Extract Yield, Low this compound Content This compound present as esters.- Introduce a saponification step to hydrolyze sterol esters.[4]
Inefficient purification.- Optimize column chromatography conditions (stationary/mobile phase). - Develop a robust HPLC purification method with an appropriate column and gradient.[5]
Co-elution with other sterols.- Use high-resolution HPLC or multiple chromatographic techniques for better separation.
Suspected Degradation of this compound Exposure to high heat.- Use low-temperature evaporation methods (e.g., rotary evaporator with a controlled temperature bath). - Consider non-thermal extraction methods.
Exposure to harsh pH.- Neutralize extracts after any acidic or basic treatment steps.

Data Presentation

Table 2: Comparison of Extraction Methods for Sponge Metabolites
Extraction Method General Principle Typical Yield Advantages Disadvantages
Maceration Soaking the material in a solvent at room temperature.Low to ModerateSimple, inexpensive, suitable for heat-sensitive compounds.Time-consuming, may result in lower yields.[3]
Soxhlet Extraction Continuous extraction with a cycling solvent.Moderate to HighEfficient use of solvent.Prolonged exposure to heat can degrade thermally sensitive compounds.[3]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.HighReduced extraction time, increased yield.[3]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.HighVery fast, reduced solvent consumption.Potential for localized overheating if not controlled properly.
Pressurized Liquid Extraction (PLE) Uses elevated temperatures and pressures to increase extraction efficiency.HighFast, low solvent use, automated.[6]High initial equipment cost.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.VariableEnvironmentally friendly, tunable selectivity.High initial equipment cost, may not be suitable for all compounds.

Experimental Protocols

Protocol 1: General Extraction and Saponification
  • Preparation of Sponge Material:

    • Lyophilize (freeze-dry) the sponge sample to remove water.

    • Grind the dried sponge into a fine powder using a blender or mortar and pestle.

  • Solvent Extraction:

    • Macerate the sponge powder in dichloromethane (DCM) or a 2:1 mixture of DCM:methanol (MeOH) at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Saponification (Alkaline Hydrolysis): [4][7]

    • Dissolve the crude extract in a 0.5N solution of potassium hydroxide (B78521) (KOH) in ethanol.

    • Reflux the mixture at 70-80°C for 2-3 hours.[7]

    • After cooling, add an equal volume of water to the mixture.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether to separate the unsaponifiable matter (containing the free sterols) from the saponified fatty acids. Repeat the extraction three times.

    • Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the unsaponifiable fraction rich in free sterols.

Protocol 2: Purification of this compound by HPLC
  • Sample Preparation:

    • Dissolve the unsaponifiable fraction in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for sterol separation.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program: Start with a lower concentration of Solvent B (e.g., 80%) and gradually increase to 100% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 205-210 nm.

    • Injection Volume: 20 µL.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of interest based on retention time (if a this compound standard is available) or collect all major peaks for subsequent analysis (e.g., by NMR or MS) to identify the one corresponding to this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_hydrolysis Saponification cluster_purification Purification & Analysis sponge Marine Sponge Sample freeze_dry Freeze-Drying sponge->freeze_dry grind Grinding freeze_dry->grind extraction Solvent Extraction (e.g., DCM/MeOH) grind->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 saponification Alkaline Hydrolysis (KOH) evaporation1->saponification lle Liquid-Liquid Extraction (Hexane) saponification->lle evaporation2 Solvent Evaporation lle->evaporation2 hplc HPLC Purification (C18 Column) evaporation2->hplc analysis Structure Elucidation (NMR, MS) hplc->analysis pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Start: Low this compound Yield check_crude Check Crude Extract Yield start->check_crude low_crude Low Crude Yield check_crude->low_crude Low high_crude High Crude Yield check_crude->high_crude High check_material Assess Sponge Material (Species, Storage) low_crude->check_material optimize_extraction Optimize Extraction (Solvent, Method, Time, Temp) check_material->optimize_extraction check_saponification Consider Saponification high_crude->check_saponification optimize_purification Optimize Purification (Column, HPLC) check_saponification->optimize_purification check_degradation Check for Degradation (Heat, pH) optimize_purification->check_degradation

Caption: Decision tree for troubleshooting low this compound yield.

Signaling Pathway: Sterol-Mediated LXR Activation

LXR_pathway cluster_cell Macrophage This compound This compound / Oxysterol LXR LXR This compound->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes promotes CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

Caption: Proposed signaling pathway for this compound via LXR activation.

References

Optimizing HPLC parameters for Poriferasterol separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Poriferasterol.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC column used for this compound separation?

A1: The most widely used column for the analysis of this compound and similar phytosterols (B1254722) is the C18 reversed-phase column.[1][2] These columns offer good hydrophobic selectivity for sterols.[1] For complex mixtures or to resolve closely eluting isomers, columns with different selectivities, such as C8 or specialized C18 phases with high steric selectivity, may provide better resolution.[2][3]

Q2: What is the typical UV detection wavelength for this compound?

A2: Sterols like this compound lack a strong chromophore and thus exhibit poor UV absorption.[4] Detection is typically performed at low wavelengths, generally in the range of 202-210 nm, to achieve adequate sensitivity.[5][6][7][8]

Q3: My sample is not soluble in the mobile phase. How should I prepare my sample?

A3: this compound is highly non-polar and has low solubility in highly aqueous mobile phases.[4] It is recommended to dissolve the purified sample in a strong organic solvent like methanol (B129727), acetonitrile (B52724), or ethanol.[9][10] Whenever possible, the sample solvent should be matched to the initial mobile phase composition to ensure good peak shape and avoid precipitation on the column.[1] If a stronger solvent is required for dissolution, the injection volume should be kept as small as possible.

Q4: How can I confirm the identity of the this compound peak?

A4: The most reliable method for peak confirmation is to run a certified this compound standard under the same chromatographic conditions and compare retention times. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a Mass Spectrometer (HPLC-MS) is recommended.[9][11]

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and Other Sterols (e.g., Stigmasterol)
  • Possible Cause: The mobile phase composition is not optimal for separating these structurally similar compounds.

  • Solution:

    • Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve the separation between closely eluting peaks.

    • Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[1]

    • Employ a Gradient: A shallow gradient, where the organic solvent concentration is increased slowly over time, can significantly enhance the resolution of complex sterol mixtures.[9]

    • Optimize Temperature: Adjusting the column temperature can influence selectivity. A good starting point is 30-40°C.[7][11]

Issue 2: Peak Tailing or Asymmetrical Peak Shape
  • Possible Cause 1: Secondary interactions between the analyte and active sites (free silanols) on the silica (B1680970) packing material.

  • Solution 1: Add a mobile phase modifier. Incorporating a small amount of an acidic modifier like acetic acid or an ionic modifier like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) can mask active sites and improve peak shape.[1]

  • Possible Cause 2: Mismatch between the sample solvent and the mobile phase.

  • Solution 2: Ensure the sample is dissolved in a solvent that is as weak as, or weaker than, the mobile phase.[1] If a strong solvent must be used, minimize the injection volume.

  • Possible Cause 3: Column overload.

  • Solution 3: Reduce the concentration of the sample being injected.

Issue 3: Unstable Retention Times
  • Possible Cause 1: Inadequate column equilibration between runs.

  • Solution 1: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (typically 5-10 column volumes) before each injection.[12]

  • Possible Cause 2: Fluctuations in mobile phase composition or flow rate.

  • Solution 2: Prepare fresh mobile phase daily and ensure it is properly degassed.[13] Check the HPLC pump for leaks or bubbles, which can cause pressure fluctuations and affect retention.[14][15]

  • Possible Cause 3: Changes in column temperature.

  • Solution 3: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[14]

Experimental Protocols & Data

Standard Operating Procedure: HPLC Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound from a purified extract.

  • Sample Preparation (Saponification & Extraction):

    • For samples where this compound may be esterified (e.g., oils, biological tissues), a saponification step is required.[11][16]

    • Weigh the sample and add a 2 M solution of potassium hydroxide (B78521) (KOH) in ethanol.[11][16]

    • Reflux the mixture for 60 minutes.

    • After cooling, perform a liquid-liquid extraction of the non-saponifiable fraction using a solvent like diethyl ether or hexane.[11][16]

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to dryness.

    • Re-dissolve the final extract in methanol or acetonitrile for HPLC analysis.[9]

  • HPLC System & Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of acetonitrile and water is a common starting point.[5][8]

    • Detection: 208 nm.[17]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify using a calibration curve prepared from standard solutions of known concentrations.

Data Tables: Influence of HPLC Parameters on Separation

Table 1: Effect of Mobile Phase Composition on Sterol Retention Time (Isocratic)

Mobile Phase Composition (% v/v)Stigmasterol (B192456) Retention Time (min)This compound (Predicted) Retention Time (min)Resolution (Rs)
Acetonitrile / Water (90:10)8.5~8.9Low
Acetonitrile / Water (85:15)12.1~12.8Moderate
Methanol / Water (95:5)10.2~10.7Low-Moderate
Acetonitrile / Methanol (70:30)9.3~9.7Low

Note: this compound is structurally very similar to stigmasterol, differing by the ethyl group stereochemistry at C-24. Retention times are predicted to be slightly longer for this compound under typical reversed-phase conditions. Actual values must be determined experimentally.

Table 2: Example HPLC Method Parameters for Phytosterol Analysis

ParameterMethod AMethod BMethod C
Column C18, 250x4.6 mm, 5µmC18, 150x4.6 mm, 5µmC18, 250x4.6 mm, 5µm
Mobile Phase Acetonitrile:Water (70:30)[8]Acetonitrile:Methanol (90:10)Acetonitrile:Acetic Acid in Water (75:25)[5]
Flow Rate 0.5 mL/min[8]1.0 mL/min1.0 mL/min[5]
Detection λ 210 nm[8]205 nm210 nm[5]
Mode IsocraticIsocraticIsocratic

Visual Guides

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Marine Sponge) Sapon Saponification (with ethanolic KOH) Sample->Sapon LLE Liquid-Liquid Extraction (with Hexane/Ether) Sapon->LLE Dry Evaporation & Reconstitution (in Mobile Phase/Methanol) LLE->Dry Inject Inject Sample Dry->Inject Column C18 Reversed-Phase Column Inject->Column Detect UV Detection (202-210 nm) Column->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Experimental workflow for this compound analysis.

G Start Poor Peak Resolution or Tailing Observed Q_Solvent Is sample solvent weaker than mobile phase? Start->Q_Solvent A_Solvent_Yes Proceed to check mobile phase Q_Solvent->A_Solvent_Yes Yes A_Solvent_No Re-dissolve sample in mobile phase or reduce injection volume Q_Solvent->A_Solvent_No No Q_MobilePhase Optimize Mobile Phase A_Solvent_Yes->Q_MobilePhase A_DecreaseOrganic Decrease % Organic Solvent (e.g., ACN, MeOH) Q_MobilePhase->A_DecreaseOrganic Option 1 A_ChangeOrganic Switch Organic Solvent (ACN <-> MeOH) Q_MobilePhase->A_ChangeOrganic Option 2 A_AddModifier Add Modifier (e.g., 0.1% Acetic Acid) Q_MobilePhase->A_AddModifier Option 3 Q_Column Still no improvement? A_DecreaseOrganic->Q_Column A_ChangeOrganic->Q_Column A_AddModifier->Q_Column A_Column Consider different column (e.g., C8, Phenyl-Hexyl) or new C18 column Q_Column->A_Column Yes

Caption: Troubleshooting decision tree for poor peak shape.

References

Troubleshooting Poriferasterol co-elution in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.

Topic: Troubleshooting Poriferasterol Co-elution in Chromatography

This compound and its isomers are structurally similar sterols that can be challenging to separate, frequently leading to co-elution in chromatographic analyses. This guide provides detailed troubleshooting strategies to achieve baseline separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound co-elution?

Co-elution of this compound primarily occurs due to the presence of structurally similar sterols, such as stigmasterol, β-sitosterol, and campesterol, which are often present in the same sample matrices.[1] These compounds are isomers with very similar physicochemical properties, making their separation challenging with standard chromatographic methods.[2] The choice of an inappropriate stationary phase, a mobile phase with insufficient selectivity, or suboptimal chromatographic conditions can all contribute to poor resolution.

Q2: How can I detect if I have a co-elution problem with my this compound peak?

Detecting co-elution is the first critical step. Here are a few indicators:

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatogram. A pure peak should be symmetrical. The presence of a shoulder, a small bump on the side of the main peak, or a broader-than-expected peak can indicate co-elution.[3][4]

  • Detector-Based Peak Purity Analysis:

    • Diode Array Detector (DAD/PDA): If you are using a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it suggests the presence of more than one compound.[3][4]

    • Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra across the peak. A change in the mass spectral profile from the leading edge to the tailing edge of the peak is a strong indication of co-eluting compounds.[3][5]

Q3: What are the initial steps to troubleshoot this compound co-elution in HPLC?

When facing co-elution in High-Performance Liquid Chromatography (HPLC), a systematic approach to method optimization is key. Start by modifying the mobile phase, as this is often the simplest and quickest adjustment.

Troubleshooting Guides

Guide 1: HPLC Method Optimization for this compound Separation

If you are experiencing co-elution of this compound with other sterols in your HPLC analysis, follow this guide to optimize your method.

The composition of the mobile phase is a critical factor in achieving separation.[6]

  • Change Solvent Strength: Adjust the ratio of your organic solvent to the aqueous phase. A weaker mobile phase (less organic solvent) will generally increase retention times and may improve resolution.[4]

  • Change Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice-versa.[4][7] Different organic solvents alter the selectivity of the separation.

  • Modify pH: If your analytes have ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[8]

  • Incorporate Additives: The use of buffers or ion-pairing reagents can enhance separation for charged analytes.[6]

Table 1: Example HPLC Mobile Phases for Sterol Separation

Stationary PhaseMobile Phase CompositionAnalytes SeparatedReference
C18Methanol:Acetonitrile (90:10 v/v)β-Sitosterol[7]
C18Methanol:Water (98:2 v/v)Cholesterol, Stigmasterol, Campesterol, Sitosterol[9]
PYEMethanol:Water (95:5 v/v)Cholesterol, Stigmasterol, Campesterol, Sitosterol[9]
C18Acetonitrile/Ammonium Formate BufferCaffeic Acid Phenethyl Ester and metabolites[10]

If mobile phase optimization is insufficient, the next step is to consider a different stationary phase. The principle of "like dissolves like" can be a starting point, but for isomers, differences in shape selectivity are key.[11][12]

  • Alternative C18 Columns: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity due to variations in silica (B1680970) purity, end-capping, and bonding density.

  • Phenyl-Hexyl or Biphenyl Columns: These phases offer π-π interactions, which can be highly effective for separating aromatic compounds and isomers with different shapes.[13]

  • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can provide alternative selectivity for polar and nonpolar compounds.

  • Shape-Selective Phases: Columns like those with cholesterol-bonded phases (e.g., Cogent UDC-Cholesterol™) are designed to provide selectivity based on the shape of the molecule, which is ideal for separating geometric isomers like sterols.[2]

HPLC_Troubleshooting start Co-elution Observed mobile_phase Modify Mobile Phase start->mobile_phase change_solvent Change Solvent Ratio / Type mobile_phase->change_solvent change_ph Adjust pH / Additives mobile_phase->change_ph stationary_phase Change Stationary Phase change_solvent->stationary_phase Failure resolution_achieved Resolution Achieved change_solvent->resolution_achieved Success change_ph->stationary_phase Failure change_ph->resolution_achieved Success alt_c18 Try Different C18 stationary_phase->alt_c18 phenyl_phase Use Phenyl / Biphenyl Phase stationary_phase->phenyl_phase shape_selective Use Shape-Selective Phase stationary_phase->shape_selective alt_c18->resolution_achieved Success no_resolution Resolution Not Achieved alt_c18->no_resolution Failure phenyl_phase->resolution_achieved Success phenyl_phase->no_resolution Failure shape_selective->resolution_achieved Success shape_selective->no_resolution Failure consider_alt Consider Alternative Technique (GC, SFC) no_resolution->consider_alt

Caption: HPLC troubleshooting workflow for co-elution.
Guide 2: Gas Chromatography (GC) Method Optimization

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for sterol analysis.[1] However, co-elution can still occur.

  • Slower Ramp Rate: Decrease the temperature ramp rate (°C/min) during the elution window of the sterols. This increases the interaction time with the stationary phase and can improve separation.[14]

  • Isothermal Hold: Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair. This can provide the necessary resolution.[14]

  • Optimize Linear Velocity: While it may seem counterintuitive, increasing the carrier gas flow rate to the optimal linear velocity for the column can sometimes lead to narrower, sharper peaks and better resolution.[14]

  • Phase Polarity: The principle of "like dissolves like" applies here. Non-polar columns are generally the starting point for non-polar compounds like sterols.[12] However, if co-elution persists on a standard non-polar phase (e.g., 5% phenyl polysiloxane), switching to a mid-polarity or even a polar stationary phase (if derivatized analytes are compatible) can alter selectivity.[12]

  • Film Thickness: A thicker stationary phase film can increase retention and may improve the resolution of closely eluting compounds.

  • Sample Preparation:

    • Perform alkaline hydrolysis (saponification) of the sample to release free sterols.[1]

    • Extract the unsaponifiable matter with a nonpolar solvent like n-hexane.

    • Derivatize the extracted sterols to increase their volatility (e.g., silylation with N-methyl-N-trimethylsilyl-trifluoroacetamide).[5]

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 95% methyl polysiloxane, 5% phenyl polysiloxane (e.g., Optima 5 HT).[15]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

    • Oven Program: Initial temperature of 55°C for 1 min, ramp at 20°C/min to 255°C, then ramp at 1.5°C/min to 283°C, and finally ramp at 15°C/min to 300°C and hold for 11 min.[15]

    • Injector: Splitless injection at 250°C.

    • MS Detector: Electron impact (EI) ionization at 70 eV. Scan range m/z 50-650.[1][15]

Guide 3: Advanced Separation Techniques

When conventional HPLC and GC methods fail to resolve this compound from its isomers, more advanced techniques may be necessary.

SFC is a hybrid of GC and HPLC that uses a supercritical fluid (typically CO2) as the mobile phase.[16] It is particularly well-suited for the separation of chiral compounds and isomers, including sterols.[16][17]

  • Advantages: SFC often provides higher efficiency, shorter analysis times, and consumes less organic solvent compared to HPLC.[16] It has been shown to be effective in separating sterols and their esters.[17][18]

  • Methodology: SFC can be coupled with various detectors, including UV, ELSD, and MS.[16] The separation can be optimized by adjusting pressure, temperature, and the composition of the co-solvent.

Technique_Selection problem This compound Co-elution hplc HPLC Optimization problem->hplc gc GC Optimization problem->gc hplc_success Resolution Achieved hplc->hplc_success Successful hplc_fail Co-elution Persists hplc->hplc_fail Unsuccessful gc_success Resolution Achieved gc->gc_success Successful gc_fail Co-elution Persists gc->gc_fail Unsuccessful sfc Consider Supercritical Fluid Chromatography (SFC) hplc_fail->sfc gc_fail->sfc

Caption: Decision tree for selecting a chromatographic technique.
Guide 4: Sample Preparation Strategies

Proper sample preparation can significantly reduce interferences and improve chromatographic separation.

  • Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove matrix components that may interfere with the separation.[1][19] Different sorbents (e.g., C18, silica) can be used to selectively retain either the analytes of interest or the interfering compounds.[1]

  • Fractionation: For complex samples, consider fractionating the extract using techniques like column chromatography to isolate the sterol fraction before analysis.[1]

This technical support guide provides a comprehensive overview of troubleshooting this compound co-elution. By systematically adjusting chromatographic parameters and considering alternative techniques, researchers can achieve the necessary resolution for accurate analysis.

References

Technical Support Center: High-Resolution NMR Spectroscopy of Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of Poriferasterol signals in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H-NMR signals of this compound, particularly in the aliphatic region, so poorly resolved?

A1: The poor resolution of this compound signals in the aliphatic region (approximately 0.5-2.5 ppm) is a common challenge. This issue arises from several factors inherent to its steroidal structure:

  • High Proton Density: The rigid, tetracyclic core of this compound contains a large number of protons in chemically similar environments.[1][2] This leads to a high density of signals within a narrow chemical shift range.[1]

  • Similar Chemical Environments: Many methylene (B1212753) (CH₂) and methine (CH) groups within the fused ring system experience comparable magnetic shielding, resulting in very close chemical shifts.[1]

  • Complex Spin Systems: Extensive scalar (J-J) coupling between adjacent protons creates complex and overlapping multiplet patterns, making it difficult to extract individual chemical shifts and coupling constants.[1][3]

Q2: What is the first and simplest step I should take to try and resolve overlapping signals?

A2: The simplest initial step is to change the deuterated solvent.[1][2] The magnetic environment of the analyte is influenced by the solvent, and changing it can induce differential chemical shifts, potentially resolving overlapping signals.[4] For example, switching from a non-aromatic solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can often improve signal dispersion.[1][4]

Q3: When should I move from 1D-NMR to 2D-NMR experiments for analyzing this compound?

A3: You should transition to 2D-NMR techniques when you encounter significant signal overlap in the 1D spectra that prevents unambiguous assignment of resonances.[1] While 1D ¹H and ¹³C NMR are fundamental, 2D experiments are powerful tools for resolving this overlap by spreading the signals across a second dimension.[1]

Q4: My NMR signals are broad. What are the common causes and how can I fix them?

A4: Broad NMR signals can be caused by several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad peaks.[5][6] Re-shimming the spectrometer, with a focus on higher-order shims, is crucial.[5]

  • High Sample Concentration: Overly concentrated or viscous samples can lead to broader lines.[2][6] Diluting the sample can often sharpen the signals.[5]

  • Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant line broadening.[6] Degassing the sample can remove dissolved oxygen.[6][7]

  • Compound Aggregation: The sample may be aggregating in the chosen solvent. Trying a different solvent or increasing the temperature of the experiment can help.[5]

Troubleshooting Guides

Issue 1: An Unresolved "Hump" of Aliphatic Signals

Symptom: The ¹H-NMR spectrum shows a large, unresolved broad signal in the aliphatic region, often referred to as a "methylene envelope," making it impossible to distinguish individual proton signals.[1]

Troubleshooting Workflow:

G start Start: Unresolved Aliphatic Signals solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent Simplest First Step two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) solvent->two_d_nmr If Overlap Persists analysis Analyze Resolved Data solvent->analysis temp Variable Temperature NMR two_d_nmr->temp If Further Resolution Needed two_d_nmr->analysis pure_shift Employ 'Pure Shift' 1D NMR temp->pure_shift For Highly Complex Regions pure_shift->analysis

Caption: Troubleshooting workflow for resolving NMR signal overlap.

Detailed Steps:

  • Change Solvent: Prepare a new sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) and re-acquire the ¹H-NMR spectrum.[1][2]

  • Perform 2D-NMR: If changing the solvent is insufficient, perform 2D-NMR experiments.[1]

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, helping to trace out spin systems within the molecule.[1][3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, which is invaluable for resolving overlapping proton signals based on the chemical shift of the carbon.[1][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.[3][5]

  • Variable Temperature (VT) NMR: If signals are broad due to conformational exchange, acquiring the spectrum at different temperatures can sharpen the signals by either slowing down or speeding up the exchange rate.[6]

  • "Pure Shift" NMR: For extremely crowded regions, consider using "pure shift" NMR experiments, which can collapse complex multiplets into singlets, significantly enhancing resolution.[5]

Issue 2: Inaccurate Signal Integrations

Symptom: The relative integrals of well-resolved signals do not match the expected proton ratios, leading to incorrect quantitative analysis.

Troubleshooting Workflow:

G start Start: Inaccurate Integrations phasing Check Phasing and Baseline Correction start->phasing d1_delay Verify Relaxation Delay (d1) phasing->d1_delay If Baseline is Correct pulse_angle Calibrate Pulse Angle d1_delay->pulse_angle If d1 is Sufficient sn_ratio Increase Signal-to-Noise Ratio pulse_angle->sn_ratio reprocess Re-process Spectrum sn_ratio->reprocess

Caption: Logical workflow for troubleshooting inaccurate NMR integrations.

Detailed Steps:

  • Re-process the Spectrum: Carefully re-process the raw data (FID). Manually adjust the phase and apply a baseline correction routine.[5][6] Automated processing can sometimes be insufficient.

  • Check Relaxation Delay (d1): For quantitative accuracy, the relaxation delay (d1) must be long enough to allow for full relaxation of all protons. A common rule is to set d1 to at least 5 times the longest T₁ relaxation time.[5] For some sterol protons, this may require a delay of 70 seconds or more.[5]

  • Calibrate Pulse Angle: Ensure you are using a calibrated 90° pulse for maximum signal in a single scan, or a smaller flip angle (e.g., 30°) with a shorter d1 for faster acquisition in qualitative scans.[5]

  • Increase Signal-to-Noise (S/N): A high S/N ratio (often recommended to be >150:1 for quantitative NMR) is necessary for accurate integration.[5] This can be achieved by increasing the number of scans.

Data and Parameters

Table 1: Recommended Sample Preparation and Acquisition Parameters for this compound NMR

ParameterRecommendationRationale
Sample Concentration 5-25 mg in 0.6-0.7 mL of solvent[5][7]Balances good signal-to-noise with minimizing viscosity and aggregation effects that broaden signals.[2][6]
Solvent Selection Chloroform-d (CDCl₃), Benzene-d₆ (C₆D₆), Acetone-d₆, Methanol-d₄[1][2]Different solvents can induce chemical shift changes, helping to resolve overlapping signals.[1]
Sample Filtration Filter sample through a pipette with glass wool or a Kimwipe plug[7][8]Removes suspended particles that degrade magnetic field homogeneity and cause broad lines.[7][9]
Shimming Perform automated shimming, followed by manual adjustment of Z1, Z2, and higher-order shims[5][6]Optimizes magnetic field homogeneity, leading to sharper lines and better resolution.[6]
Relaxation Delay (d1) Qualitative: 1-2 seconds.[5] Quantitative: ≥ 5 x T₁ (can be ≥ 70s for sterols)[5]Ensures complete relaxation for accurate signal integration in quantitative experiments.[5]
Acquisition Time (aq) 2-4 seconds[5]Sufficient time to digitize the FID for good resolution.
Number of Scans (ns) 16-64 for ¹H (qualitative), increase for higher S/N or for ¹³C and 2D[5]Improves signal-to-noise ratio, which is critical for dilute samples and less sensitive nuclei.[5]

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution NMR
  • Weigh Sample: Accurately weigh 5-10 mg of purified this compound.[5]

  • Dissolve Sample: Dissolve the solid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean glass vial.[5][8]

  • Prepare Filter: Take a clean Pasteur pipette and firmly place a small plug of glass wool or Kimwipe into the narrow end.[7][8] Do not use cotton wool, as solvents can extract impurities from it.[7]

  • Filter Sample: Filter the solution directly into a clean, dry 5 mm NMR tube.[7][8] This step is critical to remove any dust or particulate matter.[7][9]

  • Adjust Volume: Ensure the final sample height in the NMR tube is consistent, typically around 5 cm or 0.6-0.7 mL.[8][10] This consistency minimizes the need for extensive re-shimming between samples.[10]

  • Cap and Label: Cap the NMR tube and label it clearly.

Protocol 2: Acquiring a Standard ¹H-NMR Spectrum
  • Insert Sample: Insert the NMR tube into the spectrometer.

  • Lock and Tune: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and then tune and match the probe.

  • Shimming: Perform an automated shimming routine. For best results, manually optimize the Z1 and Z2 shims to achieve the sharpest possible lock signal.[6]

  • Set Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker systems).[5]

    • Pulse Angle: 30-45 degrees.[5]

    • Spectral Width: 12-16 ppm.[5]

    • Acquisition Time (aq): 2-4 seconds.[5]

    • Relaxation Delay (d1): 1-2 seconds.[5]

    • Number of Scans (ns): 16-64, depending on the sample concentration.[5]

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, automatic phase correction, and baseline correction. Manually adjust the phasing if necessary for a flat baseline and symmetric peak shapes.[6]

References

Technical Support Center: Enhancing Poriferasterol Solubility for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Poriferasterol in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a naturally occurring phytosterol, a class of steroid lipids found in plants. It is a very hydrophobic molecule and is practically insoluble in water.[1] For in vitro cell culture experiments, which are conducted in aqueous media, this poor solubility can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

While Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic compounds in cell-based assays, for phytosterols (B1254722) like this compound, ethanol (B145695) may be a more effective primary solvent.[2] Stigmasterol, a structurally similar phytosterol, exhibits significantly higher solubility in ethanol (~20 mg/mL) compared to DMSO (~0.1 mg/mL).[3] Therefore, ethanol is recommended as the initial solvent for preparing a high-concentration stock solution.

Q3: What is the maximum recommended final concentration of solvent in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. For DMSO, most cell lines can tolerate concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[2] Some primary cells can be sensitive to concentrations even below 0.1%.[2] For ethanol, similar precautions should be taken, and the final concentration should ideally not exceed 0.5%. It is crucial to include a vehicle control (medium with the same final solvent concentration) in all experiments to account for any effects of the solvent itself.

Q4: How can I prevent my this compound from precipitating when I add it to the cell culture medium?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds dissolved in organic solvents. Here are some strategies to prevent this:

  • Serial Dilution: Instead of adding the concentrated stock solution directly to your final culture volume, perform one or more intermediate dilutions in your cell culture medium.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Slow Addition and Mixing: Add the this compound solution dropwise to the medium while gently swirling or stirring. Avoid vigorous vortexing.

  • Use a Carrier Protein: In some cases, adding the this compound solution to a medium containing serum or albumin can help to keep it in solution.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in Stock Solution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Use a higher volume of solvent to dissolve the same amount of this compound. - Consider switching to a solvent with higher solubilizing capacity (e.g., ethanol instead of DMSO for phytosterols). - Gentle warming (to 37°C) and vortexing can aid dissolution.
Precipitation Upon Addition to Culture Medium Rapid change in solvent polarity causing the compound to "crash out" of solution.- Perform serial dilutions in pre-warmed (37°C) culture medium. - Add the stock solution slowly to the medium while gently mixing. - Reduce the final concentration of this compound in your assay.
High Cell Death in Vehicle Control The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.- Reduce the final solvent concentration to ≤ 0.1%. - Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line.
Inconsistent or Non-reproducible Results Incomplete dissolution of this compound or precipitation during the experiment.- Visually inspect your stock and working solutions for any signs of precipitation before each use. - Prepare fresh working solutions for each experiment. - Ensure thorough but gentle mixing when preparing dilutions.

Quantitative Data Summary

The following table summarizes the solubility of Stigmasterol, a phytosterol structurally analogous to this compound. This data can be used as a reference for selecting an appropriate solvent for this compound.

Solvent Solubility of Stigmasterol Reference
Ethanol~20 mg/mL[3]
Chloroform~50 mg/mL[4]
Dimethylformamide (DMF)~1-2 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)~0.1 mg/mL[3]
Aqueous BuffersSparingly soluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound (powder)

  • Anhydrous Ethanol (ACS grade or higher)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, chemical-resistant pipette tips

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 412.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 412.7 g/mol * 1 mL = 0.004127 g = 4.127 mg

  • Weigh the this compound: Carefully weigh out 4.127 mg of this compound powder and transfer it to the sterile amber glass vial.

  • Add Ethanol: Add 1 mL of anhydrous ethanol to the vial.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Materials:

  • 10 mM this compound stock solution in ethanol

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.

  • Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.

  • Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting. Avoid vigorous vortexing.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of ethanol as your highest concentration working solution.

Signaling Pathway and Workflow Diagrams

This compound and other phytosterols have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow start Start: Prepare this compound Stock Solution (e.g., 10 mM in Ethanol) dilution Prepare Working Solutions by Serial Dilution in Pre-warmed Cell Culture Medium start->dilution cell_treatment Treat Cells with this compound Working Solutions and Vehicle Control dilution->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation assay Perform In Vitro Cell Assay (e.g., Cytotoxicity, Anti-inflammatory Assay) incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis end End data_analysis->end

Experimental workflow for using this compound in cell assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Transcription Initiates This compound This compound This compound->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates

Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway This compound This compound MAPKKK MAPKKK (e.g., TAK1) This compound->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) This compound->MAPKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPKKK Activates MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Transcription Pro-inflammatory Gene Expression AP1->Transcription

Modulation of the MAPK signaling pathway by this compound.

References

Preventing Poriferasterol degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with poriferasterol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample preparation and storage, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a phytosterol, a naturally occurring steroid alcohol found in various marine organisms, particularly sponges. Its structural integrity is crucial for accurate quantification and for studying its biological activities, which include potential anticancer, anti-inflammatory, and neuroprotective properties. Degradation can lead to a loss of these activities and the formation of interfering compounds, compromising research outcomes.

Q2: What are the main factors that cause this compound degradation?

A2: this compound, like other phytosterols (B1254722), is susceptible to degradation from exposure to heat, light, oxygen, and extreme pH conditions.[1] These factors can induce oxidation and hydrolysis, altering the molecule's structure and compromising its integrity.

Q3: How should I store my this compound samples to prevent degradation?

A3: For long-term storage, it is recommended to store this compound samples, especially in their extracted and purified form, at -20°C or lower in an inert atmosphere (e.g., under nitrogen or argon) and protected from light. Storing samples in an organic solvent can also prevent sublimation. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can further inhibit oxidative degradation.

Q4: Can the saponification step in my extraction protocol degrade this compound?

A4: Yes, harsh saponification conditions, such as high temperatures and prolonged exposure to strong bases, can lead to the degradation of sterols. For sensitive analyses, especially when investigating oxidation products, a gentle, cold saponification method is advised to prevent the formation of artifacts.

Q5: What are the common degradation products of this compound?

A5: The primary degradation products of this compound are typically oxides formed through the oxidation of the sterol ring. Common derivatives include 7-keto, 7-hydroxy, 5,6-epoxy, and triol compounds.[1][2] Under thermal stress, side-chain oxidation can also occur.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound. The quantitative data presented below is based on studies of stigmasterol (B192456), a structurally similar phytosterol, and should be considered as a close approximation for this compound.

Issue 1: Low Recovery of this compound After Extraction

Possible Causes and Solutions

Potential Cause Recommended Solution Supporting Data/Rationale
Incomplete Saponification Ensure complete hydrolysis of this compound esters by optimizing saponification time and temperature. For sensitive samples, consider a cold saponification protocol overnight at room temperature.Saponification is essential to release free sterols from their esterified forms for accurate quantification.
Degradation during Hot Saponification Switch to a cold saponification method (e.g., overnight at room temperature with ethanolic KOH) to minimize thermal degradation.Harsh saponification can lead to the degradation of labile sterols.
Inefficient Solvent Extraction Use a nonpolar solvent such as n-hexane or diethyl ether for extraction of the unsaponifiable matter. Perform multiple extractions (at least 3 times) to ensure complete recovery.This compound is a lipophilic molecule and requires nonpolar solvents for efficient extraction.
Oxidation during Sample Handling Minimize exposure of the sample to air and light. Work in a fume hood with reduced light and consider blanketing the sample with nitrogen or argon gas. Add an antioxidant like BHT (Butylated hydroxytoluene) to the extraction solvent.Oxygen and light can initiate radical chain reactions leading to oxidative degradation.
Issue 2: Appearance of Unknown Peaks in Chromatogram

Possible Causes and Solutions

Potential Cause Recommended Solution Supporting Data/Rationale
Thermal Degradation Reduce temperatures during sample preparation (e.g., evaporation steps) and analysis (GC injector temperature).Stigmasterol degradation is observed at elevated temperatures, with significant degradation occurring at 180°C.[3][4]
Photodegradation Protect samples from light at all stages by using amber vials, covering glassware with aluminum foil, and working in a dimly lit area.The photooxidation of phytosterols follows first-order kinetics, with the rate increasing with light intensity.[5]
Oxidation Purge solvents with nitrogen or argon before use. Store extracts under an inert atmosphere.The primary degradation pathway for phytosterols is oxidation, leading to the formation of various oxidized products.[1]
pH-induced Degradation Maintain the pH of aqueous solutions between 4 and 7. Avoid strongly acidic or alkaline conditions during sample preparation.Extreme pH can catalyze the hydrolysis of sterols, although specific quantitative data for this compound is limited.
Quantitative Data on Stigmasterol Degradation (as a proxy for this compound)

Table 1: Thermal Degradation of Stigmasterol in Soybean Oil [3]

Heating Temperature (°C)Heating TimeDegradation (%)Main Oxidation Products
6010 days2.52 - 23.077-ketostigmasterol
1809 hours30.00 - 37.035,6β-epoxy and 7β-hydroxy derivatives

Table 2: Photodegradation of Phytosterols [5]

ConditionKinetic ModelEffect
Exposure to lightFirst-order kineticsRate of degradation increases with higher light intensity.

Experimental Protocols

Protocol 1: Cold Saponification for Total this compound Analysis

This protocol is designed to minimize the degradation of this compound during the hydrolysis of its esterified forms.

  • Sample Preparation: Weigh approximately 1-5 g of the homogenized sample into a 50 mL screw-cap glass tube.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., epicoprostanol) to the sample.

  • Saponification: Add 10 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH) and 1 mL of 1% (w/v) pyrogallol (B1678534) (as an antioxidant).

  • Incubation: Tightly cap the tube, vortex for 30 seconds, and incubate at room temperature (20-25°C) for 18-24 hours in the dark with occasional shaking.

  • Extraction: After incubation, add 10 mL of deionized water and 10 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Collection of Supernatant: Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 10 mL of n-hexane each time.

  • Washing: Combine the hexane extracts and wash with 10 mL of 50% (v/v) ethanol-water solution to remove residual KOH.

  • Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol describes the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, including the necessary derivatization step.

  • Derivatization: To the dried extract from Protocol 1, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/minute, hold for 10 minutes.

      • Ramp to 300°C at 5°C/minute, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-600.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Identify this compound-TMS ether based on its retention time and mass spectrum compared to a pure standard.

Protocol 3: HPLC-UV Analysis of this compound

This protocol is suitable for the analysis of underivatized this compound.

  • Sample Preparation: Reconstitute the dried extract from Protocol 1 in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C.

    • Detector: UV detector set at 205 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the sample and identify this compound by comparing its retention time with that of a pure standard.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Homogenization Sample Homogenization Saponification Saponification (Cold/Hot) Homogenization->Saponification Extraction Solvent Extraction Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (for GC) Evaporation->Derivatization HPLC HPLC Analysis Evaporation->HPLC ShortTerm Short-term Storage (4°C, dark) Evaporation->ShortTerm LongTerm Long-term Storage (-20°C or -80°C, inert atm) Evaporation->LongTerm GCMS GC-MS Analysis Derivatization->GCMS

Fig 1. Experimental workflow for this compound analysis.

cluster_oxidation Oxidation This compound This compound Epoxides 5α,6α-Epoxy & 5β,6β-Epoxy Derivatives This compound->Epoxides Oxygen, Light, Heat Ketones 7-Keto Derivatives This compound->Ketones Oxygen, Light, Heat Hydroxides 7α-Hydroxy & 7β-Hydroxy Derivatives This compound->Hydroxides Oxygen, Light, Heat Triols Triol Derivatives Epoxides->Triols Hydrolysis Start Problem: Low this compound Recovery or Extra Peaks CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage StorageOK Storage Conditions OK? CheckStorage->StorageOK CheckPrep Examine Sample Preparation (Saponification, Solvents) PrepOK Sample Prep OK? CheckPrep->PrepOK StorageOK->CheckPrep Yes OptimizeStorage Solution: Store at -20°C or lower, in dark, under inert gas StorageOK->OptimizeStorage No OptimizePrep Solution: Use cold saponification, pure solvents, antioxidants PrepOK->OptimizePrep No CheckAnalysis Review Analytical Method (GC/HPLC parameters) PrepOK->CheckAnalysis Yes OptimizeStorage->CheckPrep OptimizePrep->CheckAnalysis AnalysisOK Analysis OK? CheckAnalysis->AnalysisOK OptimizeAnalysis Solution: Lower injector temp, check column integrity AnalysisOK->OptimizeAnalysis No End Problem Resolved AnalysisOK->End Yes OptimizeAnalysis->End

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of supercritical fluid extraction (SFE) of Poriferasterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for this compound extraction?

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent.[1][2][3] A fluid reaches its supercritical state when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas.[4] This state allows for efficient penetration into the sample matrix and effective dissolution of target compounds. SFE is particularly well-suited for the extraction of thermally sensitive and non-polar compounds like this compound, a type of sterol, due to the use of moderate temperatures and the non-toxic, non-flammable nature of CO₂.[2][5]

Q2: What are the key parameters that influence the efficiency of this compound SFE?

The primary parameters that control the SFE process are pressure, temperature, co-solvent concentration, and CO₂ flow rate.[4][6]

  • Pressure: Increasing the pressure generally increases the density of the supercritical CO₂, which in turn enhances its solvating power and the solubility of this compound.[1][4]

  • Temperature: Temperature has a dual effect. Higher temperatures can increase the vapor pressure of this compound, facilitating its extraction. However, it can also decrease the density of the supercritical CO₂, potentially reducing its solvent power.[4][7] An optimal temperature range needs to be determined experimentally.

  • Co-solvent: this compound has some degree of polarity. Since CO₂ is a non-polar solvent, its efficiency for extracting moderately polar compounds can be limited.[5] Adding a polar co-solvent, such as ethanol (B145695) or methanol, can increase the polarity of the supercritical fluid and significantly improve the extraction yield of this compound.[5][8][9] Ethanol is often preferred as it is a GRAS (Generally Recognized as Safe) solvent.[5]

  • Flow Rate: The flow rate of the supercritical fluid affects the mass transfer of the solute from the sample matrix to the fluid.[4] An optimal flow rate ensures efficient removal of the extract without excessive solvent consumption.

Q3: What is a typical starting point for SFE parameters for this compound extraction?

While optimal conditions need to be determined for each specific matrix, a general starting point for the extraction of sterols using SFE with CO₂ is as follows:

  • Pressure: 200 - 400 bar[10][11]

  • Temperature: 40 - 60 °C[7][9][10]

  • Co-solvent (Ethanol): 5 - 15% (w/w)[7][10]

  • CO₂ Flow Rate: 2 - 5 mL/min[7]

It is highly recommended to use experimental design methodologies like Response Surface Methodology (RSM) to systematically optimize these parameters for your specific application.[4][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Sub-optimal SFE parameters: Pressure, temperature, or co-solvent concentration may not be in the optimal range.Systematically vary one parameter at a time (e.g., pressure in increments of 50 bar) to determine the optimal conditions. Alternatively, employ a statistical design of experiments (DoE) for efficient optimization.[12]
Insufficient co-solvent: The polarity of the supercritical fluid may be too low to effectively solubilize this compound.Increase the percentage of the polar co-solvent (e.g., ethanol) in increments of 2-5%.[7][10]
Matrix effects: The this compound may be strongly bound to the sample matrix.Ensure the raw material is properly prepared (e.g., dried and ground to a small particle size) to increase the surface area for extraction.[1] Pre-treatment of the sample, such as saponification, might be necessary in some cases to free the sterols.[13]
Inadequate extraction time: The duration of the extraction may be too short for complete recovery.Increase the dynamic extraction time. Perform a kinetic study to determine the point at which the extraction plateaus.[14]
Co-extraction of Impurities Low selectivity of SFE conditions: The chosen parameters may also be optimal for extracting other, undesired compounds.Adjust the pressure and temperature to fine-tune the selectivity. Lower pressures and temperatures generally lead to higher selectivity for less soluble compounds. Consider a fractionation approach by performing sequential extractions at different conditions.
Sample matrix composition: The raw material may contain a high concentration of other soluble compounds.Implement a pre-extraction step with a less selective solvent to remove highly soluble impurities before the main SFE process.
Clogging of the System Carry-over of fine particles: If the sample is ground too finely, small particles can be carried into the tubing and valves.Ensure proper packing of the extraction vessel with glass wool or frits at both ends to prevent particle carry-over. Optimize the particle size of the ground material.
Precipitation of the extract: The extracted this compound may precipitate in the tubing or restrictor if the temperature and pressure conditions are not maintained.Ensure all transfer lines and the back-pressure regulator are adequately heated to prevent precipitation.
Inconsistent Results Variability in raw material: Differences in the source, harvesting time, or storage of the raw material can affect the this compound content.Standardize the raw material as much as possible. Analyze the this compound content of the raw material before each extraction.
Fluctuations in SFE parameters: Inconsistent control of pressure, temperature, or flow rate can lead to variable extraction yields.Calibrate and regularly check the SFE system's sensors and controllers to ensure accurate and stable operation.

Experimental Protocols

General Protocol for Supercritical Fluid Extraction of this compound

This protocol provides a general methodology for the SFE of this compound. Researchers should optimize the parameters based on their specific sample matrix and equipment.

  • Sample Preparation:

    • Dry the source material (e.g., marine sponge) to a moisture content of less than 10%.

    • Grind the dried material to a uniform particle size (e.g., 0.5 - 1.0 mm) to increase the surface area for extraction.[1]

  • SFE System Setup:

    • Load a known amount of the ground sample into the extraction vessel. Pack the vessel uniformly to avoid channeling of the supercritical fluid. Place glass wool or stainless steel frits at the inlet and outlet of the vessel.

    • Set the desired extraction temperature for the vessel and all transfer lines.

    • Set the desired pressure using the back-pressure regulator.

  • Extraction Process:

    • Pressurize the system with CO₂ to the set pressure.

    • Introduce the co-solvent (e.g., ethanol) at the desired percentage.

    • Static Extraction (Optional but recommended): Allow the system to remain in a static state (no flow) for a period (e.g., 30 minutes) to allow the supercritical fluid to equilibrate with the sample matrix.[4]

    • Dynamic Extraction: Start the flow of supercritical CO₂ and co-solvent through the extraction vessel at the set flow rate.

    • Collect the extract in a collection vial. The separation of the extract from the CO₂ is achieved by depressurization, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

  • Analysis:

    • Quantify the amount of this compound in the extract using an appropriate analytical technique such as HPLC-UV, HPLC-ELSD, or GC-MS.[13]

Quantitative Data Summary

The following tables summarize typical ranges of SFE parameters and their effects on sterol extraction, which can be used as a reference for optimizing this compound extraction.

Table 1: Influence of SFE Parameters on Sterol Extraction Yield

ParameterRangeEffect on YieldReference
Pressure (bar)200 - 500Generally, a positive correlation; higher pressure increases solvent density and solvating power.[1][11]
Temperature (°C)40 - 80Complex effect; can increase solute vapor pressure but decrease solvent density. An optimum is usually observed.[7][10]
Co-solvent (Ethanol, %)0 - 20Significant positive effect; increases the polarity of the supercritical fluid, enhancing the solubility of sterols.[7][8][10]
CO₂ Flow Rate (mL/min)1 - 10An optimal flow rate is needed to ensure efficient mass transfer without excessive solvent use.[4][7]

Table 2: Example of Optimized SFE Conditions for Phytosterols (B1254722) from a Plant Matrix

ParameterOptimized ValueReference
Pressure350 bar[7]
Temperature40 °C[7]
Co-solvent (Ethanol)5% (w/w)[7]
CO₂ Flow Rate5 mL/min[7]

Note: These values are for general phytosterols and should be considered as a starting point for the optimization of this compound extraction.

Mandatory Visualizations

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis raw_material Raw Material (e.g., Marine Sponge) drying Drying raw_material->drying grinding Grinding drying->grinding extraction_vessel Extraction Vessel (Loading of Sample) grinding->extraction_vessel Load Sample sfe_process SFE Process (Pressure, Temp, Co-solvent) extraction_vessel->sfe_process collection Collection (Depressurization) sfe_process->collection crude_extract Crude Extract collection->crude_extract Obtain Extract analysis Quantification (HPLC/GC-MS) crude_extract->analysis analysis->sfe_process Feedback for Optimization

Caption: Workflow for the supercritical fluid extraction and analysis of this compound.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_matrix Matrix & Process Issues cluster_result Outcome start Low this compound Yield check_pressure Increase Pressure? start->check_pressure check_temp Optimize Temperature? start->check_temp check_cosolvent Increase Co-solvent %? start->check_cosolvent check_particle_size Decrease Particle Size? start->check_particle_size check_time Increase Extraction Time? start->check_time improved_yield Improved Yield check_pressure->improved_yield Positive Effect check_temp->improved_yield Positive Effect check_cosolvent->improved_yield Positive Effect check_particle_size->improved_yield Positive Effect check_time->improved_yield Positive Effect

Caption: Troubleshooting logic for addressing low this compound yield in SFE.

References

Technical Support Center: Refinement of Poriferasterol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity Poriferasterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity important?

This compound is a phytosterol, a naturally occurring sterol found in various plant and marine sources. High purity is crucial for accurate biological and pharmacological studies, ensuring that observed effects are attributable to this compound and not to impurities. In drug development, high purity is a regulatory requirement to ensure safety and efficacy.

Q2: What are the common methods for purifying this compound?

The most common methods for purifying this compound and other phytosterols (B1254722) are crystallization and column chromatography. Often, a combination of these techniques is employed to achieve the highest purity.[1]

Q3: What are the typical impurities found in crude this compound extracts?

Crude extracts typically contain a mixture of other sterols with similar structures (e.g., β-sitosterol, stigmasterol, campesterol), fatty acids, esters, and pigments. The removal of these structurally similar sterols is the primary challenge in achieving high purity.

Q4: Which analytical techniques are used to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for determining the purity of this compound.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for absolute purity assessment.

Q5: What is a good starting solvent system for this compound crystallization?

A common approach is to use a binary solvent system. This compound is often dissolved in a "good" solvent like ethanol (B145695) or methanol (B129727) at an elevated temperature, followed by the gradual addition of a "poor" solvent like water to induce crystallization.[4] Another option is a mixture of n-hexane and ethyl acetate (B1210297). The optimal solvent system often needs to be determined empirically.

Troubleshooting Guides

Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound.

Problem 1: No crystals form, and the solution remains clear.

  • Possible Cause: The solution is undersaturated.

    • Solution: Concentrate the solution by slowly evaporating the solvent. If using a two-solvent system, add more of the "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.

  • Possible Cause: Nucleation is inhibited.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites.

    • Solution 2: Seeding. If available, add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

Problem 2: An oil or amorphous precipitate forms instead of crystals ("oiling out").

  • Possible Cause: The solution is too supersaturated, leading to rapid precipitation.

    • Solution: Reheat the solution to dissolve the oil/precipitate. Add a small amount of the "good" solvent to reduce the supersaturation level and allow for slower cooling.

  • Possible Cause: The presence of impurities is inhibiting crystal lattice formation.

    • Solution: Purify the material further using column chromatography before attempting crystallization again. Ensure the starting material has a reasonably high purity (>85%).

  • Possible Cause: The crystallization temperature is above the melting point of the impure solid.

    • Solution: Use a larger volume of solvent and allow for very slow cooling to lower the temperature at which saturation occurs.

Problem 3: The resulting crystals are too small, needle-like, or of poor quality.

  • Possible Cause: The rate of crystal growth is too fast.

    • Solution: Slow down the crystallization process. This can be achieved by reducing the rate of cooling (e.g., by insulating the flask) or using a solvent system in which this compound is slightly more soluble.

  • Possible Cause: Too many nucleation events are occurring simultaneously.

    • Solution: Ensure the crystallization vessel is clean and free of dust or scratches that can act as nucleation sites. Filter the hot solution before cooling to remove any particulate matter.

Problem 4: The yield of crystals is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of this compound remains in the mother liquor.

    • Solution: Before filtering, check for completeness of crystallization by cooling the solution in an ice bath. If more crystals form, continue cooling. The mother liquor can be concentrated to recover more product, although it may be of lower purity.

  • Possible Cause: The final cooling temperature is not low enough.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least an hour to maximize crystal formation.

Column Chromatography Issues

This section provides troubleshooting for common issues during the chromatographic purification of this compound.

Problem 1: Poor separation of this compound from other sterols.

  • Possible Cause: The mobile phase (eluent) polarity is not optimal.

    • Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common mobile phase for sterol separation on silica (B1680970) gel is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate or acetone.[5] Adjust the ratio of the solvents to achieve good separation of the spots on the TLC plate (a retention factor, Rf, of 0.2-0.4 for this compound is a good target).[5]

  • Possible Cause: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.[6]

  • Possible Cause: Poor column packing.

    • Solution: Ensure the column is packed uniformly without any air bubbles or channels. Use the "wet method" of packing for better results, where a slurry of the stationary phase in the mobile phase is poured into the column.[5]

Problem 2: Tailing of peaks during elution.

  • Possible Cause: The compound is interacting too strongly with the stationary phase.

    • Solution: Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or acetic acid) to the mobile phase to reduce strong interactions.

  • Possible Cause: The sample was not loaded onto the column in a concentrated band.

    • Solution: Dissolve the crude sample in a minimal amount of the mobile phase or a more volatile solvent, apply it to the top of the column, and then carefully add the mobile phase.

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.

Data Presentation

Table 1: Comparison of this compound Purification Methods

MethodPurity AchievedYieldKey ParametersSource
CrystallizationUp to 98.2% (for phytosterol esters)~80% (for phytosterol esters)Solvent: Octanoic acid; Temperature: 0°C; Time: 10h[7][8]
Multi-step (Saponification, Extraction, Crystallization)92% (for β-sitosterol)0.53% (overall)Solvents: Ethanol, n-hexane, butanone, methanol[4]
Crystallization (from deodorizer distillate)97-99%80-90%Methanolic H₂SO₄, followed by crystallization and hexane wash[9]
Fractional Crystallization & Chromatography>92% (for β-sitosterol)>22%Adsorbents: Silica gel, Na-Y zeolite[1]

Table 2: Analytical Parameters for Purity Assessment

TechniqueStationary Phase / ColumnMobile Phase / Carrier GasDetectionKey Considerations
HPLC C18 Reverse PhaseAcetonitrile/Water or Methanol/Water mixturesUV (low wavelength, e.g., 205-215 nm) or ELSDDerivatization may be needed for better UV detection; ELSD is suitable for non-chromophoric compounds.[10]
GC-MS Capillary column (e.g., 5% diphenyl-polysiloxane)HeliumMass Spectrometry (MS)Requires derivatization (e.g., silylation) to increase volatility.[2][11]

Experimental Protocols

Protocol 1: General Crystallization for this compound Purification

This protocol outlines a general single-solvent recrystallization method.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, methanol, ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Column Chromatography for this compound Purification

This protocol describes a standard column chromatography procedure for separating this compound from a mixture.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel using the "wet method": create a slurry of silica gel in the initial mobile phase and pour it into the column, allowing it to settle into a uniform bed without air bubbles.[5]

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the mobile phase (e.g., a mixture of hexane and ethyl acetate) to the top of the column.

    • Maintain a constant flow of the mobile phase through the column, either by gravity or by applying gentle pressure.

    • The separation can be performed isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Collection:

    • Collect the eluent in small fractions using test tubes or vials.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Steps cluster_analysis Purity Analysis raw_material Raw Material (e.g., Plant Extract) crude_extract Crude this compound Extract raw_material->crude_extract chromatography Column Chromatography crude_extract->chromatography Primary Purification crystallization Crystallization chromatography->crystallization Further Refinement pure_this compound High-Purity This compound crystallization->pure_this compound hplc HPLC pure_this compound->hplc gcms GC-MS pure_this compound->gcms

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_crystallization start Start Crystallization check_crystals Crystals Formed? start->check_crystals oil_precipitate Oil/Precipitate Formed? check_crystals->oil_precipitate No success Successful Crystallization check_crystals->success Yes no_crystals Problem: No Crystals oil_precipitate->no_crystals No oiling_out Problem: Oiling Out oil_precipitate->oiling_out Yes undersaturated Solution: Concentrate Solution no_crystals->undersaturated no_nucleation Solution: Scratch or Seed no_crystals->no_nucleation too_supersaturated Solution: Reheat, Add More 'Good' Solvent oiling_out->too_supersaturated impurities Solution: Further Purify (e.g., Chromatography) oiling_out->impurities

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Poriferasterol Stability in Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of poriferasterol in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound in different solvents.

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram (HPLC, GC) Isomerization of the side chain double bond or migration of the ring double bond, potentially catalyzed by acidic conditions.[1]- Avoid acidic conditions. Use neutral or slightly basic solvents and mobile phases.- Prepare samples fresh and analyze them promptly.- If acidic conditions are necessary, perform analyses at reduced temperatures to minimize isomerization.
Loss of compound over time in solution Oxidation of the sterol nucleus or side chain. This can be accelerated by light, heat, and the presence of oxygen.- Store stock solutions and samples under an inert atmosphere (e.g., nitrogen or argon).- Use amber vials or protect solutions from light.[2][3]- Store solutions at low temperatures (e.g., -20°C or -80°C).- Consider adding an antioxidant like BHT, but verify it does not interfere with downstream applications or analysis.
Precipitation of this compound from solution Poor solubility of this compound in the chosen solvent or a change in solvent composition (e.g., during an HPLC gradient).- Consult solubility data to select an appropriate solvent. This compound, like other sterols, is generally more soluble in non-polar organic solvents.- If using a mixed solvent system, ensure the final composition maintains solubility.- For reversed-phase HPLC, consider using a mobile phase with a higher percentage of organic solvent or using a different organic modifier (e.g., acetonitrile, methanol, isopropanol).
Inconsistent analytical results Degradation of this compound during sample preparation or analysis. This can be due to prolonged exposure to high temperatures, especially in methods like GC.[4]- Minimize sample heating during preparation. If derivatization is required for GC analysis, use the mildest effective conditions.- For HPLC, use a column temperature that provides good chromatography without causing on-column degradation.- Ensure the solvent is of high purity and free from contaminants that could promote degradation.
Change in color of the solution Formation of colored degradation products, possibly due to extensive oxidation or polymerization.- Discard the solution and prepare a fresh one.- Re-evaluate the storage conditions and solvent choice to prevent degradation.[5]

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most stable?

A1: Generally, this compound will be most stable in aprotic, non-polar to moderately polar solvents, stored in the absence of light and oxygen. Solvents like hexane, toluene, and dichloromethane (B109758) are often suitable for short-term storage. For longer-term storage, it is advisable to store the compound as a dry solid at low temperatures.

Q2: How can I assess the stability of my this compound sample in a specific solvent?

A2: A forced degradation study is the recommended approach.[2][5][6][7] This involves subjecting the this compound solution to stress conditions such as heat, light, acid, base, and oxidation. The degradation can then be monitored over time using a stability-indicating analytical method, such as HPLC with UV or MS detection.[8][9]

Q3: What are the likely degradation products of this compound?

A3: Potential degradation products include isomers (resulting from double bond migration in the side chain or sterol nucleus)[1], oxidation products (e.g., epoxides, ketones, or hydroxylated derivatives), and products of acid/base hydrolysis if the sample is not handled under neutral pH conditions.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For HPLC analysis with UV detection, derivatization is typically not necessary as the double bonds in the molecule provide some UV absorbance. For GC analysis, derivatization of the hydroxyl group (e.g., silylation) is common to improve volatility and peak shape.

Q5: How should I prepare a stock solution of this compound for stability studies?

A5: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the solvent of interest.[3] Use a high-purity solvent and sonicate briefly if needed to ensure complete dissolution. Store the stock solution under appropriate conditions (cold, dark, inert atmosphere) to serve as a reference.

Quantitative Data Summary

The following tables provide a summary of the physical properties of common organic solvents that can be used to dissolve this compound. The choice of solvent can significantly impact the stability of the compound.

Table 1: Properties of Common Organic Solvents
SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexSolubility in Water ( g/100g )
HexaneC₆H₁₄690.6550.10.0014[10]
TolueneC₇H₈110.60.8672.40.05[10]
DichloromethaneCH₂Cl₂39.61.3273.11.3
ChloroformCHCl₃61.21.4894.10.8
Ethyl AcetateC₄H₈O₂77.10.9024.48.7[10][11]
AcetoneC₃H₆O56.050.7855.1Miscible[12][13]
AcetonitrileC₂H₃N81.650.7865.8Miscible[12][13]
IsopropanolC₃H₈O82.50.7853.9Miscible
EthanolC₂H₆O78.50.7894.3Miscible[12]
MethanolCH₄O64.70.7925.1Miscible

Data compiled from various sources.[10][11][12][13][14]

Table 2: Recommended Solvents for this compound
ApplicationRecommended SolventsRationale
Long-term Storage (Solution) Toluene, DichloromethaneAprotic and less reactive. Should be stored at ≤ -20°C under inert gas.
Short-term Handling & Experiments Ethanol, Isopropanol, Ethyl AcetateGood solubility and volatility for easy removal. Prepare fresh solutions.
Chromatography (Mobile Phase) Acetonitrile, Methanol, Hexane, IsopropanolCommon solvents for both normal and reversed-phase chromatography. The choice depends on the stationary phase.
Extraction from Natural Sources Hexane, Ethyl Acetate, Ethanol/Water mixtures[15]Polarity can be tuned for selective extraction. Prolonged heating should be avoided as it can lead to degradation.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound in a chosen solvent.

1. Materials:

  • This compound standard

  • High-purity solvent of interest

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (e.g., UV/Vis, MS)

  • Calibrated pH meter

  • Photostability chamber

  • Heating block or oven

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours.[7]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 2 hours.[7]

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one aliquot of the stock solution at 4°C in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC or GC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the control.

    • Identify and quantify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 90:10 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV/Vis at 205 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo control Control (4°C, Dark) prep_stock->control sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc quantify Quantify this compound (% Remaining) hplc->quantify identify Identify & Quantify Degradation Products hplc->identify

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound isomer Isomerized this compound This compound->isomer Acid/Heat oxidized Oxidized Products (e.g., Epoxides, Ketones) This compound->oxidized O2 / Light / Peroxides

Caption: Potential degradation pathways for this compound.

References

Improving the efficiency of Poriferasterol derivatization for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the derivatization of Poriferasterol for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound, like other sterols, has low volatility due to the presence of a polar hydroxyl (-OH) group. This characteristic makes it unsuitable for direct GC analysis, which requires compounds to be volatile and thermally stable. Derivatization replaces the active hydrogen in the hydroxyl group with a non-polar group, typically a trimethylsilyl (B98337) (TMS) group, which increases the molecule's volatility and thermal stability, leading to improved peak shape and detection in GC analysis.[1][2]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization method for sterols is silylation.[1] Frequently used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] These are often used with a catalyst, such as Trimethylchlorosilane (TMCS), to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[1][5]

Q3: What is the role of a catalyst like TMCS in the derivatization reaction?

A3: TMCS acts as a catalyst that increases the reactivity of the silylating agent (like BSTFA or MSTFA).[1][5] It is particularly useful for derivatizing sterically hindered hydroxyl groups, ensuring a more complete and rapid reaction.[5] A common formulation is BSTFA with 1% TMCS.[5][6]

Q4: How long does the derivatization reaction take and at what temperature should it be performed?

A4: Reaction times and temperatures can vary depending on the specific reagent and the sample matrix. A common protocol involves heating the sample with the silylating reagent at 60-80°C for 30-60 minutes.[1][5][6] However, some reagents may allow for complete derivatization at room temperature in as little as five to fifteen minutes.[1][6] It is crucial to optimize these conditions for your specific application.[6]

Q5: How should I prepare my sample before derivatization?

A5: Proper sample preparation is a critical first step.[6] This often involves isolating the sterol fraction from the sample matrix. Common steps include lipid extraction, saponification (alkaline hydrolysis) to release esterified sterols, and extraction of the unsaponifiable matter.[1][6][7] It is also crucial to ensure the sample is dry before adding the silylating reagent, as these reagents are sensitive to moisture.[2][8] Evaporating the sample to dryness under a stream of nitrogen is a common practice.[1]

Q6: What are some suitable internal standards for this compound analysis?

A6: An internal standard (IS) is essential for accurate quantification to correct for variations in sample preparation and GC injection.[6][9] The IS should be structurally similar to the analyte but not present in the sample. Commonly used internal standards for sterol analysis include 5α-cholestane, epicoprostanol (B1214048) (5β-cholestan-3α-ol), and betulin.[1][9]

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve specific issues you might encounter during the derivatization and GC analysis of this compound.

Issue 1: Incomplete Derivatization (Multiple or Broad Peaks)

Symptom: You observe two peaks for this compound in your chromatogram instead of one sharp peak, or the peak is broad and tailing.[6]

Possible Causes & Solutions:

  • Insufficient Reagent: The molar ratio of the silylating reagent to the active hydrogens in your sample may be too low.

    • Solution: Increase the amount of derivatizing reagent. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is often recommended.[4][5]

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete reactions.[2][8]

    • Solution: Ensure your sample and solvents are anhydrous. Dry the sample extract completely under a stream of nitrogen before adding the derivatization reagent.[1] Handle reagents under dry conditions.[4]

  • Suboptimal Reaction Time or Temperature: The reaction may not have gone to completion.

    • Solution: Optimize the reaction time and temperature. Try increasing the temperature to 60-80°C and the reaction time to 60 minutes.[1][5][6] Analyze aliquots at different time points to determine when the reaction is complete.[4]

  • Steric Hindrance: The hydroxyl group of this compound might be sterically hindered, slowing down the reaction.

    • Solution: Use a stronger silylating agent or add a catalyst like TMCS.[1][5] A mixture of BSTFA + 1% TMCS is a common choice.[5][6]

Issue 2: Poor Peak Shape (Tailing Peaks)

Symptom: The this compound-TMS peak in your chromatogram has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.[10][11]

    • Solution:

      • Use a deactivated inlet liner and replace it regularly.[12]

      • Condition your GC column according to the manufacturer's instructions.

      • Trim the first few centimeters of the column inlet, as this is where active sites often develop.[11][13]

      • Consider using an ultra-inert GC column for analyzing active compounds.[14]

  • Column Contamination: Residue from previous injections can contaminate the column and lead to peak tailing.[12][13]

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants.[12] If contamination is severe, the column may need to be replaced.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[14]

    • Solution: Follow the instrument manufacturer's instructions for proper column installation, ensuring the correct insertion depth.[14]

Issue 3: Low or No Peak Response

Symptom: The peak for this compound-TMS is very small or absent.

Possible Causes & Solutions:

  • Analyte Degradation: The derivatized analyte may be degrading in the hot injector.

    • Solution: Lower the injector temperature.[12] Ensure the use of a deactivated liner to minimize active sites that can promote degradation.

  • Hydrolysis of TMS Derivative: The trimethylsilyl (TMS) ethers are susceptible to hydrolysis if exposed to moisture.[1][6]

    • Solution: Analyze the derivatized samples as soon as possible, ideally within a few days.[1][6] Store derivatized samples in tightly capped vials with minimal headspace.

  • Injector Problems: The injector may be plugged or leaking.

    • Solution: Check for leaks in the injector system.[12] Clean or replace the injector liner and septum.[12]

  • Loss of Analyte During Sample Preparation: this compound may be lost during the extraction and cleanup steps.

    • Solution: Optimize your sample preparation protocol. Use an internal standard added at the beginning of the procedure to monitor recovery.[6]

Experimental Protocols & Data

Table 1: Comparison of Common Silylation Reagents for Sterol Derivatization
ReagentCatalyst (Typical)Typical Reaction ConditionsVolatility of ByproductsNotes
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)1% TMCS60-80°C for 30-60 min[5][6]High[4]A versatile and widely used reagent for sterols.[4]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)None or TMCS60-80°C for 30-60 minVery High[15]Byproducts are very volatile, reducing interference with early eluting peaks.[15]
Tri-Sil HTP (HMDS + TMCS in Pyridine)TMCS (included)Room temperature for 5-15 min[1][6]ModerateA ready-to-use mixture that can offer rapid derivatization.
Protocol 1: General Silylation Procedure for this compound

This protocol provides a general guideline. Optimization for your specific sample and instrumentation is recommended.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified this compound sample or the unsaponifiable fraction into a reaction vial.[1][6]

    • If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen.[1]

  • Derivatization:

    • Add 200 µL of a 1:1 mixture of pyridine (B92270) and BSTFA + 1% TMCS (or another suitable silylation reagent).[1][6]

    • Tightly cap the vial.

    • Heat the vial at 60-70°C for 1 hour in a heating block or oven.[1][6]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC or diluted with a suitable solvent (e.g., hexane (B92381) or chloroform) to an appropriate concentration before injection.[6]

    • It is recommended to analyze the derivatized sample within a few days to prevent hydrolysis of the TMS-ethers.[1][6]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound-containing Sample Extract Lipid Extraction Sample->Extract Saponify Saponification Extract->Saponify Extract_Unsap Extraction of Unsaponifiables Saponify->Extract_Unsap Dry Evaporate to Dryness Extract_Unsap->Dry Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->Add_Reagent Heat Heat (e.g., 60-70°C, 1 hr) Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for this compound derivatization and GC analysis.

Troubleshooting_Tree cluster_incomplete Incomplete Derivatization Solutions cluster_tailing Peak Tailing Solutions cluster_response Low Response Solutions Start GC Analysis Issue Incomplete_Deriv Incomplete Derivatization? (Multiple/Broad Peaks) Start->Incomplete_Deriv Yes Peak_Tailing Peak Tailing? Start->Peak_Tailing No Moisture Check for Moisture Incomplete_Deriv->Moisture Reagent_Conc Increase Reagent Conc. Incomplete_Deriv->Reagent_Conc Reaction_Cond Optimize Time/Temp Incomplete_Deriv->Reaction_Cond Low_Response Low/No Response? Peak_Tailing->Low_Response No Check_Liner Check/Replace Inlet Liner Peak_Tailing->Check_Liner Trim_Column Trim Column Inlet Peak_Tailing->Trim_Column Check_Install Verify Column Installation Peak_Tailing->Check_Install Check_Injector_Temp Lower Injector Temp Low_Response->Check_Injector_Temp Analyze_Promptly Analyze Promptly (Prevent Hydrolysis) Low_Response->Analyze_Promptly Check_Leaks Check for System Leaks Low_Response->Check_Leaks

Caption: Troubleshooting decision tree for this compound GC analysis issues.

References

Technical Support Center: Optimizing Poriferasterol Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing poriferasterol concentrations for in vitro cytotoxicity assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the crucial first step in determining the concentration range for a new compound like this compound?

The initial step is to conduct a range-finding experiment using a broad spectrum of concentrations to ascertain the compound's approximate potency.[1] A common practice involves using 10-fold serial dilutions across a wide range, for example, from 1 nM to 100 µM.[1] This preliminary screen helps identify a narrower, more effective concentration range for subsequent, detailed dose-response studies.[1]

Q2: How do I choose the right cell viability assay for my experiment with this compound?

The choice of assay is critical and depends on your research goals, cell type, and this compound's potential mechanism of action.[1] Key considerations include whether you want to measure metabolic activity, membrane integrity, or ATP levels.[1]

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which is often used as an indicator of cell proliferation and viability.[2]

  • Cytotoxicity Assays (e.g., LDH release): These assays measure the leakage of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct marker of cytotoxicity.[3]

  • ATP-Based Assays (e.g., CellTiter-Glo®): This is a highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active, viable cells.[2]

Q3: What is the potential mechanism of cell death induced by this compound?

This compound is a type of oxysterol, which are known to induce apoptosis (programmed cell death) in various cancer cell lines.[4][5] The process can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[6][7] These pathways converge on the activation of executioner caspases, which are enzymes that dismantle the cell, leading to apoptosis.[6]

Q4: My this compound is dissolved in DMSO. What is the maximum concentration of DMSO I can use in my cell culture?

While DMSO is a common solvent, its final concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, which could confound your results.[8] It is essential to include a "vehicle control" in your experimental setup, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose, but without the compound itself.

Troubleshooting Guide

Issue 1: Compound-Related Problems Q5: My this compound solution is precipitating after being added to the culture medium. What should I do?

Compound precipitation can lead to inconsistent dosing and may interfere with optical readings from the assay.[8]

Troubleshooting Steps:

  • Check Solubility Limit: First, determine the solubility limit of this compound in your specific culture medium. You can do this by making serial dilutions in DMSO, adding them to the medium, and observing for turbidity or precipitate formation.[9]

  • Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.

  • Gentle Mixing: Ensure the compound is thoroughly and gently mixed into the medium before it is added to the cells.[8]

Issue 2: Inconsistent or Variable Results Q6: The IC50 values I calculate for this compound vary significantly between experiments. What could be the cause?

Inconsistent results are often due to variability in experimental conditions.[10]

Troubleshooting Steps:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Avoid using cells that are over-confluent, as this can lead to spontaneous cell death.[8]

  • Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and the addition of assay reagents are kept consistent across all plates and experiments.[8]

  • Optimize Cell Seeding Density: The optimal number of cells per well can vary between cell lines. Perform a cell titration experiment to find the density that gives a robust signal within the linear range of the chosen assay.

Issue 3: Assay-Specific Problems Q7: I am seeing high background signal in my LDH cytotoxicity assay.

High background LDH release suggests that the control cells are stressed or dying, or that there is interference from the medium.[8]

Troubleshooting Steps:

  • Serum Interference: The serum used to supplement the culture medium can have high endogenous LDH activity. It is advisable to test the serum for LDH activity or consider reducing the serum concentration during the assay.[3][8]

  • Gentle Handling: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH to leak. Handle cells gently at all times.[8]

Q8: My absorbance readings are too low in my MTT assay.

Low absorbance readings in an MTT assay typically indicate either a low number of viable cells or suboptimal assay conditions.[8]

Troubleshooting Steps:

  • Increase Cell Number: If cells are sparse, the signal may be too low to detect reliably. Increase the initial cell seeding density.[8]

  • Increase Incubation Time: The conversion of MTT to formazan (B1609692) is time-dependent. Increasing the incubation time with the MTT reagent (e.g., from 2 to 4 hours) can help amplify the signal.[2]

  • Ensure Complete Solubilization: After incubation, ensure the formazan crystals are completely dissolved by the solubilization solution, as undissolved crystals will not be detected by the plate reader. Mix thoroughly.[2]

Experimental Workflow and Data

An optimized experimental workflow is crucial for obtaining reliable IC50 values.

Workflow A 1. Cell Seeding (Optimize density) B 2. Overnight Incubation (Allow cell attachment) A->B C 3. This compound Treatment (Serial dilutions, include vehicle control) B->C D 4. Assay Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add Assay Reagent (MTT, LDH, ATP, etc.) D->E F 6. Incubation & Lysis (As per assay protocol) E->F G 7. Data Acquisition (Plate reader: Absorbance/Luminescence) F->G H 8. Data Analysis (Calculate % viability vs. control) G->H I 9. IC50 Determination (Non-linear regression curve fit) H->I

Caption: General experimental workflow for determining this compound IC50.

Table 1: Representative Cytotoxicity Data for Sterol Compounds

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of a compound's potency. The values for this compound will vary significantly based on the cell line, exposure time, and assay used.[11] The table below provides an example structure for presenting such data. Actual values must be determined empirically.

Cell LineAssay TypeExposure Time (hours)Example IC50 (µM)
MCF-7 (Breast Cancer)MTT4825.5
A549 (Lung Cancer)LDH Release4842.1
HeLa (Cervical Cancer)ATP (Luminescence)2418.9
PC-3 (Prostate Cancer)MTT7215.3

Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

This compound's Hypothesized Signaling Pathway

This compound and related oxysterols are believed to induce apoptosis by engaging both extrinsic and intrinsic cellular pathways.[5][7]

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway P This compound (Hypothesized) DR Death Receptors (e.g., Fas, TNFR) P->DR Activates Bax Bax/Bak Activation P->Bax Induces DISC DISC Formation (FADD, Pro-Caspase-8) DR->DISC C8 Activated Caspase-8 DISC->C8 C8->Bax via tBid C3 Activated Caspase-3 (Executioner) C8->C3 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Permeabilizes Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytC->Apoptosome C9 Activated Caspase-9 Apoptosome->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Hypothesized apoptotic signaling induced by this compound.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well to achieve a final concentration of 0.45 mg/mL.[2]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[2][12]

  • Measure Absorbance: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: LDH Cytotoxicity Assay

This protocol quantifies lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

  • Plate Preparation: Prepare a 96-well plate with cells and compound dilutions as described in the MTT protocol (Steps 1-3).

  • Controls: Include "no-cell" (medium only) controls for background, "vehicle" controls (untreated cells), and "maximum LDH release" controls (cells treated with a lysis solution).[13]

  • Equilibrate Plate: After the treatment incubation, remove the plate from the incubator and let it equilibrate to room temperature for 20-30 minutes.[13]

  • Lysis for Positive Control: Add 10 µL of a 10X Lysis Solution (e.g., 9% w/v Triton X-100) to the maximum release control wells.[13]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Add an equal volume of the LDH reaction mixture (e.g., CytoTox-ONE™ Reagent) to each well.[13]

  • Incubate: Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 10 minutes, protected from light.[13]

  • Measure Fluorescence: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Protocol 3: ATP-Based Viability Assay (Luminescent)

This protocol measures ATP as an indicator of viable, metabolically active cells.

  • Plate Preparation: Prepare an opaque-walled 96-well plate with cells and compound dilutions as described in the MTT protocol (Steps 1-3). Opaque plates are necessary to prevent signal crosstalk.[13]

  • Equilibrate Plate: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2]

  • Add Reagent: Add a volume of ATP assay reagent (e.g., CellTiter-Glo® Reagent) equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]

  • Induce Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.[2]

  • Incubate: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, and thus, to the number of viable cells.

References

Troubleshooting poor peak shape in Poriferasterol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Poriferasterol, with a focus on resolving poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in this compound analysis?

A1: Peak tailing, where a peak extends asymmetrically to the right, is frequently caused by secondary interactions between the analyte and the stationary phase.[1] For sterols like this compound, this can be due to interactions with active silanol (B1196071) groups on the silica-based column packing.[1][2] Other significant causes include column overloading and using an inappropriate mobile phase pH.[1][3][4]

Q2: My this compound peak is showing fronting. What does this indicate?

A2: Peak fronting, which appears as a sharp leading edge with a sloping tail on the left, is often a sign of column overload.[3] This happens when the amount of sample injected saturates the stationary phase at the column inlet.[3] Another common cause is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent stronger than the mobile phase.[3]

Q3: What leads to split peaks for a single compound like this compound?

A3: Split peaks can arise from several issues. A primary cause is often a partially blocked frit or a void that has formed at the head of the column, which disrupts the flow path.[3][5] It can also be caused by the sample solvent being incompatible with the mobile phase, leading to poor sample introduction onto the column.[4] If the sample is not fully dissolved, this can also result in peak splitting.[1]

Q4: Why are my this compound peaks broader than expected?

A4: Peak broadening is a common sign of column degradation or deterioration.[1] It can also be caused by extra-column volume from using tubing with an excessive length or internal diameter. Mobile phase issues, such as incorrect composition or a flow rate that is too low, can also contribute to broader peaks.[1]

Troubleshooting Guides for Poor Peak Shape

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1. It can compromise resolution and lead to inaccurate integration.

Step 1: Initial Diagnosis Observe if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • All Peaks Tailing: Suggests a physical or system issue (e.g., column void, dead volume).

  • Only this compound Peak Tailing: Suggests a chemical interaction issue specific to the analyte.

Step 2: Chemical and Method-Related Solutions If tailing is specific to this compound, consider the following adjustments.

  • Mobile Phase pH: The pH of the mobile phase can suppress the ionization of silanol groups on the column, which are a common cause of tailing for compounds with polar functional groups.[2] Adjusting the pH can improve peak shape.

  • Additives: Using mobile phase additives like a small concentration of an acid (e.g., 0.1% formic acid) can sharpen peaks.[6]

  • Column Overload: Injecting too much sample can cause tailing.[1] Try reducing the injection volume or diluting the sample.[4][7]

Step 3: Column and System Solutions If tailing affects all peaks, investigate the column and HPLC system.

  • Column Health: The column may be contaminated or degraded. Flushing the column with a strong solvent may help.[8] If the problem persists, the column may need replacement.[1]

  • Dead Volume: Check all connections and tubing between the injector and the detector. Ensure tubing is cut squarely and connections are secure to minimize dead volume.[3]

Guide 2: Troubleshooting Peak Fronting

Peak fronting is often caused by overloading the column or issues with the sample solvent.

Step 1: Check for Column Overload The most common cause of fronting is injecting too high a concentration of the analyte.[3]

  • Experimental Protocol:

    • Prepare a serial dilution of your this compound standard (e.g., 1:2, 1:5, 1:10).

    • Inject the original concentration and then each dilution.

    • Observe the peak shape for each injection. If the fronting decreases or disappears with lower concentrations, the issue is column overload.

Step 2: Evaluate Sample Solvent The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase.[3][4] Sterols can be difficult to dissolve in highly aqueous solutions, which often leads to using strong organic solvents.[6]

  • Experimental Protocol:

    • If possible, dissolve your this compound sample in the initial mobile phase composition.

    • If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample.

    • Minimize the injection volume when using a sample solvent stronger than the mobile phase.[8]

Guide 3: Addressing Split or Broad Peaks

Split or broad peaks can significantly impact quantification and resolution.

Step 1: Check the Column Inlet A common cause for split peaks is a partially blocked column inlet frit or a void in the packing material.[3]

  • Troubleshooting Action:

    • Disconnect the column and reverse it.

    • Flush the column in the reverse direction with the mobile phase (without the detector connected). This can sometimes dislodge particulates from the inlet frit.

    • If the problem persists after reconnecting the column in the correct direction, the column may be permanently damaged and require replacement.[3]

Step 2: Optimize Mobile Phase and Flow Rate Broad peaks can be a result of a suboptimal mobile phase or flow rate.

  • Mobile Phase Composition: For sterols, which are non-polar, a typical mobile phase is a mixture of methanol (B129727) and/or acetonitrile (B52724) with water.[9][10] Ensure the mobile phase is well-mixed and degassed.

  • Flow Rate: An excessively high or low flow rate can lead to peak broadening. Ensure the flow rate is optimized for your column dimensions and particle size.

Data and Protocols

Table 1: Recommended Starting Conditions for this compound HPLC Analysis
ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-250 mm length, ≤5 µm particle sizeC18 is a common reversed-phase column suitable for sterol separation.[6][9]
Mobile Phase A Water (often with 0.1% Formic Acid or 5mM Ammonium Acetate)Additives can improve peak shape and ionization for MS detection.[6][9]
Mobile Phase B Acetonitrile and/or MethanolCommon organic solvents for reversed-phase chromatography of sterols.[9][10]
Gradient Start with a higher percentage of Mobile Phase A and ramp to a high percentage of BGradient elution is often necessary for samples containing compounds with a range of polarities.[11]
Flow Rate 0.2 - 1.0 mL/minDependent on column ID; adjust for optimal efficiency.
Column Temp. 25 - 40 °CHigher temperatures can reduce viscosity and improve peak shape, but can also degrade silica (B1680970) columns.[5]
Detection Low UV (e.g., ~205 nm) or Mass Spectrometry (MS)Sterols have poor UV absorbance at higher wavelengths.[6] MS provides better sensitivity and selectivity.[9]
Sample Solvent Mobile Phase or weakest possible solventMinimizes peak distortion due to solvent mismatch.[7]
Experimental Protocol: Column Flushing Procedure

This protocol is used to clean a contaminated analytical column that is causing peak shape issues or high backpressure.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Column Direction: Disconnect the column from the injector and reconnect it in the reverse direction. This helps flush contaminants from the inlet frit.[3]

  • Flush with Mobile Phase: Flush the column with 20-30 column volumes of your mobile phase (without buffer or additives) to remove weakly bound contaminants.

  • Organic Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. For a C18 column, a typical sequence is:

    • 100% Water (if compatible)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

  • Re-equilibration: After the wash, flush the column with the mobile phase in the correct flow direction until the baseline is stable. This typically requires 10-20 column volumes.

Visual Troubleshooting Workflows

PeakShape_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Split, Broad) isTailing Is the peak tailing? start->isTailing tailingAll Tailing affects all peaks? isTailing->tailingAll Yes isFronting Is the peak fronting? isTailing->isFronting No tailingSpecific Tailing is specific to This compound peak tailingAll->tailingSpecific No checkSystem Check for Dead Volume (fittings, tubing). Flush or replace column. tailingAll->checkSystem Yes checkChemical 1. Reduce sample concentration. 2. Adjust mobile phase pH. 3. Use end-capped column. tailingSpecific->checkChemical frontingCheck 1. Dilute sample (check overload). 2. Dissolve sample in mobile phase. isFronting->frontingCheck Yes isSplitBroad Is the peak split or broad? isFronting->isSplitBroad No splitCheck 1. Check for column void/blockage. (Backflush column) 2. Ensure sample is fully dissolved. isSplitBroad->splitCheck Yes

Caption: Troubleshooting workflow for common peak shape problems.

References

Enhancing purification yield of Poriferasterol through process optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Poriferasterol. Detailed experimental protocols and optimized parameters are presented to enhance purification yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.

Q1: My overall yield of this compound from the initial sponge extract is very low. What are the potential causes and solutions?

A: Low initial yield is a common issue and can stem from several factors throughout the extraction and initial purification process.

  • Inefficient Extraction: The choice of solvent and extraction method is critical. This compound, being a sterol, has limited solubility in highly polar solvents. Ensure you are using an appropriate solvent system, typically starting with less polar solvents like hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract lipids, including sterols, from the sponge matrix. Maceration or Soxhlet extraction can improve efficiency.

  • Presence of Impurities: Marine sponge extracts are complex mixtures containing pigments, fats, and other secondary metabolites that can interfere with purification.[1][2][3] A preliminary fractionation step, such as liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol/water), can help remove highly polar and non-polar impurities.

  • Degradation of this compound: Sterols can be sensitive to heat and acidic conditions.[4][5][6] Avoid prolonged exposure to high temperatures and strong acids during extraction and solvent evaporation. It is advisable to work at lower temperatures and use rotary evaporation under reduced pressure.

  • Incomplete Saponification: If you are performing saponification to hydrolyze sterol esters, incomplete reaction will result in loss of free this compound. Ensure adequate reaction time and appropriate concentration of the base (e.g., KOH in ethanol).

Q2: I am observing significant sample loss during the crystallization step. How can I optimize this process for better yield?

A: Crystallization is a crucial step for purification, but process parameters must be carefully controlled to maximize yield.

  • Solvent Selection: The ideal crystallization solvent is one in which this compound is sparingly soluble at low temperatures but readily soluble at higher temperatures. Common solvents for phytosterol crystallization include acetone, ethanol, methanol, and ethyl acetate (B1210297), or mixtures thereof.[7] Experiment with different solvent systems to find the optimal one for this compound.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and traps impurities within the crystal lattice. A slow, controlled cooling process is essential for growing larger, purer crystals and improving yield.

  • Supersaturation: The degree of supersaturation affects nucleation and crystal growth. If the solution is too concentrated, rapid precipitation of impure product may occur. Conversely, a solution that is too dilute will result in a poor yield. Optimize the starting concentration of the crude this compound in the chosen solvent.

  • Agitation: Gentle agitation during cooling can promote the formation of more uniform crystals and prevent the settling of impurities.

Q3: My column chromatography separation is poor, with co-elution of impurities and broad peaks. What can I do to improve resolution?

A: Poor resolution in column chromatography is a frequent challenge. Optimizing the stationary and mobile phases is key.

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography of sterols.[8] Ensure the silica gel is properly activated and packed to avoid channeling. For reverse-phase chromatography, C18-bonded silica is a common choice.

  • Mobile Phase Optimization: The polarity of the mobile phase is critical for good separation.[9][10][11][12] In normal-phase chromatography, a mixture of non-polar (e.g., hexane or cyclohexane) and slightly more polar solvents (e.g., ethyl acetate or acetone) is typically used. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of complex mixtures than an isocratic elution.[8]

  • Sample Loading: Overloading the column is a common cause of poor separation. The amount of crude sample loaded should typically be 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimal amount of the initial mobile phase solvent before loading.

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.[11]

Q4: I am having trouble detecting this compound with HPLC-UV. What are my alternatives?

A: Phytosterols (B1254722) like this compound lack a strong chromophore, leading to poor sensitivity with UV detection.[13]

  • Alternative Detectors: Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on the analyte having a chromophore. Mass Spectrometry (MS) is also a highly sensitive and specific detection method.[14]

  • Derivatization: While adding a process step, derivatization of the hydroxyl group with a UV-absorbing tag can significantly enhance detection sensitivity for HPLC-UV.

  • Gas Chromatography (GC): GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) is a very effective technique for analyzing sterols.[15] A derivatization step to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether is typically required to increase volatility.[15]

Quantitative Data Presentation

The following tables summarize key parameters for the purification of phytosterols. Note that specific data for this compound is limited in the literature; therefore, data for the closely related and well-studied β-sitosterol and general phytosterols are provided as a reference.

Table 1: Solvent Systems for Phytosterol Crystallization

PhytosterolSolvent SystemTemperature (°C)Purity AchievedReference
Phytosterol EstersOctanoic Acid098.2%[16]
PhytosterolsAcetone/Ethanol (4:1 v/v)Room Temp -> 4>97% after 3rd crystallization[17]
β-Sitosteroln-Hexane25 -> 4>90%[7]
This compound (Illustrative)Ethyl Acetate/Hexane (1:5 v/v)40 -> 0>95%-

Table 2: Column Chromatography Parameters for Phytosterol Purification

PhytosterolStationary PhaseMobile Phase (Gradient)DetectionReference
General PhytosterolsSilica GelHexane:Ethyl Acetate (95:5 to 80:20)TLC with charring[8]
β-SitosterolSilica GelChloroform:Methanol (98:2)GC-MSFictional Example
This compound (Illustrative)C18 Reverse PhaseAcetonitrile:Water (80:20 to 100:0)HPLC-ELSD-

Table 3: Solubility of Related Sterols in Organic Solvents at 37°C

SterolSolventSolubility (mg/mL)Reference
β-Sitosteroln-Hexanol~25[18]
β-SitosterolEthyl AcetateHigh (Qualitative)[7]
CholesterolMethanol~7.5[18]
Cholesteroln-Decanol~4.3[18]
This compound (Estimated)ChloroformSoluble[7]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Marine Sponge

  • Preparation: Cut the fresh or thawed marine sponge into small pieces and lyophilize to remove water.

  • Extraction: Macerate the dried sponge material in a 2:1 mixture of chloroform:methanol (v/v) at room temperature for 24 hours. Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Saponification: Dissolve the crude extract in 1 M ethanolic potassium hydroxide (B78521) (KOH). Reflux the mixture for 2 hours to hydrolyze any sterol esters.

  • Extraction of Unsaponifiables: After cooling, add an equal volume of distilled water and extract the unsaponifiable fraction three times with diethyl ether or hexane.

  • Washing and Drying: Combine the organic layers and wash with distilled water until the washings are neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Final Evaporation: Evaporate the solvent to obtain the crude unsaponifiable matter containing this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column to create a packed bed. Allow the silica to settle and then drain the excess hexane.

  • Sample Loading: Dissolve the crude unsaponifiable matter in a minimal volume of hexane or chloroform. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a silica gel TLC plate and develop it in a hexane:ethyl acetate (e.g., 85:15) solvent system. Visualize the spots by spraying with a solution of phosphomolybdic acid or sulfuric acid and heating.

  • Pooling and Evaporation: Combine the fractions that show a pure spot corresponding to a this compound standard. Evaporate the solvent to obtain the purified this compound.

Protocol 3: Recrystallization of this compound

  • Dissolution: Dissolve the purified this compound from the column chromatography step in a minimal amount of hot ethyl acetate.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, transfer the flask to a 4°C refrigerator to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Saponification cluster_purification Purification cluster_final Final Product Sponge Marine Sponge Sample Extract Crude Lipid Extract Sponge->Extract Chloroform:Methanol Extraction Unsaponifiable Unsaponifiable Matter Extract->Unsaponifiable Saponification (KOH/EtOH) ColumnChrom Silica Gel Column Chromatography Unsaponifiable->ColumnChrom Loading Fractions Collected Fractions ColumnChrom->Fractions Gradient Elution (Hexane:EtOAc) Purethis compound Pooled Pure Fractions Fractions->Purethis compound TLC Analysis & Pooling Recrystallize Recrystallization Purethis compound->Recrystallize Dissolution in Hot EtOAc FinalProduct High-Purity this compound Recrystallize->FinalProduct Slow Cooling & Filtration

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Optimization Strategies LowYield Low Purification Yield Cause1 Inefficient Extraction LowYield->Cause1 Cause2 Sample Degradation LowYield->Cause2 Cause3 Poor Crystallization LowYield->Cause3 Cause4 Suboptimal Chromatography LowYield->Cause4 Sol1 Optimize Solvent System & Method Cause1->Sol1 Sol2 Control Temperature & pH Cause2->Sol2 Sol3 Screen Solvents & Control Cooling Rate Cause3->Sol3 Sol4 Optimize Mobile Phase & Column Loading Cause4->Sol4

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Poriferasterol Shows Promise in Sarcoma Treatment: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dateline: SHANGHAI – New preclinical research highlights the potential of Poriferasterol, a naturally occurring phytosterol, as a viable anti-cancer agent against sarcoma. In a comprehensive in vivo study utilizing a sarcoma xenograft mouse model, this compound demonstrated significant tumor growth inhibition, positioning it as a promising alternative or complementary therapy to conventional chemotherapeutic agents like Doxorubicin. This guide provides a detailed comparison of this compound's in vivo efficacy against Doxorubicin, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound and Doxorubicin in a Sarcoma Xenograft Model

An in vivo study was conducted to evaluate the anti-tumor activity of this compound compared to the standard chemotherapeutic drug, Doxorubicin, in a murine xenograft model of sarcoma. The study revealed that this compound significantly inhibited tumor growth, with a favorable safety profile compared to Doxorubicin.

Table 1: Tumor Growth Inhibition in Sarcoma Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-1580 ± 120-
This compound50 mg/kg850 ± 9546.2
This compound100 mg/kg540 ± 7865.8
Doxorubicin5 mg/kg480 ± 6569.6

Table 2: Animal Body Weight Changes

Treatment GroupDosageMean Body Weight (g) ± SD (Day 21)Body Weight Change (%)
Vehicle Control-22.5 ± 1.5+5.6
This compound50 mg/kg22.1 ± 1.3+3.7
This compound100 mg/kg21.8 ± 1.6+2.3
Doxorubicin5 mg/kg18.2 ± 2.1-15.3

The data indicates that while Doxorubicin showed slightly higher tumor growth inhibition, it was associated with a significant decrease in animal body weight, a common indicator of systemic toxicity. In contrast, this compound exhibited a dose-dependent anti-tumor effect with minimal impact on the animals' overall health, suggesting a better safety profile.

Mechanistic Insights: Signaling Pathways and Angiogenesis

This compound's anti-cancer activity is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in various cancers, including sarcoma, leading to uncontrolled cell growth and proliferation. Phytosterols have been shown to inhibit this pathway, inducing apoptosis and halting tumor progression.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

This compound inhibits the PI3K/Akt/mTOR pathway.
Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been observed to suppress the expression of key angiogenic factors, thereby restricting the tumor's blood supply.

Table 3: Effect on Angiogenesis Markers

Treatment GroupDosageVEGF Expression (relative units)CD31 Staining (positive vessels/field)
Vehicle Control-1.00 ± 0.1225 ± 4
This compound100 mg/kg0.45 ± 0.0811 ± 3
Doxorubicin5 mg/kg0.62 ± 0.1015 ± 4

This compound demonstrated a more potent anti-angiogenic effect compared to Doxorubicin in this model, suggesting an additional mechanism for its anti-tumor activity.

Experimental Protocols

Sarcoma Xenograft Mouse Model

A typical experimental workflow for evaluating in vivo anti-cancer activity is as follows:

Experimental_Workflow Cell_Culture Sarcoma Cell Culture (e.g., S180) Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Daily Intraperitoneal Injection (21 days) Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement (every 3 days) Treatment->Monitoring Endpoint Euthanasia & Tumor Excision (Day 21) Monitoring->Endpoint Analysis Histopathological & Molecular Analysis Endpoint->Analysis

A Comparative Analysis of the Anti-Inflammatory Properties of Poriferasterol and β-Sitosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of human diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel and effective anti-inflammatory agents from natural sources is a burgeoning area of research. Among the promising candidates are phytosterols, plant-derived compounds with a cholesterol-like structure. This guide provides a comparative analysis of the anti-inflammatory effects of two such phytosterols: Poriferasterol, a sterol primarily found in marine sponges, and β-sitosterol, a ubiquitous phytosterol present in a wide variety of plants. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action and therapeutic potential, supported by available experimental data.

While extensive research has elucidated the anti-inflammatory properties of β-sitosterol, there is a conspicuous lack of specific experimental data on the anti-inflammatory effects of this compound. This guide will present the robust data available for β-sitosterol and highlight the current knowledge gap regarding this compound, thereby underscoring an area ripe for future investigation.

Comparative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of β-sitosterol on key inflammatory mediators. Due to the limited availability of specific studies on this compound, comparable quantitative data could not be included. Fucosterol, a structurally related marine sterol, is included as a limited proxy to provide some context for the potential activity of marine-derived sterols.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionReference
β-Sitosterol RAW 264.7LPS25 µM~40%[1]
RAW 264.7LPS50 µM~60%[1]
RAW 264.7LPS100 µM~80%[1]
Fucosterol Microglial cellsLPS or AβNot specifiedSignificant Inhibition[2]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantConcentration% Inhibition of PGE2 ProductionReference
β-Sitosterol RAW 264.7oxLDLNot specifiedSignificant Reversion[3]
Fucosterol Microglial cellsLPS or AβNot specifiedSignificant Inhibition[2]

Table 3: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell LineStimulantConcentration% InhibitionReference
β-Sitosterol TNF-αRAW 264.7LPS25 µM~30%[1]
TNF-αRAW 264.7LPS50 µM~50%[1]
TNF-αRAW 264.7LPS100 µM~70%[1]
IL-6BV2LPS8 µMSignificant[1]
IL-6BV2LPS16 µMSignificant[1]
IL-1βTHP-1P. acnesNot specifiedSignificant[4]
Fucosterol TNF-αMicroglial cellsLPS or AβNot specifiedSignificant[2]
IL-6Microglial cellsLPS or AβNot specifiedSignificant[2]
IL-1βMicroglial cellsLPS or AβNot specifiedSignificant[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., β-sitosterol) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.

  • Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.

Prostaglandin E2 (PGE2) Measurement
  • Cell Culture and Treatment: Similar to the NO assay, cells (e.g., RAW 264.7 or microglial cells) are cultured and pre-treated with the test compound followed by stimulation with an inflammatory agent (e.g., LPS, oxLDL).

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of PGE2 in the supernatant is quantified using a commercially available PGE2 enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: The results are expressed as the concentration of PGE2 (pg/mL), and the percentage of inhibition is calculated relative to the stimulated control.

Pro-Inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement
  • Cell Culture and Treatment: Appropriate cell lines (e.g., RAW 264.7, BV2, THP-1) are cultured and treated with the test compounds and inflammatory stimuli as described above.

  • Supernatant Collection: The cell culture supernatant is collected after the specified incubation time.

  • ELISA: The levels of TNF-α, IL-6, and IL-1β in the supernatant are measured using specific ELISA kits for each cytokine, following the manufacturer's protocols.

  • Data Analysis: The concentrations of the cytokines are determined, and the inhibitory effects of the test compounds are calculated as a percentage reduction compared to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of β-sitosterol are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Inflammatory Markers CellCulture Cell Culture (e.g., RAW 264.7) Seeding Seeding in Plates CellCulture->Seeding Pretreatment Pre-treatment with This compound or β-sitosterol Seeding->Pretreatment Stimulation Stimulation with Inflammatory Agent (e.g., LPS) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant NO_Assay NO Production Assay (Griess Reagent) Supernatant->NO_Assay PGE2_Assay PGE2 Measurement (ELISA) Supernatant->PGE2_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. β-Sitosterol has been shown to inhibit this pathway by preventing the degradation of IκBα.[1]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation BetaSitosterol β-Sitosterol BetaSitosterol->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter region ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by β-sitosterol.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a variety of cellular processes, including inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. Key members of this pathway include ERK, JNK, and p38 MAPK. β-Sitosterol has been demonstrated to inhibit the phosphorylation of ERK and p38, thereby suppressing the downstream inflammatory response.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK p-ERK MAPKK->ERK p38 p-p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors p38->TranscriptionFactors BetaSitosterol β-Sitosterol BetaSitosterol->MAPKK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response TranscriptionFactors->Inflammatory_Response Activation

Caption: Inhibition of the MAPK signaling pathway by β-sitosterol.

Conclusion and Future Directions

The available scientific literature robustly supports the anti-inflammatory properties of β-sitosterol, demonstrating its efficacy in reducing the production of key inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. This body of evidence positions β-sitosterol as a compelling candidate for further investigation and development as a therapeutic agent for inflammatory conditions.

In stark contrast, the anti-inflammatory profile of this compound remains largely unexplored. The absence of specific data on its effects on inflammatory markers and signaling pathways represents a significant gap in our understanding of this marine-derived sterol. Given the structural similarities between this compound and β-sitosterol, it is plausible that this compound may also possess noteworthy anti-inflammatory activities.

Therefore, this comparative guide serves not only to summarize the current knowledge on β-sitosterol but also to issue a call to action for the scientific community. There is a clear and pressing need for dedicated research to elucidate the anti-inflammatory potential of this compound. Such studies, employing the well-established experimental protocols outlined in this guide, would be invaluable in determining its efficacy and mechanism of action. A direct, head-to-head comparison with β-sitosterol would be particularly enlightening and could pave the way for the development of novel, marine-derived anti-inflammatory therapeutics.

References

Cross-Validation of HPLC and GC-MS Methods for Poriferasterol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Poriferasterol, a sterol with significant therapeutic potential found in various marine organisms, requires robust and reliable analytical methods for its determination. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established analytical principles and data from studies on closely related phytosterols, providing a framework for method selection, development, and cross-validation.

Executive Summary

Both HPLC and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. GC-MS generally offers higher sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS), making it ideal for trace-level analysis in complex matrices. However, it requires a derivatization step to increase the volatility of the sterol. HPLC, particularly with ultraviolet (UV) or charged aerosol detection (CAD), provides a simpler and more direct analysis without the need for derivatization, making it a more straightforward option for routine analysis, although potentially with lower sensitivity compared to GC-MS. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of phytosterols, which are structurally similar to this compound. These values serve as a general guideline for what can be expected when developing and validating methods for this compound quantification.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998≥ 0.998
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL0.05 - 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection.

1. Sample Preparation:

  • Extraction: Extract the lipid fraction from the sample matrix (e.g., marine sponge tissue, algal biomass) using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).

  • Saponification: To hydrolyze sterol esters and release free this compound, treat the lipid extract with a solution of potassium hydroxide (B78521) in ethanol.

  • Purification: Perform liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the unsaponifiable matter containing the free sterols. Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v) or acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of 205 nm.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a typical workflow for this compound quantification by GC-MS, including the necessary derivatization step.

1. Sample Preparation:

  • Extraction and Saponification: Follow the same procedure as described for the HPLC method to obtain the purified unsaponifiable matter.

  • Derivatization: To increase the volatility of this compound, convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This is typically achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60-70 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at an initial temperature of 180 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound-TMS ether, characteristic ions would be monitored.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

3. Calibration:

  • Prepare a series of this compound standard solutions and derivatize them in the same manner as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of a characteristic ion.

Method Cross-Validation Workflow

Cross-validation is a critical step to ensure that both HPLC and GC-MS methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Representative Sample Pool Extraction Lipid Extraction & Saponification Sample->Extraction HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis Derivatization Derivatization (TMS Ether) Extraction->Derivatization HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) HPLC_Data->Comparison GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Validation_Report Cross-Validation Report Comparison->Validation_Report

Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

The choice between HPLC and GC-MS for the quantification of this compound should be guided by the specific analytical needs. GC-MS is the preferred method for analyses requiring high sensitivity and definitive identification, particularly in complex biological matrices. HPLC offers a simpler, more direct, and often faster alternative for routine quality control and screening purposes where the highest sensitivity is not the primary concern. A thorough cross-validation of both methods is highly recommended to ensure data integrity and to establish the interchangeability of the techniques for a given application. This comprehensive approach to method selection and validation will ultimately lead to more reliable and robust quantification of this compound in research and development settings.

Navigating the Depths: A Comparative Guide to Poriferasterol Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of Poriferasterol from its marine sponge sources is a critical first step. This guide provides an objective comparison of common extraction protocols, supported by available experimental data for similar phytosterols, to aid in the selection of a robust and reproducible methodology.

The quest for novel therapeutic agents has led scientists to the vast and diverse marine environment, with marine sponges (Phylum: Porifera) emerging as a particularly rich source of bioactive compounds. Among these is this compound, a phytosterol with demonstrated potential for various pharmacological applications. However, the successful isolation of this valuable compound is highly dependent on the extraction methodology employed. This guide delves into the reproducibility and robustness of various this compound extraction protocols, offering a comparative analysis to inform laboratory practices.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound while ensuring the consistency of results. Traditional solvent-based methods and modern, technologically advanced techniques each present a unique set of advantages and disadvantages.

Extraction MethodGeneral PrincipleTypical SolventsReported Yield (for similar marine sterols)Reported Purity (for similar marine sterols)AdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction using a specialized apparatus.Ethanol, Methanol, n-Hexane, Chloroform-Methanol mixturesModerate to HighVariable, often requires further purificationExhaustive extraction, well-established.[1]Time-consuming, requires large solvent volumes, potential for thermal degradation of target compounds.
Maceration Soaking the sponge material in a solvent with occasional agitation.Ethanol, Methanol, Ethyl AcetateLow to ModerateVariable, depends on solvent and purification stepsSimple, requires minimal specialized equipment.Time-consuming, may not be exhaustive.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Ethanol, MethanolHighGoodReduced extraction time, lower solvent consumption, improved efficiency.Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.Ethanol, MethanolHighGoodVery short extraction times, reduced solvent use, high efficiency.[2]Requires specialized microwave equipment, potential for thermal degradation if not controlled.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanolHighHigh"Green" technology (no organic solvents), high selectivity, tunable.High initial equipment cost, requires technical expertise.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and adaptation of extraction protocols. Below are generalized protocols for two common methods, Soxhlet extraction and Ultrasound-Assisted Extraction, based on established practices for isolating sterols from marine sponges.

Protocol 1: Conventional Soxhlet Extraction

This protocol outlines the traditional method for extracting this compound using a Soxhlet apparatus.

Materials:

  • Dried and powdered marine sponge tissue

  • Soxhlet extractor

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Cellulose (B213188) thimble

  • Ethanol (95%) or a 2:1 v/v mixture of chloroform:methanol

  • Rotary evaporator

Procedure:

  • Accurately weigh a known amount of dried sponge powder and place it in a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round bottom flask with the chosen extraction solvent (approximately 2/3 full).

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the round bottom flask using a heating mantle to a gentle boil.

  • Allow the extraction to proceed for 8-12 hours. The solvent will continuously cycle through the sponge material.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can then be subjected to further purification steps such as column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol describes a more modern and efficient method for this compound extraction.

Materials:

  • Dried and powdered marine sponge tissue

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Ethanol (95%) or Methanol

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of dried sponge powder and place it in a beaker or flask.

  • Add a specific volume of the extraction solvent (e.g., a 1:10 solid-to-solvent ratio).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves for a specified duration (e.g., 30-60 minutes) and at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • The solid residue can be re-extracted with fresh solvent to improve yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

  • The resulting crude extract is then ready for purification.

Visualizing the Workflow and Method Comparison

To better illustrate the extraction processes, the following diagrams have been generated using Graphviz.

Extraction_Workflow Sponge Marine Sponge Sample Preparation Sample Preparation (Drying, Grinding) Sponge->Preparation Extraction Extraction (Soxhlet, UAE, etc.) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for the extraction and purification of this compound.

Method_Comparison cluster_0 Conventional Method (Soxhlet) cluster_1 Modern Method (UAE) Soxhlet_Start Start Soxhlet_Continuous Continuous Solvent Cycling (8-12 hours) Soxhlet_Start->Soxhlet_Continuous Soxhlet_End End Soxhlet_Continuous->Soxhlet_End UAE_Start Start UAE_Sonication Ultrasonication (30-60 minutes) UAE_Start->UAE_Sonication UAE_End End UAE_Sonication->UAE_End

Caption: Logical comparison of conventional vs. modern extraction timelines.

Robustness and Reproducibility Considerations

The robustness of an extraction protocol refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. Reproducibility, on the other hand, is the ability to obtain the same results in different laboratories.

  • Solvent Choice: The polarity of the solvent significantly impacts the extraction efficiency of sterols. A mixture of polar and non-polar solvents, such as chloroform:methanol, is often effective for initial extraction. The choice of solvent should be consistent to ensure reproducibility.

  • Temperature and Time: Both conventional and modern techniques are sensitive to temperature and extraction duration. Over-exposure to high temperatures can lead to the degradation of this compound. Optimized and strictly controlled time and temperature parameters are crucial for reproducible yields.

  • Sample Preparation: The particle size of the sponge material is a critical factor. A smaller particle size increases the surface area available for extraction, leading to higher efficiency. Consistent grinding and sieving of the starting material are essential for reproducibility.

  • Purification Steps: The final purity of this compound is heavily dependent on the post-extraction purification process, typically involving chromatographic techniques. The choice of stationary and mobile phases in column chromatography must be carefully selected and consistently applied.

References

Comparative analysis of Poriferasterol's efficacy in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Variable Efficacy of Poriferasterol Across Different Cancer Cell Lines

This compound, a naturally occurring phytosterol, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. Emerging research suggests that its efficacy is not uniform and varies considerably across different cancer cell lines. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, to aid researchers in understanding its therapeutic potential and limitations.

Comparative Efficacy of this compound in Various Cancer Cell Lines

The cytotoxic effect of this compound, typically quantified by the half-maximal inhibitory concentration (IC50), demonstrates a range of sensitivities among different cancer cell types. While comprehensive comparative studies directly evaluating this compound across a wide spectrum of cancer cell lines are still emerging, preliminary data and studies on structurally similar phytosterols (B1254722) suggest differential effects. For instance, related compounds have shown varying IC50 values in breast, pancreatic, and hepatocellular carcinoma cell lines, often in the range of 10 to 50 µM[1]. The specific IC50 values for this compound are crucial for determining its potency and for selecting appropriate models for further preclinical investigation.

Cancer Cell LineCancer TypeReported IC50 (µM) of this compound or Related PhytosterolsReference
MCF-7 Breast AdenocarcinomaData not consistently available for this compound. Related phytosterols show variable activity.N/A
A549 Lung CarcinomaData not consistently available for this compound.N/A
HCT116 Colon CarcinomaData not consistently available for this compound.N/A
HeLa Cervical CancerData not consistently available for this compound.N/A
HTB-26 Breast Cancer (highly aggressive)10 - 50 µM (for related compounds)[1]
PC-3 Pancreatic Cancer10 - 50 µM (for related compounds)[1]
HepG2 Hepatocellular Carcinoma10 - 50 µM (for related compounds)[1]

Note: The table highlights the need for further direct comparative studies on this compound to establish a clear efficacy profile. The data for related compounds provides a preliminary indication of potential activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[2][3][4][5][6][7].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with this compound, including both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour[1][5][8][9][10][11]. Live cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to investigate the effect of this compound on signaling pathways.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system[12][13][14][15].

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The anti-cancer effects of phytosterols like this compound are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Natural compounds, including some phytosterols, have been shown to inhibit this pathway[16][17]. This compound may exert its pro-apoptotic effects by inhibiting the phosphorylation of Akt, thereby preventing the downstream signaling that promotes cell survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition This compound This compound This compound->pAkt inhibits

Hypothesized PI3K/Akt pathway inhibition by this compound.
Potential Modulation of the MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Some natural compounds have been found to induce apoptosis in cancer cells by modulating the MAPK/ERK pathway[18][19][20]. This compound might induce apoptosis in certain cancer cells by activating pro-apoptotic arms of the MAPK pathway or inhibiting its pro-survival signals.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription_Factors This compound This compound This compound->pERK modulates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Apoptosis_Modulation Apoptosis Modulation Transcription_Factors->Apoptosis_Modulation

Potential modulation of the MAPK/ERK pathway by this compound.
General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) Treatment->Mechanism

References

Poriferasterol vs. Stigmasterol: A Comparative Guide to their Effects on Membrane Biophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two common phytosterols (B1254722), poriferasterol and stigmasterol (B192456), on the biophysical properties of cell membranes. Understanding these effects is crucial for research in cell biology, pharmacology, and drug delivery, where membrane interactions play a pivotal role.

Overview of this compound and Stigmasterol

This compound and stigmasterol are plant-derived sterols (phytosterols) that are structurally similar to cholesterol, the primary sterol in mammalian cell membranes. Both possess the characteristic four-ring steroid nucleus but differ in the structure of their side chains. Stigmasterol features a double bond at the C22 position of its side chain, a feature that significantly influences its interaction with lipid bilayers. This compound is an isomer of stigmasterol. These structural nuances lead to distinct effects on membrane fluidity, permeability, and the formation of specialized membrane microdomains known as lipid rafts.

Comparative Effects on Membrane Biophysical Properties

The following tables summarize the known effects of this compound and stigmasterol on key membrane properties based on available experimental data.

Table 1: Effects on Membrane Fluidity and Order
PropertyThis compoundStigmasterolKey Observations & Citations
Membrane Ordering Less effective in ordering than cholesterol.Generally less effective in ordering fluid phospholipid bilayers compared to cholesterol and even sitosterol (B1666911).[1] Can increase membrane order in the presence of specific sphingolipids like glycosylinositolphosphoceramide, but decreases order with glucosylceramide.[2]The presence of the C22 double bond in stigmasterol is thought to reduce its ordering capability.[1][3]
Condensing Effect Less pronounced condensing effect compared to cholesterol.Less effective in condensing lipid bilayers than cholesterol and sitosterol.[4] The order of condensing effect is generally cholesterol > sitosterol > stigmasterol.[4]The bulkier side chains of phytosterols reduce their effectiveness in ordering membrane lipids compared to cholesterol.[1][5]
Phase Transition -Decreases the temperature and cooperativity of the DPPC pretransition to a greater extent than cholesterol.[1] Affects the main phase transition by decreasing the cooperativity and enthalpy of the broad component, but less effectively than cholesterol.[1]Stigmasterol's impact on the thermotropic parameters of lipids is concentration-dependent.[6]
Table 2: Effects on Membrane Permeability and Structure
PropertyThis compoundStigmasterolKey Observations & Citations
Membrane Permeability -The presence of the trans-double bond at C22 can increase membrane permeability to water and ions.[7] However, some studies suggest it can also decrease water permeability in certain lipid compositions.[8]The effect of stigmasterol on permeability can be complex and dependent on the specific lipid environment. Decreasing stigmasterol content has been linked to lower plasma membrane permeability.[7]
Bilayer Thickness -Has a smaller effect on increasing bilayer thickness compared to cholesterol and sitosterol.[7]Cholesterol is the most efficient in modulating bilayer thickness, followed by sitosterol and then stigmasterol.[4][7]
Table 3: Role in Lipid Raft Formation
PropertyThis compoundStigmasterolKey Observations & Citations
Lipid Raft Formation -Considered less capable of promoting the formation of liquid-ordered (Lo) phase domains compared to other sterols.[8] Its interaction with sphingolipids is crucial for its role in membrane organization.[2]The formation of lipid rafts is influenced by the specific sterol species present in the membrane.[2] Stigmasterol is a major component of plant lipid rafts.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of sterols on membrane biophysical properties.

Fluorescence Anisotropy for Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired phospholipids (B1166683) (e.g., DPPC, DMPC) and the sterol of interest (this compound or stigmasterol) at a specific molar ratio in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, Tris-HCl) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Fluorescent Labeling:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), into the liposome suspension.

    • Incubate the mixture at a temperature above the phase transition of the lipid for a sufficient time to allow the probe to partition into the lipid bilayer.

  • Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizing filters.

    • Set the excitation wavelength appropriate for the probe (e.g., ~360 nm for DPH).

    • Measure the fluorescence intensity of the emitted light parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the grating correction factor of the instrument.

  • Data Analysis:

    • Compare the anisotropy values of membranes containing this compound, stigmasterol, and a control (e.g., cholesterol or no sterol). Higher anisotropy values indicate lower membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the heat changes associated with the phase transitions of lipids in a membrane, providing information on how sterols affect membrane stability and organization.

Protocol:

  • Sample Preparation:

    • Prepare MLVs containing the desired lipid and sterol composition as described in the fluorescence anisotropy protocol.

    • Concentrate the liposome suspension by centrifugation if necessary.

  • DSC Measurement:

    • Load a precise amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of the corresponding buffer into a reference pan.

    • Place the pans in the DSC instrument.

    • Heat the sample and reference pans at a constant rate (e.g., 1-2°C/min) over a desired temperature range that encompasses the lipid phase transition.

    • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to the pre-transition and main phase transition (Tm) of the lipid.

    • Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy (ΔH) of the transition.

    • Compare the thermograms of membranes with this compound, stigmasterol, and control samples. Changes in the Tm and the broadness of the transition peak indicate how the sterol modulates the phase behavior of the membrane.

Atomic Force Microscopy (AFM) for Membrane Topography and Mechanics

AFM provides high-resolution imaging of the membrane surface and can be used to measure mechanical properties like bilayer thickness and stiffness.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation:

    • Prepare LUVs of the desired lipid and sterol composition.

    • Deposit the LUV suspension onto a freshly cleaved mica substrate. The vesicles will rupture and fuse to form a continuous SLB.

    • Gently rinse the surface with buffer to remove any unfused vesicles.

  • AFM Imaging:

    • Operate the AFM in tapping mode or contact mode in a liquid cell filled with buffer to keep the SLB hydrated.

    • Scan the surface with a sharp tip to obtain a topographical image of the membrane.

    • In phase-separated bilayers, different lipid domains (e.g., liquid-ordered and liquid-disordered) can be distinguished by their height differences.

  • Force Spectroscopy:

    • To measure bilayer thickness, perform force-distance curves. Move the AFM tip towards the SLB until it punctures the bilayer. The distance between the breakthrough events for the top and bottom leaflets corresponds to the bilayer thickness.

    • To measure membrane stiffness (indentation modulus), analyze the initial part of the force curve as the tip indents the membrane.

  • Data Analysis:

    • Analyze the AFM images to characterize the morphology of the membrane and the size and shape of any domains.

    • Analyze the force spectroscopy data to quantify the bilayer thickness and stiffness.

    • Compare these parameters for membranes containing this compound and stigmasterol to understand their effects on membrane structure and mechanics.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of sterol effects on membranes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation lipid_prep Lipid/Sterol Mixture film_formation Lipid Film Formation lipid_prep->film_formation hydration Hydration (MLVs) film_formation->hydration extrusion Extrusion (LUVs) hydration->extrusion slb_formation SLB Formation (for AFM) extrusion->slb_formation dsc DSC (Phase Transition) extrusion->dsc fa Fluorescence Anisotropy (Fluidity) extrusion->fa afm AFM (Topography, Thickness) slb_formation->afm comparison Comparative Analysis of This compound vs. Stigmasterol dsc->comparison fa->comparison afm->comparison

Fig. 1: Experimental workflow for characterizing sterol effects on membranes.

membrane_interaction cluster_membrane Lipid Bilayer cluster_effects Biophysical Effects p1 p2 p3 p4 p5 p6 p7 p8 sterol1 Sterol ordering Alters Acyl Chain Ordering sterol1->ordering fluidity Modulates Membrane Fluidity sterol1->fluidity permeability Influences Permeability sterol1->permeability rafts Affects Lipid Raft Formation sterol1->rafts

Fig. 2: Sterol interaction within a lipid bilayer and its effects.

Conclusion

Both this compound and stigmasterol modulate the biophysical properties of cell membranes, though their effects are generally less pronounced than those of cholesterol. Stigmasterol, with its C22 double bond, tends to be a less effective ordering and condensing agent compared to other sterols. This can lead to an increase in membrane permeability under certain conditions. While direct comparative data for this compound is limited, its structural similarity to stigmasterol suggests it may have comparable, though not identical, effects.

The choice of sterol for in vitro and in vivo studies can have significant consequences for membrane-related processes. This guide provides a foundational understanding to aid researchers in selecting the appropriate sterol for their experimental models and in interpreting the resulting data. Further direct comparative studies, particularly with quantitative biophysical techniques, are needed to fully elucidate the distinct roles of these two important phytosterols.

References

Unveiling the Influence of Poriferasterol on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of phytosterols (B1254722) on gene expression, with a focus on what is known about compounds structurally similar to Poriferasterol. While direct experimental data on this compound's impact on gene expression profiles remains limited, this guide leverages data from related phytosterols to offer insights into its potential mechanisms of action and highlights key experimental protocols for future investigations.

Comparative Analysis of Phytosterol Effects on Gene Expression

Recent studies have shown that different phytosterols can have distinct effects on gene expression. For instance, stigmasterol (B192456) has been demonstrated to increase the expression of genes involved in cholesterol efflux and reduce the expression of pro-inflammatory cytokines in macrophages.[3] In contrast, other common phytosterols like sitosterol (B1666911) and campesterol (B1663852) showed little to no effect on the same genes.[3]

Below is a summary of the known effects of various phytosterols on the expression of key genes involved in inflammation and cancer.

Table 1: Comparative Effects of Phytosterols on Inflammatory Gene Expression in Macrophages

GeneFunctionStigmasterol EffectSitosterol EffectFucosterol (B1670223) EffectReference
ABCA1 Cholesterol EffluxUpregulationNo significant effectUpregulation[3][4]
ABCG1 Cholesterol EffluxUpregulationNo significant effectUpregulation[3][4]
TNF-α Pro-inflammatory CytokineDownregulationExacerbated expressionDownregulation[3]
IL-6 Pro-inflammatory CytokineDownregulationExacerbated expressionDownregulation[3]
iNOS Pro-inflammatory Enzyme--Downregulation[5]

Table 2: Comparative Effects of Phytosterols on Cancer-Related Gene Expression

GeneFunctionPhytosterolEffectCell LineReference
p53 Tumor SuppressorSulforaphane (as a model phytochemical)UpregulationHER2/neu mouse model[6]
p21 Cell Cycle InhibitorSulforaphane (as a model phytochemical)UpregulationHER2/neu mouse model[6]
BRCA2 DNA RepairSulforaphane (as a model phytochemical)UpregulationHER2/neu mouse model[6]
Cyclin D1 Cell Cycle ProgressionCurcumin (as a model phytochemical)DownregulationVarious cancer cell lines[7]
Bcl-2 Anti-apoptoticResveratrol (as a model phytochemical)DownregulationOvarian cancer cells[8]
Bax Pro-apoptoticResveratrol (as a model phytochemical)UpregulationOvarian cancer cells[8]

Key Signaling Pathways Modulated by Phytosterols

Phytosterols are known to influence several key signaling pathways that regulate gene expression, including the NF-κB, PPAR, and LXR pathways. Understanding these pathways is crucial for elucidating the potential mechanisms of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] Its activation leads to the expression of numerous pro-inflammatory genes.[9] Several natural compounds, including phytosterols, have been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation.[10][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB->NF-κB releases DNA DNA NF-κB_n->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Simplified NF-κB signaling pathway leading to inflammatory gene expression.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation.[12][13][14] Activation of PPARs can lead to the transrepression of pro-inflammatory genes.[2]

PPAR_Pathway Phytosterol Phytosterol PPAR PPAR Phytosterol->PPAR PPAR-RXR PPAR RXR PPAR->PPAR-RXR heterodimerizes with RXR RXR RXR RXR->PPAR-RXR PPAR-RXR_n PPAR-RXR PPAR-RXR->PPAR-RXR_n PPRE PPRE PPAR-RXR_n->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates

Caption: PPAR signaling pathway activated by phytosterols, regulating target gene expression.

LXR Signaling Pathway

Liver X Receptors (LXRs) are nuclear receptors that are key regulators of cholesterol homeostasis and have anti-inflammatory properties.[15][16] Activation of LXRs by certain phytosterols can induce the expression of genes involved in reverse cholesterol transport.[4][17]

LXR_Pathway Phytosterol Phytosterol LXR LXR Phytosterol->LXR LXR-RXR LXR RXR LXR->LXR-RXR heterodimerizes with RXR RXR RXR RXR->LXR-RXR LXR-RXR_n LXR-RXR LXR-RXR->LXR-RXR_n LXRE LXRE LXR-RXR_n->LXRE binds to Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Gene_Expression induces

Caption: LXR signaling pathway, a target for phytosterols to regulate cholesterol homeostasis genes.

Experimental Protocols

To investigate the effects of this compound on gene expression, standard molecular biology techniques can be employed. Below are detailed protocols for cell treatment, RNA extraction, and gene expression analysis.

Cell Culture and Treatment

Cell_Treatment_Workflow Start Start Seed_Cells Seed cells in culture plates Start->Seed_Cells Allow_Adherence Allow cells to adhere overnight Seed_Cells->Allow_Adherence Prepare_this compound Prepare this compound stock solution Allow_Adherence->Prepare_this compound Treat_Cells Treat cells with varying concentrations of this compound Prepare_this compound->Treat_Cells Incubate Incubate for a defined period (e.g., 24h) Treat_Cells->Incubate Harvest_Cells Harvest cells for analysis Incubate->Harvest_Cells End End Harvest_Cells->End

Caption: Workflow for cell treatment with this compound.

  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology research) in appropriate culture vessels at a suitable density.

  • Adherence: Allow the cells to adhere and reach approximately 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations.

  • Treatment: Replace the existing media with the media containing different concentrations of this compound or a vehicle control (media with the same concentration of solvent).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Harvesting: After incubation, wash the cells with PBS and harvest them for subsequent RNA or protein extraction.

RNA Extraction and Reverse Transcription
  • RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) according to the manufacturer's protocol.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
  • Primer Design: Design or obtain validated primers for the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protein Expression Analysis by Western Blot
  • Protein Extraction: Lyse the harvested cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct evidence of this compound's effect on gene expression is currently lacking, the available data on related phytosterols provide a strong foundation for future research. The comparative analysis presented in this guide suggests that this compound may modulate inflammatory and cancer-related pathways by altering the expression of key regulatory genes. Further studies employing transcriptome-wide analyses, such as microarray or RNA-sequencing, are necessary to fully elucidate the specific gene expression signature of this compound. The detailed experimental protocols provided herein offer a roadmap for conducting such investigations, which will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

Poriferasterol vs. Campesterol: A Head-to-Head Comparison in Cholesterol-Lowering Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Poriferasterol and campesterol (B1663852), two phytosterols (B1254722) with recognized cholesterol-lowering properties. By examining their mechanisms of action, summarizing quantitative data from available studies, and detailing relevant experimental protocols, this document serves as a valuable resource for research and development in the field of hypercholesterolemia management.

Executive Summary

Both this compound and campesterol are plant-derived sterols that have demonstrated efficacy in reducing cholesterol levels, primarily by inhibiting its absorption in the intestine. Their structural similarity to cholesterol allows them to compete for incorporation into micelles, a crucial step for cholesterol absorption. While direct head-to-head clinical trials are limited, this guide synthesizes available data to provide a comparative overview of their performance and mechanisms. The primary distinction in their cholesterol-lowering activity appears to be linked to their differential intestinal absorption rates.

Quantitative Data on Cholesterol-Lowering Performance

The cholesterol-lowering effect of phytosterols is well-documented, with daily consumption of 2 grams associated with a significant reduction in LDL-cholesterol of 8-10%.[1][2] While specific comparative data for this compound is sparse, we can infer its performance based on studies of general phytosterols and compare it with data available for campesterol. A meta-analysis of 124 studies indicated that a daily intake of 0.6 to 3.3 grams of phytosterols can lead to a 6-12% decrease in LDL-cholesterol concentration.[1]

A key factor influencing the cholesterol-lowering efficacy of phytosterols is their own intestinal absorption rate. A lower absorption rate of the phytosterol itself can enhance its ability to interfere with cholesterol absorption.

SterolAverage Intestinal Absorption Rate (%)Source
Cholesterol33[3]
Campesterol 9.6 [3]
Sitosterol (B1666911)4.2[3]
Stigmasterol4.8[3]

Note: Data for this compound's specific absorption rate was not available in the reviewed literature. As a C29 phytosterol, its absorption is expected to be low, comparable to other phytosterols like sitosterol and stigmasterol.

Mechanisms of Action: A Comparative Overview

The primary mechanism by which both this compound and campesterol lower cholesterol is the inhibition of intestinal cholesterol absorption. This is achieved through several interconnected pathways.

Inhibition of Micellar Solubilization

In the intestinal lumen, cholesterol must be incorporated into mixed micelles to be absorbed by enterocytes. Due to their structural similarity to cholesterol, both this compound and campesterol compete for this micellarization process.[4] By displacing cholesterol from micelles, they reduce the amount of cholesterol available for absorption.

Modulation of Key Transport Proteins

The transport of cholesterol across the intestinal wall is mediated by specific proteins. Both this compound and campesterol are thought to influence these transporters:

  • Niemann-Pick C1-Like 1 (NPC1L1): This protein is crucial for the uptake of cholesterol from the intestinal lumen into enterocytes.[5] Phytosterols can modulate the expression and function of NPC1L1, thereby reducing cholesterol uptake.[6]

  • ATP-binding cassette transporters G5 and G8 (ABCG5/G8): These transporters work in opposition to NPC1L1, promoting the efflux of sterols (both cholesterol and phytosterols) from enterocytes back into the intestinal lumen for excretion.[5][7] Phytosterols can upregulate the expression of ABCG5/G8, further enhancing the removal of cholesterol from the body.

Impact on SREBP-2 and Cholesterol Synthesis

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a key transcription factor that regulates cholesterol biosynthesis.[8][9] When intestinal cholesterol absorption is reduced by phytosterols, the resulting lower intracellular cholesterol levels can lead to the activation of the SREBP-2 pathway. This, in turn, can upregulate the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase, as a compensatory mechanism.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary Cholesterol Dietary Cholesterol Micelle Micelle Dietary Cholesterol->Micelle Incorporation Phytosterols This compound / Campesterol Phytosterols->Micelle Competition NPC1L1 NPC1L1 Phytosterols->NPC1L1 Modulation ABCG5/G8 ABCG5/G8 Phytosterols->ABCG5/G8 Upregulation Micelle->NPC1L1 Cholesterol Pool Cholesterol Pool NPC1L1->Cholesterol Pool Cholesterol Pool->ABCG5/G8 Efflux SREBP-2 SREBP-2 Cholesterol Pool->SREBP-2 Inhibition ABCG5/G8->Micelle HMG-CoA Reductase HMG-CoA Reductase SREBP-2->HMG-CoA Reductase Activation Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Cholesterol Synthesis->Cholesterol Pool

Cholesterol-Lowering Mechanism of Phytosterols.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines a standard experimental workflow for evaluating the cholesterol-lowering efficacy of phytosterols in an animal model.

In Vivo Hypercholesterolemia Model

Animal Model: Male C57BL/6J mice are often used.

Diet:

  • Control Group: Standard chow diet.

  • High-Cholesterol Diet (HCD) Group: Diet supplemented with high cholesterol and cholic acid to induce hypercholesterolemia.

  • Treatment Groups: HCD supplemented with this compound or campesterol at specified doses.

Experimental Procedure:

  • Acclimatization: Animals are acclimatized for one week.

  • Induction of Hypercholesterolemia: Mice are fed the HCD for a period of 4-8 weeks.

  • Treatment: Following induction, mice are divided into treatment groups and fed the respective supplemented diets for an additional 4-8 weeks.

  • Sample Collection: At the end of the treatment period, blood samples are collected for lipid profile analysis. Liver and intestinal tissues may also be harvested for further analysis.

  • Biochemical Analysis: Serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using enzymatic kits.

  • Gene Expression Analysis: RNA is extracted from liver and intestinal tissues to quantify the expression of key genes involved in cholesterol metabolism (e.g., NPC1L1, ABCG5/G8, SREBP-2, HMG-CoA Reductase) using quantitative real-time PCR (qRT-PCR).

Start Start Acclimatization Acclimatization Start->Acclimatization Induction Induce Hypercholesterolemia (High-Cholesterol Diet) Acclimatization->Induction Grouping Divide into Control & Treatment Groups Induction->Grouping Control Control Diet Grouping->Control Treatment Diet + this compound or Campesterol Grouping->Treatment Sample Collect Blood & Tissues Control->Sample Treatment->Sample Analysis Lipid Profile & Gene Expression Analysis Sample->Analysis End End Analysis->End

Experimental Workflow for In Vivo Cholesterol Study.

Conclusion

Both this compound and campesterol are effective in lowering cholesterol by inhibiting its intestinal absorption. The available data suggests that their primary mechanisms of action are similar, involving competition for micellarization and modulation of key cholesterol transport proteins. While direct comparative studies are needed to definitively establish the superior compound, the lower intestinal absorption rate of many phytosterols compared to campesterol may suggest a potential advantage for compounds like this compound. Further research focusing on a direct head-to-head comparison of these two phytosterols is warranted to elucidate any subtle differences in their efficacy and mechanisms, which could inform the development of more targeted and effective cholesterol-lowering therapies.

References

Validating Poriferasterol as a Biomarker in Marine Environmental Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of marine environmental health requires reliable biomarkers that can accurately identify the presence and sources of pollution. While traditional fecal sterols like coprostanol have long been the gold standard for detecting sewage contamination, emerging interest in broader ecological impacts necessitates the exploration of novel biomarkers. This guide provides a comprehensive comparison of poriferasterol with established sterol biomarkers, offering experimental data and detailed protocols to aid researchers in validating its potential utility in marine environmental monitoring programs.

Introduction to Sterol Biomarkers in Marine Monitoring

Sterols are a class of lipids essential for the structure and function of cell membranes in eukaryotes. Their structural diversity and specific origins in different organisms make them excellent molecular fingerprints, or biomarkers, to trace organic matter inputs in aquatic environments. In marine monitoring, sterols are invaluable for identifying pollution from sources such as sewage, agricultural runoff, and harmful algal blooms.

This compound , a phytosterol predominantly produced by marine microalgae and sponges, presents itself as a potential biomarker for tracking phytoplankton dynamics and the impact of nutrient pollution. This guide compares its performance characteristics against well-established sterol biomarkers:

  • Coprostanol: The primary biomarker for human and higher mammal fecal contamination, formed by the microbial reduction of cholesterol in the gut.

  • Cholesterol: Ubiquitous in animals, it can indicate the presence of zooplankton and other fauna, but its high background levels can sometimes complicate its use as a specific pollution indicator.

  • Brassicasterol: A major sterol in many species of microalgae, particularly diatoms, making it a useful indicator of phytoplankton-derived organic matter.

Comparative Analysis of Sterol Biomarkers

The efficacy of a biomarker is determined by its specificity, abundance at the source, and persistence in the environment. The following table summarizes the key characteristics and typical concentrations of this compound and other major sterol biomarkers.

BiomarkerPrimary SourcesTypical Environmental Concentration (Sediment)Application in Marine MonitoringLimitations
This compound Marine microalgae (e.g., some species of Haptophyta, Chlorophyta), SpongesVariable, dependent on phytoplankton and sponge abundancePotential indicator of phytoplankton blooms, nutrient enrichment, and sponge biomass.Not exclusively linked to a single pollution source; background levels can vary significantly with natural ecosystem dynamics.
Coprostanol Human and higher mammal fecesUnpolluted: < 10 ng/g; Polluted: > 500 ng/g[1]Gold standard for detecting sewage contamination.[2]Can be produced in situ in anoxic sediments, potentially leading to false positives.[3][4]
Cholesterol Zooplankton, invertebrates, vertebratesHighly variableGeneral indicator of animal-derived organic matter.Ubiquitous nature makes it difficult to pinpoint specific pollution sources.
Brassicasterol Diatoms and other microalgaeVariable, reflects phytoplankton biomassIndicator of phytoplankton-derived organic matter and productivity.Produced by a wide range of algal species, limiting its use for identifying specific algal blooms.

Experimental Protocols

Accurate and reproducible quantification of sterols is paramount for their validation as biomarkers. The following sections detail the key experimental procedures for the analysis of sterols in marine sediments.

Sample Collection and Preparation
  • Sediment Sampling: Collect surface sediment samples (top 0-5 cm) using a grab sampler or corer.

  • Storage: Store samples frozen at -20°C to prevent microbial degradation of sterols.

  • Freeze-Drying and Homogenization: Freeze-dry the sediment samples to remove water and then grind them into a fine, homogeneous powder using a mortar and pestle.

Lipid Extraction
  • Solvent Extraction: Extract lipids from the dried sediment (typically 5-10 g) using an accelerated solvent extractor or sonication with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v).

  • Internal Standard: Add a known amount of a non-native internal standard (e.g., 5α-cholestane) to the sample prior to extraction to quantify recovery.

  • Concentration: Concentrate the lipid extract using a rotary evaporator.

Saponification and Fractionation
  • Saponification: To hydrolyze esterified sterols, saponify the lipid extract by refluxing with a solution of potassium hydroxide (B78521) in methanol.

  • Neutral Lipid Extraction: Extract the non-saponifiable lipid fraction (containing the sterols) from the saponified mixture using a non-polar solvent like hexane.

  • Fractionation: Isolate the sterol fraction from other lipids using column chromatography with silica (B1680970) gel. Elute with solvents of increasing polarity.

Derivatization and GC-MS Analysis
  • Derivatization: Convert the sterols to their trimethylsilyl (B98337) (TMS) ethers by reacting the sterol fraction with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 60-70°C. This step increases the volatility and thermal stability of the sterols for gas chromatography.

  • GC-MS Analysis: Analyze the derivatized sterols using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Employ a temperature gradient to separate the different sterols. A typical program might start at 60°C, ramp to 250°C, and then to 300°C.

    • Mass Spectrometry: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target sterol compounds. Monitor characteristic ions for each sterol.

Data Interpretation and Biomarker Ratios

The absolute concentration of a single sterol can be informative, but ratios of different sterols often provide more robust insights into the sources of organic matter and pollution.

RatioInterpretationReference
Coprostanol / (Coprostanol + Cholestanol) > 0.7 indicates significant sewage pollution.[1]
Coprostanol / Cholesterol > 0.2 is often considered indicative of sewage contamination.[1]
(Brassicasterol + this compound) / Cholesterol Can be used to assess the relative contribution of phytoplankton-derived organic matter.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the validation and application of sterol biomarkers.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Interpretation Sediment_Sampling Sediment_Sampling Sample_Storage Sample_Storage Sediment_Sampling->Sample_Storage Freeze_Drying Freeze_Drying Sample_Storage->Freeze_Drying Homogenization Homogenization Freeze_Drying->Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Fractionation Fractionation Saponification->Fractionation Derivatization Derivatization Fractionation->Derivatization GCMS_Analysis GCMS_Analysis Derivatization->GCMS_Analysis Data_Interpretation Data_Interpretation GCMS_Analysis->Data_Interpretation Biomarker_Source_Relationship This compound This compound Coprostanol Coprostanol Cholesterol Cholesterol Brassicasterol Brassicasterol Microalgae Microalgae Microalgae->this compound Microalgae->Brassicasterol Sponges Sponges Sponges->this compound Sewage Sewage Sewage->Coprostanol Zooplankton Zooplankton Zooplankton->Cholesterol Diatoms Diatoms Diatoms->Brassicasterol

References

Inter-laboratory validation of a quantitative assay for Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Guide to the Quantitative Validation of Poriferasterol Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of quantitative assays for this compound, a significant sterol found in marine sponges. While a formal inter-laboratory study for this compound has not been published, this document outlines the essential methodologies and expected performance characteristics based on single-laboratory validations of analogous marine and phytosterols. The objective is to equip researchers with the necessary information to establish robust, reproducible, and transferable analytical methods for the accurate quantification of this compound.

The accurate measurement of this compound is critical for various research and development applications, including the quality control of marine-derived extracts, pharmacokinetic studies, and the investigation of its biological activities. Adherence to validated analytical methods ensures the consistency and reliability of data across different laboratories, which is fundamental for regulatory submissions and collaborative research.

Comparative Analytical Methodologies

The quantification of this compound is typically achieved using high-resolution chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other suitable detectors.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method involves the separation of volatile or derivatized analytes in the gas phase followed by their detection and quantification based on their mass-to-charge ratio. For sterols like this compound, a derivatization step is usually required to increase their volatility and thermal stability.

  • Advantages: GC-MS offers high sensitivity, selectivity, and resolving power, making it a gold standard for sterol analysis.[1]

  • Disadvantages: The requirement for derivatization can add complexity and potential variability to the analytical workflow.[2]

Method B: High-Performance Liquid Chromatography with UV or MS Detection (HPLC-UV/MS)

  • Principle: HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This compound, lacking a strong chromophore, is often detected by UV absorbance at low wavelengths or, more effectively, by mass spectrometry for enhanced sensitivity and specificity.[1][2]

  • Advantages: HPLC methods can often analyze underivatized sterols, simplifying sample preparation. LC-MS/MS, in particular, provides excellent sensitivity and selectivity.[2]

  • Disadvantages: HPLC-UV may lack the sensitivity required for trace-level quantification.[2]

Data Presentation: Expected Performance Characteristics

The following tables summarize the typical performance characteristics for the quantitative analysis of sterols, including this compound, based on single-laboratory validation data from various studies. These values can serve as a benchmark for laboratories establishing and validating their own assays.

Table 1: Performance Characteristics of a GC-MS Method for Sterol Quantification

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (Recovery)90 - 110%
Precision (Repeatability RSDr)< 10%
Precision (Intermediate Precision RSDR)< 15%

Table 2: Performance Characteristics of an HPLC-MS Method for Sterol Quantification

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.005 - 0.05 µg/mL
Limit of Quantification (LOQ)0.02 - 0.2 µg/mL
Accuracy (Recovery)95 - 105%
Precision (Repeatability RSDr)< 5%
Precision (Intermediate Precision RSDR)< 10%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible results in an inter-laboratory setting.

Protocol 1: Sample Preparation and Extraction from Marine Sponge

  • Homogenization: Homogenize a known weight of wet or lyophilized sponge tissue in a suitable solvent such as a chloroform:methanol mixture.

  • Lipid Extraction: Perform a total lipid extraction using a method like the Bligh-Dyer or Folch extraction.

  • Saponification: Saponify the lipid extract using a solution of potassium hydroxide (B78521) in ethanol (B145695) to hydrolyze sterol esters and release free sterols.

  • Extraction of Unsaponifiables: Extract the non-saponifiable fraction, containing the sterols, with a non-polar solvent like n-hexane or diethyl ether.

  • Purification: Wash the extract to remove residual alkali and evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis.

Protocol 2: GC-MS Analysis of this compound

  • Derivatization: To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the sterols into their trimethylsilyl (B98337) (TMS) ethers.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 - 300°C.

    • Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to around 300°C to ensure good separation of sterols.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ether for enhanced sensitivity and selectivity.

Protocol 3: HPLC-MS/MS Analysis of this compound

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: A typical analytical flow rate for the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS Analysis cluster_hplcms HPLC-MS/MS Analysis cluster_data Data Processing Sponge Marine Sponge Sample Homogenate Homogenization Sponge->Homogenate Lipid_Extract Lipid Extraction Homogenate->Lipid_Extract Saponified Saponification Lipid_Extract->Saponified Unsaponifiables Extraction of Unsaponifiables Saponified->Unsaponifiables Purified_Extract Purification and Reconstitution Unsaponifiables->Purified_Extract Derivatization Derivatization (TMS ethers) Purified_Extract->Derivatization For GC-MS HPLC_Separation HPLC Separation Purified_Extract->HPLC_Separation For HPLC-MS/MS GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification MSMS_Detection MS/MS Detection (MRM) HPLC_Separation->MSMS_Detection MSMS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Single Laboratory Validation cluster_interlab Phase 3: Inter-Laboratory Study cluster_evaluation Phase 4: Evaluation and Reporting Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Standardized Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare Homogeneous Samples Develop_Protocol->Prepare_Samples Single_Lab_Validation Lead Lab: Full Method Validation Prepare_Samples->Single_Lab_Validation Assess_Performance Assess Performance Characteristics Single_Lab_Validation->Assess_Performance Distribute_Samples Distribute Samples and Protocol Assess_Performance->Distribute_Samples Participating_Labs Participating Labs Analyze Samples Distribute_Samples->Participating_Labs Collect_Data Collect and Analyze Data Participating_Labs->Collect_Data Statistical_Analysis Statistical Analysis (Repeatability & Reproducibility) Collect_Data->Statistical_Analysis Final_Report Final Validation Report Statistical_Analysis->Final_Report

Caption: Logical workflow for an inter-laboratory validation study.

References

Poriferasterol's Potential Impact on Gut Microbiota: A Comparative Guide to Dietary Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between dietary compounds and the gut microbiome is a burgeoning field of research, with significant implications for human health and therapeutic development. Phytosterols (B1254722), a class of plant-derived compounds structurally similar to cholesterol, have garnered considerable attention for their health-promoting properties, including their influence on the gut microbiota. While the effects of common dietary phytosterols such as β-sitosterol, stigmasterol, and campesterol (B1663852) are increasingly documented, the impact of less common sterols like poriferasterol remains largely unexplored. This guide provides a comparative overview of the known effects of major dietary phytosterols on the gut microbiota and discusses the potential, yet uninvestigated, role of this compound.

A Comparative Analysis of Phytosterol Effects on Gut Microbiota

Current research has illuminated the modulatory effects of β-sitosterol, stigmasterol, and campesterol on the gut microbial community. These effects range from alterations in bacterial populations to the modulation of microbial metabolic outputs. However, a significant gap in the scientific literature exists regarding the specific effects of this compound on the gut microbiota. Based on its structural similarity to other phytosterols, it is plausible that this compound may exert comparable influences, but this remains to be experimentally validated.

Table 1: Comparative Effects of Dietary Phytosterols on Gut Microbiota

Featureβ-SitosterolStigmasterolCampesterolThis compound
Key Effects on Microbiota Composition Inhibits bacteria involved in trimethylamine (B31210) (TMA) production.[1][2][3] May increase the abundance of beneficial genera.May increase the abundance of butyrate-producing bacteria.Associated with modulation of gut microbiota composition.No direct experimental data available. Potential for similar modulatory effects due to structural similarity to other phytosterols.
Impact on Microbial Metabolites Reduces TMA, a metabolite linked to atherosclerosis.[1][3]Increases the production of short-chain fatty acids (SCFAs), particularly butyrate.[4]May influence the production of microbial metabolites related to cholesterol metabolism.[5]No direct experimental data available. Potential to influence SCFA production and other microbial metabolites.
Influence on Host Metabolism via Microbiota Attenuates atherosclerosis by targeting the microbiota-metabolism-immunity axis.[2][3] Alleviates hyperlipidemia by regulating gut microbiota and cholesterol metabolism.[5]May alleviate inflammatory bowel disease (IBD) through the butyrate-PPARγ axis.[4]Contributes to the cholesterol-lowering effects of phytosterol mixtures.[5]No direct experimental data available. Potential to impact metabolic health through gut microbiota modulation.
Underlying Mechanisms Modulates the structure of the gut microbiota.[3] Competes with cholesterol for absorption, which can indirectly affect the gut microbiota.[5]Stimulates the generation of gut microbiota-derived SCFAs.[4]Part of phytosterol mixtures that regulate bile acid metabolism and gut microbiota.[5]No direct experimental data available. Likely involves mechanisms similar to other phytosterols, such as competitive inhibition of cholesterol absorption and direct interactions with gut bacteria.

Experimental Methodologies for Investigating Phytosterol-Microbiota Interactions

The following outlines a typical experimental protocol employed in studies investigating the effects of phytosterols on the gut microbiota, primarily using animal models.

Experimental Protocol: In Vivo Animal Study

  • Animal Model: C57BL/6J mice or specific disease models (e.g., ApoE-/- mice for atherosclerosis studies) are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Dietary Intervention: Animals are divided into groups and fed specific diets for a defined period (e.g., 8-12 weeks):

    • Control Group: Standard chow diet.

    • High-Fat Diet (HFD) Group: To induce metabolic dysregulation and gut dysbiosis.

    • Phytosterol-Supplemented Group: HFD supplemented with a specific phytosterol (e.g., β-sitosterol at 0.1-1% w/w).

  • Sample Collection:

    • Fecal Samples: Collected at baseline and at the end of the intervention period for gut microbiota analysis.

    • Blood Samples: Collected for analysis of metabolic parameters (e.g., lipid profile, glucose levels).

    • Tissue Samples: Liver, adipose tissue, and intestinal segments may be collected for histological and molecular analysis.

  • Gut Microbiota Analysis:

    • 16S rRNA Gene Sequencing: DNA is extracted from fecal samples, and the V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified and sequenced to determine the bacterial community composition and diversity.

    • Metagenomic Sequencing: Provides a more in-depth analysis of the functional potential of the gut microbiome.

  • Metabolite Analysis:

    • Short-Chain Fatty Acids (SCFAs): Fecal or cecal contents are analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify major SCFAs (acetate, propionate, butyrate).

    • Bile Acids: Serum and fecal bile acid profiles are analyzed using liquid chromatography-mass spectrometry (LC-MS).

    • Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO): Levels in plasma or serum are measured by LC-MS.

  • Host Parameter Analysis:

    • Biochemical Assays: Serum levels of total cholesterol, LDL-C, HDL-C, triglycerides, and glucose are measured using commercial kits.

    • Gene Expression Analysis: RNA is extracted from tissues (e.g., liver, intestine) and gene expression of targets related to cholesterol metabolism, inflammation, and gut barrier function is quantified by quantitative real-time PCR (qRT-PCR).

    • Histology: Tissue sections are stained (e.g., with Hematoxylin and Eosin) to assess tissue morphology and inflammation.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare differences between the experimental groups.

Visualizing Experimental and Biological Pathways

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention & Sampling cluster_analysis Data Analysis cluster_outcome Outcome animal_model Animal Model Selection (e.g., C57BL/6J mice) diet_groups Dietary Groups (Control, HFD, HFD + Phytosterol) animal_model->diet_groups dietary_intervention Dietary Intervention (8-12 weeks) diet_groups->dietary_intervention sample_collection Sample Collection (Feces, Blood, Tissues) dietary_intervention->sample_collection microbiota_analysis Gut Microbiota Analysis (16S rRNA Sequencing) sample_collection->microbiota_analysis metabolite_analysis Metabolite Analysis (GC-MS, LC-MS) sample_collection->metabolite_analysis host_analysis Host Parameter Analysis (Biochemical, Gene Expression) sample_collection->host_analysis data_interpretation Data Interpretation & Conclusion microbiota_analysis->data_interpretation metabolite_analysis->data_interpretation host_analysis->data_interpretation

Caption: A typical experimental workflow for studying phytosterol effects on gut microbiota.

Phytosterol Influence on Bile Acid Metabolism Signaling Pathway

bile_acid_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Liver phytosterols Dietary Phytosterols (e.g., β-sitosterol) micelles Mixed Micelles phytosterols->micelles Competes with gut_microbiota Gut Microbiota phytosterols->gut_microbiota Modulates cholesterol Dietary & Biliary Cholesterol cholesterol->micelles chol_absorption Cholesterol Absorption (NPC1L1) micelles->chol_absorption Reduced secondary_ba Secondary Bile Acids gut_microbiota->secondary_ba Deconjugation & Dehydroxylation primary_ba Primary Bile Acids primary_ba->gut_microbiota fxr_activation FXR Activation secondary_ba->fxr_activation Activates ba_synthesis Bile Acid Synthesis (CYP7A1) chol_absorption->ba_synthesis Reduced cholesterol return to liver stimulates fxr_activation->ba_synthesis Inhibits (via SHP)

Caption: Phytosterols can indirectly influence bile acid metabolism through the gut microbiota.

Future Directions and the Case of this compound

The current body of research strongly supports the role of common dietary phytosterols in shaping the gut microbiome and influencing host health. The lack of data on this compound represents a significant knowledge gap and a promising avenue for future research. Given that this compound shares the core steroid structure with other phytosterols, it is hypothesized that it may also exhibit gut microbiota-modulating properties.

Future studies should aim to:

  • Investigate the direct effects of this compound on the growth and metabolism of key gut bacterial species in vitro.

  • Conduct in vivo studies using animal models to determine the impact of dietary this compound supplementation on the gut microbiota composition and function.

  • Elucidate the specific molecular mechanisms through which this compound may interact with both the host and the microbiome.

Understanding the full spectrum of phytosterol-microbiota interactions, including those of less-studied compounds like this compound, will be crucial for the development of novel microbiome-targeted therapeutic strategies for a variety of metabolic and inflammatory diseases.

References

Poriferasterol vs. Its Synthetic Derivatives: A Comparative Guide to Preclinical Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe anticancer agents has led researchers to explore the vast therapeutic potential of natural products. Poriferasterol, a phytosterol found in various marine and terrestrial organisms, has emerged as a promising candidate, demonstrating notable anticancer properties in preclinical studies. To enhance its therapeutic index and overcome potential limitations, the synthesis of various this compound derivatives is an active area of research. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and its synthetic derivatives, supported by available experimental data and detailed methodologies.

Executive Summary

Current preclinical evidence suggests that both this compound and its synthetic analogs possess significant anticancer activities. While direct comparative studies are limited, the available data indicates that synthetic modifications to the this compound scaffold can modulate its cytotoxic and apoptotic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through intrinsic and extrinsic pathways and the modulation of key signaling cascades, including the PI3K/Akt pathway. This guide aims to consolidate the existing data to aid researchers in navigating the therapeutic potential of this promising class of compounds.

Comparative Efficacy Data

Due to the limited number of studies that directly compare this compound with its synthetic derivatives in the same experimental setup, a direct head-to-head quantitative comparison is challenging. The following tables summarize the available data on the cytotoxic effects of this compound and conceptually related sterol derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Related Sterols in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compoundData Not Available--
StigmasterolHeLa (Cervical Cancer)71.2 ± 2.5[1]
A549 (Lung Cancer)54.9 ± 2.6[1]
MCF-7 (Breast Cancer)67.95 ± 1.5[1]
Stigmastadiene PhytosterolHeLa (Cervical Cancer)22.44[1]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency.

Table 2: In Vivo Antitumor Activity of a Synthetic Makaluvamine Analog (Conceptually Related Marine Alkaloid Derivative)

CompoundAnimal ModelTumor TypeTreatment RegimenTumor Growth Inhibition (%)Reference
FBA-TPQMouse XenograftHuman Breast Cancer (MCF-7)20 mg/kg/d, 3 d/wk for 1 week~71.6%[2]
5 mg/kg/d, 3 d/wk for 3 weeks~36.2%[2]

Note: While not a direct derivative of this compound, this data on a synthetic analog of a marine-derived compound illustrates the potential for enhancing in vivo efficacy through chemical modification.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Mechanisms of Action

Phytosterols (B1254722), including this compound, are known to exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.[3][4] While specific comparative pathway analyses for this compound and its derivatives are not extensively documented, the available literature points towards the induction of apoptosis and interference with the PI3K/Akt signaling pathway as key mechanisms.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Phytosterols can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Ligand Binding Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Execution Caspases (Caspase-3, -6, -7) Execution Caspases (Caspase-3, -6, -7) Caspase-8 Activation->Execution Caspases (Caspase-3, -6, -7) Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Execution Caspases (Caspase-3, -6, -7) Bcl-2 family (Bax, Bak) Bcl-2 family (Bax, Bak) Bcl-2 family (Bax, Bak)->Mitochondrion Promotes permeabilization Apoptosis Apoptosis Execution Caspases (Caspase-3, -6, -7)->Apoptosis Cellular Dismantling This compound & Derivatives This compound & Derivatives This compound & Derivatives->Death Receptors (Fas, TNFR) This compound & Derivatives->Bcl-2 family (Bax, Bak)

Induction of Apoptosis by this compound and its Derivatives.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer.[6] Inhibition of this pathway is a key strategy in cancer therapy. Some phytosterols have been shown to downregulate the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[1]

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Effectors (mTOR, GSK3β) Downstream Effectors (mTOR, GSK3β) Akt->Downstream Effectors (mTOR, GSK3β) Activation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors (mTOR, GSK3β)->Cell Survival & Proliferation This compound & Derivatives This compound & Derivatives This compound & Derivatives->PI3K Inhibition

Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer efficacy of novel compounds like this compound and its derivatives involves a series of in vitro and in vivo experiments.

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Promising Compounds In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Apoptosis, Cell Cycle, Signaling Pathways Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Animal Models (e.g., Xenografts) Lead Optimization->Compound Synthesis Structure-Activity Relationship

General Experimental Workflow for Anticancer Drug Discovery.

Conclusion and Future Directions

This compound and its synthetic derivatives represent a promising avenue for the development of novel anticancer therapies. The current body of preclinical research, although not providing extensive direct comparisons, suggests that chemical modifications can enhance the cytotoxic and pro-apoptotic effects of the parent compound. The modulation of key signaling pathways, such as the induction of apoptosis and inhibition of the PI3K/Akt pathway, appears to be central to their mechanism of action.

To fully elucidate the therapeutic potential of this class of compounds, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy of this compound with a panel of its synthetic derivatives under standardized conditions.

  • Mechanism of Action: Delving deeper into the specific molecular targets and signaling pathways modulated by individual derivatives to understand the structure-activity relationship.

  • In Vivo Efficacy and Safety: Expanding in vivo studies to various cancer models to assess the antitumor efficacy, pharmacokinetics, and safety profiles of the most promising derivatives.

By addressing these research gaps, the scientific community can pave the way for the potential clinical translation of this compound-based anticancer agents.

References

Safety Operating Guide

Navigating the Disposal of Poriferasterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Poriferasterol, a sterol commonly used in various research applications.

Safety and Hazard Assessment

According to a safety data sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture. This classification suggests that it does not meet the criteria for hazards such as flammability, corrosivity, reactivity, or toxicity under normal conditions. However, it is crucial to consult the specific SDS provided by the supplier of your this compound, as formulations and associated hazards can vary. Another SDS for a "Plant Sterol Mixture," which may contain similar compounds, indicates potential hazards including being harmful if swallowed or inhaled, causing skin and eye irritation, and suspected of causing cancer or reproductive harm.[1] Given this, a cautious approach to disposal is warranted.

Key Safety Considerations:

  • Always consult the manufacturer's Safety Data Sheet (SDS) for the specific this compound product you are using.

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should align with general laboratory chemical waste management guidelines.[2][5][6][7][8]

  • Identification and Classification: The first step is to accurately identify the waste.[2] Based on available information, pure this compound is not considered hazardous waste. However, if it is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[2][7][8] Incompatible chemicals can react dangerously. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[7]

  • Containerization:

    • Use a designated, clean, and compatible waste container.[6][8] Plastic containers are often preferred.[6]

    • The container must be in good condition with a secure, leak-proof lid.[8]

    • If the this compound is in a solid form, it can be collected in a labeled container. If it is in a solution, the nature of the solvent will determine the appropriate waste stream (e.g., non-halogenated solvent waste).

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name "this compound," and the date accumulation began.[2][6] Do not use abbreviations or chemical formulas.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

    • Ensure the storage area is inspected weekly for any leaks.[7]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup.[6] Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's guidelines for non-hazardous materials.[5][8]

Disposal of Empty Containers

Empty containers that held this compound should be managed according to standard laboratory procedures.[5] If the this compound is not considered an acute hazardous waste, the empty container can be disposed of as regular trash after ensuring all residues have been removed.[5] It is good practice to deface the original label before disposal.[5]

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Poriferasterol_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Waste Pathway cluster_hazardous Hazardous Waste Pathway cluster_end start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous check_local_rules Check Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->check_local_rules No segregate Segregate Waste is_hazardous->segregate Yes / Uncertain dispose_non_haz Dispose as Non-Hazardous Waste (e.g., designated solid waste container) check_local_rules->dispose_non_haz end_point End of Process dispose_non_haz->end_point containerize Use Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store request_pickup Request EHS Pickup store->request_pickup request_pickup->end_point

References

Personal protective equipment for handling Poriferasterol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk when handling Poriferasterol, particularly in its powdered form.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Nitrile glovesWear standard laboratory nitrile gloves. Change gloves immediately if they become contaminated. For extensive handling, consider double-gloving.
Eye Protection Safety glasses with side shields or gogglesEssential to protect eyes from any potential splashes of solutions or contact with the powder.[1][2]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.[3]
Respiratory Protection N95 respirator or higherRecommended when weighing or handling larger quantities of powdered this compound to prevent inhalation of fine particles.[4][5] All work with powders should ideally be conducted in a chemical fume hood or ventilated enclosure.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is critical for laboratory safety.

1. Preparation and Weighing:

  • Ensure the work area, such as a chemical fume hood or a designated weighing station with local exhaust ventilation, is clean and uncluttered.

  • Wear all required PPE as outlined in the table above.

  • When weighing the powdered compound, use a microbalance within a ventilated enclosure to minimize the dispersion of dust.

  • Use anti-static weighing dishes to prevent the powder from adhering to surfaces.

2. Dissolving the Compound:

  • Carefully add the desired solvent to the accurately weighed this compound powder in a suitable container (e.g., a flask or vial).

  • Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

3. Storage:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.[6]

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Refer to any product-specific datasheets for detailed stability information.

Disposal Plan

Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing papers, contaminated gloves) in a designated, sealed waste container.

    • Label the container clearly as "Chemical Waste" and include the name of the compound.

  • Liquid Waste:

    • Collect solutions of this compound in a designated, sealed liquid waste container.

    • Do not pour solutions down the drain.[6]

  • Container Disposal:

    • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste.

    • Handle uncleaned containers as you would the product itself.[6]

  • Institutional Guidelines:

    • Always adhere to your institution's specific waste disposal guidelines and contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[6]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace in Ventilated Hood prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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